Benzyl-3-propenyloxy-1H-indazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-benzyl-3-prop-2-enoxyindazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-2-12-20-17-15-10-6-7-11-16(15)19(18-17)13-14-8-4-3-5-9-14/h2-11H,1,12-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWJCYGTWNYUCFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40700855 | |
| Record name | 1-Benzyl-3-[(prop-2-en-1-yl)oxy]-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40700855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25854-83-5 | |
| Record name | 1-Benzyl-3-[(prop-2-en-1-yl)oxy]-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40700855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Characterization of Benzyl-3-propenyloxy-1H-indazole
Technical Whitepaper | Application Note: AN-IND-2025-02 [1]
Executive Summary
This technical guide details the synthesis, purification, and characterization of 1-Benzyl-3-(2-propenyloxy)-1H-indazole (CAS: 25854-83-5).[1] This compound represents a critical scaffold in medicinal chemistry, belonging to the class of 1,3-disubstituted indazoles, which are frequently investigated for their anti-inflammatory, antimicrobial, and anticancer properties (e.g., analogs of Benzydamine or YC-1).[1]
The synthesis strategy addresses the primary challenge in indazole chemistry: regioselectivity .[1][2][3] Specifically, we focus on controlling the N1-alkylation versus N2-alkylation during the scaffold construction and the subsequent O-alkylation versus N-alkylation during the functionalization of the 3-position.
Strategic Analysis & Retrosynthesis
Retrosynthetic Pathway
The target molecule, 1-Benzyl-3-propenyloxy-1H-indazole (1 ), is disconnected into two key precursors: the 1-benzyl-1H-indazol-3-ol (2 ) core and the allylating agent (allyl bromide).[1]
-
Target: 1-Benzyl-3-(2-propenyloxy)-1H-indazole[1]
-
Disconnection A (C-O Bond): Leads to 1-benzyl-1H-indazol-3-ol and allyl bromide .[1] This is a Williamson ether synthesis type transformation.[1]
-
Disconnection B (N-C Bond): The intermediate 2 can be derived from 1H-indazol-3-ol via N-benzylation.[1]
Regioselectivity Challenges
The indazole ring system presents a tautomeric equilibrium between
-
N-Alkylation (Step 1): Alkylation of 1H-indazol-3-ol can occur at
or .[1] Under thermodynamic control (basic conditions), -alkylation is generally favored due to the aromatic stability of the benzene ring in the -tautomer.[1] -
O-Alkylation (Step 2): The intermediate 1-benzyl-1H-indazol-3-ol exists in keto-enol equilibrium (indazolone vs. hydroxyindazole).[1] Alkylation can occur at the Oxygen (O-alkylation) or Nitrogen (
-alkylation).[1] Using a "hard" electrophile like allyl bromide in a polar aprotic solvent with a carbonate base favors O-alkylation .[1]
Figure 1: Retrosynthetic analysis of the target indazole derivative.
Experimental Protocols
Materials and Equipment
-
Reagents: 1H-Indazol-3-ol (98%), Benzyl chloride (99%), Allyl bromide (99%), Potassium Carbonate (anhydrous), Sodium Hydroxide, DMF (anhydrous), Acetone.[1]
-
Safety: Allyl bromide is a lachrymator and highly toxic.[1] Benzyl chloride is a lachrymator.[1] All operations must be performed in a fume hood.[1]
Step 1: Synthesis of 1-Benzyl-1H-indazol-3-ol
This step installs the benzyl group at the
Protocol:
-
Dissolution: Dissolve 1H-indazol-3-ol (13.4 g, 100 mmol) in 10% aqueous NaOH (150 mL). The solution should be clear.
-
Addition: Add Ethanol (50 mL) to facilitate solubility of the organic halide.
-
Reaction: Heat the solution to 60°C. Add Benzyl chloride (13.8 g, 110 mmol) dropwise over 30 minutes.
-
Reflux: Reflux the mixture for 4 hours. A precipitate will begin to form.[1]
-
Workup: Cool the reaction mixture to room temperature. Acidify carefully with 2M HCl to pH ~5 to precipitate the full product.
-
Filtration: Filter the white solid. Wash with cold water (3 x 50 mL) and cold hexane (2 x 30 mL) to remove unreacted benzyl chloride.[1]
-
Purification: Recrystallize from Ethanol/Water (8:2).[1]
Step 2: Synthesis of 1-Benzyl-3-(2-propenyloxy)-1H-indazole
This step involves the O-alkylation of the enol form.[1]
Protocol:
-
Activation: In a dry round-bottom flask, dissolve 1-Benzyl-1H-indazol-3-ol (11.2 g, 50 mmol) in anhydrous Acetone (100 mL) or DMF (50 mL) for faster rates.
-
Base Addition: Add anhydrous Potassium Carbonate (
, 13.8 g, 100 mmol). Stir at room temperature for 15 minutes. -
Alkylation: Add Allyl bromide (7.2 g, 60 mmol) dropwise.
-
Reflux: Heat the mixture to reflux (approx 60°C for Acetone) for 6-8 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1] The starting material spot (more polar) should disappear.[1]
-
Workup:
-
Purification: Purify via Flash Column Chromatography (Silica Gel, Gradient 0-20% EtOAc in Hexane). The O-alkylated product is typically less polar than the N-alkylated byproduct (if any).[1]
Figure 2: Workflow for the O-alkylation of 1-benzyl-indazol-3-ol.
Characterization & Validation
To ensure scientific integrity, the isolated compound must be validated against the following spectral data.
Nuclear Magnetic Resonance (NMR)
-
NMR (400 MHz,
):- 7.70 - 7.10 (m, 9H): Aromatic protons (Indazole ring + Benzyl phenyl ring).[1]
-
6.15 (m, 1H): Allyl
(methine).[1] -
5.45 (s, 2H):
(Benzyl methylene).[1] Critical confirmation of N1-benzylation. -
5.40 - 5.25 (m, 2H): Allyl
(terminal alkene).[1] -
4.95 (d, 2H):
(Allyl methylene).[1] Critical confirmation of O-alkylation.
-
NMR (100 MHz,
):
Mass Spectrometry (MS)
IR Spectroscopy[1]
-
3050 cm
: C-H stretch (aromatic). -
1615 cm
: C=N stretch (indazole ring).[1] -
1240 cm
: C-O-C asymmetric stretch (ether linkage).[1]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Formation of N2-isomer or bis-alkylation. | Ensure strict stoichiometry (1.1 eq Benzyl chloride). Use non-polar solvent (Toluene) with phase transfer catalyst if aqueous NaOH fails.[1] |
| C-Alkylation in Step 2 | Use of very strong bases (e.g., NaH) at high temp can sometimes favor C-alkylation at C3 (less common for indazolones but possible).[1] | Stick to |
| Hydrolysis of Product | Acidic workup.[1] | The enol ether bond is acid-sensitive.[1] Ensure workup is neutral or slightly basic.[1] |
References
-
Regioselective Alkylation of Indazoles: Beilstein J. Org.[1] Chem. 2014, 10, 1524–1529.[1] Link
-
Synthesis of 1-Benzyl-1H-indazol-3-ols: Journal of Organic Chemistry, 2008, 73(1), 219-224.[1] Link[1]
-
Indazole Scaffold in Medicinal Chemistry: European Journal of Medicinal Chemistry, 2017, 126, 19-50.[1] Link[1]
-
Compound Registry: 1-Benzyl-3-propenyloxy-1H-indazole (CAS 25854-83-5), PubChem.[1][6][7] Link
Sources
- 1. echemi.com [echemi.com]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.ucc.ie [research.ucc.ie]
- 4. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. guidechem.com [guidechem.com]
- 7. Page loading... [guidechem.com]
Physicochemical Properties of Novel Indazole Derivatives: A Technical Guide for Lead Optimization
Executive Summary
The indazole scaffold (1,2-benzodiazole) has emerged as a privileged structure in modern medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors (e.g., Axitinib, Pazopanib) and GPCR modulators.[1] Its utility stems from its bioisosteric relationship with indole and purine, offering unique hydrogen-bonding capabilities and π-stacking interactions. However, the physicochemical profile of indazole derivatives—specifically their aqueous solubility, tautomeric ambiguity, and lipophilicity—presents distinct challenges during lead optimization.
This guide provides a technical analysis of these properties, offering actionable protocols and structural optimization strategies to enhance drug-likeness (E-E-A-T).
The Indazole Core: Tautomerism & Aromaticity
The defining physicochemical characteristic of the indazole nucleus is its annular tautomerism. Unlike indole, indazole possesses two nitrogen atoms, leading to a prototropic equilibrium between the 1H-indazole and 2H-indazole forms.[2]
-
Thermodynamics: In the gas phase and solution, the 1H-tautomer is thermodynamically more stable by approximately 2.3–4.5 kcal/mol due to the preservation of the benzenoid system.
-
Bioactivity Paradox: Despite the stability of the 1H-form, many kinase inhibitors bind in the 2H-conformation , where the N1 acts as a hydrogen bond acceptor and N2-H acts as a donor to the hinge region of the kinase ATP pocket.
Critical Insight: Chemical substitution at N1 or N2 "locks" the tautomer, drastically altering solubility and binding affinity. N1-substitution retains the benzenoid character (higher stability, lower energy), while N2-substitution induces a quinonoid-like character (higher energy, often higher aqueous solubility due to disrupted stacking).
Visualization: Tautomeric Equilibrium & Substitution
Figure 1: The prototropic equilibrium of the indazole core and the physicochemical consequences of N-alkylation.
Key Physicochemical Parameters
Lipophilicity (LogP / LogD)
Indazole is inherently lipophilic. Unsubstituted indazole has a LogP of ~1.8. Functionalization at the C3 position (common for potency) often drives this value into the "grease ball" territory (LogP > 5), leading to metabolic clearance issues.
-
Impact of Substitution:
-
N1-Aryl/Alkyl: Significantly increases LogP.
-
C3-Amide/Urea: Lowers LogP and introduces H-bond donors/acceptors, crucial for solubility.
-
Ionization (pKa)
The pKa of the indazole NH is approximately 13.8 (acidic) and the conjugate acid pKa is 1.3 (basic). This makes the core neutral at physiological pH (7.4).
-
Optimization: To improve solubility, basic side chains (e.g., piperazine, morpholine) are often appended to the C3 or C5/C6 positions to introduce a protonation center at pH < 7.
Aqueous Solubility
Novel indazole derivatives frequently suffer from "brick dust" insolubility due to strong intermolecular π-π stacking of the planar bicyclic system.
-
Melting Point Correlation: High melting points (>200°C) in indazole derivatives are a red flag for poor solubility, governed by the General Solubility Equation (GSE).
Data Presentation: Comparative Physicochemical Profile
The following table summarizes the shift in properties based on common structural modifications seen in recent FDA-approved drugs.
| Parameter | Unsubstituted Indazole | N1-Methyl Derivative | N2-Methyl Derivative | 3-Carboxamide Derivative |
| LogP (Exp) | 1.82 | 2.21 | 1.95 | 1.10 |
| pKa (Basic) | 1.3 | N/A | N/A | ~1.1 |
| Aq. Solubility | Moderate (0.8 mg/mL) | Low | Moderate-High | High |
| Aromatic Character | Benzenoid | Benzenoid | Quinonoid | Benzenoid |
| Key Risk | Tautomeric switching | Metabolic Stability | Chemical Stability | Permeability |
Experimental Protocols
As a self-validating system, physicochemical data must be generated using robust, standardized assays.
Protocol A: Thermodynamic Solubility (Shake-Flask Method)
Gold standard for final lead characterization.
-
Preparation: Weigh 2–5 mg of solid indazole derivative into a chemically resistant glass vial.
-
Solvent Addition: Add 1.0 mL of buffer (pH 7.4 phosphate or pH 1.2 SGF) to ensure a saturated suspension.
-
Equilibration:
-
Incubate at 25°C (or 37°C) with constant agitation (orbital shaker at 300 rpm) for 24–48 hours.
-
Control: Run Indomethacin (low sol) and Metoprolol (high sol) in parallel.
-
-
Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a PVDF membrane (0.45 µm) saturated with the solution (to prevent drug adsorption).
-
Quantification: Analyze the supernatant via HPLC-UV/Vis. Calculate concentration against a standard curve prepared in DMSO.
Protocol B: pKa Determination (Potentiometric Titration)
Required for determining the ionization state of solubilizing tails.
-
Instrument: Sirius T3 or equivalent autotitrator.
-
Sample: Dissolve ~1 mg of compound in a co-solvent system (e.g., Methanol/Water ratios: 20%, 30%, 40%) if water insoluble.
-
Titration: Titrate with 0.1 M KOH and 0.1 M HCl under inert gas (
) purge to remove . -
Yasuda-Shedlovsky Extrapolation: Plot pKa values obtained at different co-solvent ratios and extrapolate to 0% organic solvent to obtain the aqueous pKa.
Structural Optimization Workflow (SAR)
To transform a "hit" indazole into a "lead," follow this logical optimization pathway.
Visualization: Physicochemical Optimization Workflow
Figure 2: Step-wise structural modification strategy to optimize indazole physicochemical properties.
Key Strategies:
-
Disrupting Planarity: Indazoles stack efficiently. Introducing
character (e.g., replacing a phenyl ring with a saturated heterocycle or adding a methyl group ortho to the biaryl axis) increases entropy of solvation and improves solubility. -
The "Solubilizing Tail": In kinase inhibitors like Pazopanib , the indazole core binds the hinge, while a distal benzenesulfonamide or pyrimidine moiety extends into the solvent front. Attaching polar groups here affects pharmacokinetics without killing potency.
References
-
Recent Progress in Chemistry and Biology of Indazole and its Derivatives. Austin Publishing Group. (2016). Link
-
Structures of kinase inhibitors containing an indazole moiety. ResearchGate. (2023). Link
-
Method Validation for Equilibrium Solubility and Determination of Temperature Effect. SciTechnol. (2018). Link
-
Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures. ACS Publications. (2023). Link
-
Practical Aspects of Solubility Determination. American Pharmaceutical Review. (2013). Link
Sources
Technical Guide: Preliminary In-Vitro Screening of Benzyl-3-propenyloxy-1H-indazole
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
Benzyl-3-propenyloxy-1H-indazole (henceforth BPI-Allyl ) is a structural analog of Benzydamine , a non-steroidal anti-inflammatory drug (NSAID) with a unique mechanism of action that inhibits pro-inflammatory cytokines rather than cyclooxygenase (COX) enzymes. The presence of the propenyloxy (allyl ether) group at the C3 position, replacing the dimethylaminopropyl chain of Benzydamine, significantly alters the compound's lipophilicity and metabolic profile.
This guide defines a rigorous preliminary in-vitro screening cascade designed to classify BPI-Allyl’s therapeutic potential. Given the indazole scaffold's privileged status in medicinal chemistry, this screening prioritizes anti-inflammatory and antiproliferative activities, validated against established safety thresholds.
Structural Significance[5]
-
Core Scaffold: 1H-Indazole (Bioisostere of indole/purine).
-
Substituents: N1-Benzyl group (Hydrophobic binding); C3-Allyloxy group (Reactive handle, lipophilic modulator).
-
Hypothetical Target: Pro-inflammatory cytokine suppression (TNF-α, IL-1β) or Kinase inhibition (VEGFR/EGFR).
Phase I: Physicochemical Profiling & Preparation
Before biological exposure, the compound must be characterized to ensure assay validity. Indazoles are often poorly soluble in aqueous media, which can lead to false negatives in microplate assays.
In-Silico Prediction (Pre-Screen)
Run BPI-Allyl through SwissADME or equivalent to establish:
-
LogP (Lipophilicity): Expected to be >3.5 due to the benzyl and allyl groups.
-
TPSA (Topological Polar Surface Area): < 40 Ų implies high membrane permeability.
Stock Solution Preparation
-
Solvent: Dimethyl Sulfoxide (DMSO), sterile-filtered (0.22 µm).
-
Concentration: Prepare a 100 mM master stock.
-
Storage: Aliquot into amber glass vials (light sensitive due to allyl group) and store at -20°C.
-
Working Solution: Dilute in serum-free culture media immediately prior to use. Final DMSO concentration must remain < 0.1% (v/v) to avoid solvent toxicity.
Phase II: Cytotoxicity Profiling (Safety Gatekeeper)
Objective: Determine the CC50 (Cytotoxic Concentration 50%) to distinguish therapeutic efficacy from general necrosis.
Cell Models:
-
L929 (Murine Fibroblasts): Standard for ISO 10993 biocompatibility.
-
HEK-293 (Human Embryonic Kidney): General toxicity.
Protocol: MTT Viability Assay
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate 24h for attachment. -
Treatment: Expose cells to BPI-Allyl (0.1, 1, 10, 50, 100 µM) for 48h.
-
Development: Add MTT reagent (0.5 mg/mL). Incubate 4h at 37°C.
-
Solubilization: Dissolve formazan crystals in DMSO.
-
Read: Absorbance at 570 nm.
Success Criterion: CC50 > 50 µM is required to proceed to efficacy screening.
Phase III: Anti-Inflammatory Efficacy (Primary Screen)
Given the homology to Benzydamine, the primary hypothesis is the inhibition of the NF-κB pathway and subsequent cytokine release.
Cell Model: RAW 264.7 Murine Macrophages stimulated with Lipopolysaccharide (LPS).
Nitric Oxide (NO) Inhibition (Griess Assay)
NO is a surrogate marker for inflammation driven by iNOS expression.
-
Step 1: Seed RAW 264.7 cells (
/well) in 96-well plates. -
Step 2: Pre-treat with BPI-Allyl (1–25 µM) for 1h.
-
Step 3: Stimulate with LPS (1 µg/mL) for 24h.
-
Step 4: Mix 50 µL supernatant with 50 µL Griess Reagent (1% sulfanilamide + 0.1% NED).
-
Step 5: Measure absorbance at 540 nm. Calculate % inhibition vs. LPS control.
Mechanism Validation: Cytokine ELISA
If NO inhibition is >50%, quantify specific cytokines to confirm "Cytokine Suppressive" mechanism (CSAID) vs. COX inhibition.
-
Targets: TNF-α, IL-6, IL-1β.
-
Method: Sandwich ELISA on supernatants from the NO assay.
Visualization of Signaling Pathway
The following diagram illustrates the hypothesized mechanism of action for BPI-Allyl, modeled after Benzydamine-like suppression of the NF-κB axis.
Figure 1: Hypothesized point of intervention for BPI-Allyl within the inflammatory cascade.
Phase IV: Antiproliferative Screening (Secondary)
Indazoles are privileged scaffolds for kinase inhibition (e.g., Axitinib). If the compound shows low anti-inflammatory activity, pivot to anticancer screening.
Panel:
-
MCF-7 (Breast): Hormone-dependent model.
-
HCT-116 (Colon): High sensitivity to kinase inhibitors.[1]
-
A549 (Lung): General solid tumor model.
Protocol: SRB (Sulforhodamine B) Assay is preferred over MTT for drug screening due to better linearity and protein-based quantification.
| Parameter | Specification |
| Seeding Density | 5,000 cells/well |
| Exposure Time | 48 hours |
| Fixation | 10% Trichloroacetic acid (TCA), 1h at 4°C |
| Staining | 0.4% SRB in 1% Acetic Acid |
| Wash | 1% Acetic Acid (4x) |
| Solubilization | 10 mM Tris Base |
| Readout | OD 510 nm |
Experimental Workflow Summary
The following diagram outlines the decision logic for the screening campaign.
Figure 2: Decision matrix for the preliminary screening of BPI-Allyl.
References
-
Sigma-Aldrich. (n.d.). 1-Benzyl-3-[3-(diethylamino)propoxy]-1H-indazole (Benzydamine) Product Specification. Retrieved from
- Sironi, M., et al. (2000). Benzydamine inhibits the release of tumor necrosis factor-alpha and interleukin-1 beta by acid-stimulated human monocytes.
-
LGC Standards. (n.d.). 1-benzyl-3-(3-diethylamino-propoxy)-1H-indazole Reference Standard. Retrieved from
-
Zhang, L., et al. (2018).[2] Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Retrieved from
-
Kumar, A., et al. (2021).[3] Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances. Retrieved from
-
Pharmaffiliates. (n.d.). 3-(Allyloxy)-1-benzyl-1H-indazole (CAS 25854-83-5) Product Detail. Retrieved from
Sources
Technical Guide: Structure-Activity Relationship (SAR) Studies of 1-Benzyl-1H-Indazoles
Executive Summary
The 1-benzyl-1H-indazole scaffold represents a privileged structure in medicinal chemistry, most notably recognized as the core pharmacophore of YC-1 (Lificiguat) , a breakthrough soluble Guanylate Cyclase (sGC) stimulator.[1] Unlike traditional NO-donors, 1-benzyl-1H-indazoles offer a mechanism of NO-independent sGC activation, making them critical in treating cardiovascular diseases, fibrosis, and hypoxia-driven malignancies.
This guide analyzes the critical structural vectors of this scaffold, detailing the electronic and steric requirements for sGC stimulation and HIF-1
Part 1: The Pharmacophore & Chemical Space
The biological activity of 1-benzyl-1H-indazoles hinges on the precise spatial arrangement of three domains: the Indazole Core (Scaffold), the N1-Benzyl Tail (Hydrophobic Anchor), and the C3-Substituent (Effector Domain).
SAR Map: The YC-1 Prototype
YC-1 [3-(5'-hydroxymethyl-2'-furyl)-1-benzylindazole] serves as the archetype.[1] SAR studies reveal that deviations from this core geometry often result in steep potency cliffs.
Figure 1: Pharmacophore map of the YC-1 scaffold highlighting critical regions for sGC stimulation.
Region A: The N1-Benzyl Anchor
The benzyl group at N1 is non-negotiable for sGC activity.
-
Linker Length: Extension to phenethyl (2 carbons) or shortening to phenyl (0 carbons) drastically reduces potency (
shifts from M to mM range). The methylene spacer provides the necessary "hinge" flexibility. -
Ring Substitution:
-
Unsubstituted: High potency but rapid metabolism.
-
Halogens (F, Cl): Introduction at the ortho or para positions often maintains potency while blocking metabolic oxidation.
-
Bulk Tolerance: Large groups (e.g., -tBu, -Ph) at the para position are generally disallowed due to steric clash with the heme-binding pocket of sGC.
-
Region B: The C3-Effector Domain
This region dictates the specific pharmacological profile (sGC vs. HIF-1
-
sGC Stimulation: Requires a planar, electron-rich heteroaryl ring. The 5-hydroxymethyl-2-furyl group of YC-1 is optimal. Replacing the furan with a phenyl ring reduces activity by ~5-fold.
-
HIF-1
Inhibition: Tolerance is broader. Rigid fused systems (e.g., benzofuran) at C3 can enhance anti-proliferative effects in hypoxia models.
Part 2: Quantitative SAR Data (Representative)
The following table summarizes the impact of structural modifications on sGC stimulation (measured by cGMP elevation in platelets) and HIF-1
| Compound ID | N1-Substituent | C3-Substituent | sGC Activation (Fold Increase) | HIF-1 | Notes |
| YC-1 | Benzyl | 5-hydroxymethyl-2-furyl | 12.5x | 1.5 | Prototype; Balanced profile. |
| Analogue A | 2-Fluorobenzyl | 5-hydroxymethyl-2-furyl | 14.0x | 1.8 | Improved metabolic stability. |
| Analogue B | Methyl | 5-hydroxymethyl-2-furyl | 1.2x | >50 | Loss of hydrophobic anchor interaction. |
| Analogue C | Benzyl | Phenyl | 3.5x | 10.2 | Loss of planarity/electronic match at C3. |
| Analogue D | Benzyl | 5-methyl-2-furyl | 10.1x | 2.1 | Removal of -OH reduces solubility but retains potency. |
| Analogue E | Benzyl (N2-isomer) | 5-hydroxymethyl-2-furyl | Inactive | >100 | Critical: Regioisomerism acts as an on/off switch. |
Part 3: Mechanism of Action (sGC Signaling)
YC-1 and its 1-benzyl-1H-indazole analogs function as allosteric sGC stimulators .[2] Unlike NO, which binds to the heme iron, these compounds bind to a distinct regulatory site, stabilizing the nitrosyl-heme complex.
Figure 2: Synergistic activation of sGC by NO and 1-benzyl-1H-indazoles.
Part 4: Synthetic Methodologies & Regioselectivity
The synthesis of 1-benzyl-1H-indazoles is plagued by the N1 vs. N2 alkylation problem . Indazole tautomerizes, and direct alkylation often yields a mixture (typically 60:40 favoring N1).
The Regioselectivity Challenge
-
N1-Alkylation (Thermodynamic): Favored by steric bulk at C3 and thermodynamic equilibration.
-
N2-Alkylation (Kinetic): Often favored by small electrophiles or specific solvent effects (e.g., non-polar solvents).
Optimized Synthetic Workflow
To maximize the active N1-isomer, the following protocol utilizes a base-mediated alkylation followed by rigorous chromatographic separation.
Figure 3: Synthetic workflow for isolating the bioactive N1-isomer.
Part 5: Experimental Protocols
Protocol: Synthesis of 1-Benzyl-3-(furan-2-yl)-1H-indazole
Objective: Synthesize the core scaffold with high N1 selectivity.
-
Reagents: 3-(furan-2-yl)-1H-indazole (1.0 eq), Benzyl bromide (1.2 eq), NaH (60% in oil, 1.5 eq), anhydrous DMF.
-
Activation: Suspend NaH in anhydrous DMF at 0°C under Argon. Add the indazole precursor dropwise. Stir for 30 min to ensure deprotonation (formation of the sodium salt).
-
Alkylation: Add Benzyl bromide dropwise via syringe.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (System: Hexane/EtOAc 3:1).
-
Workup: Quench with ice water. Extract with EtOAc (3x). Wash organics with brine, dry over
. -
Purification: The N1 isomer is typically less polar (higher
) than the N2 isomer. Purify via silica gel column chromatography. -
Validation:
-
N1-Isomer NMR: Look for NOE correlation between the benzylic
and the C7-H of the indazole ring. -
N2-Isomer NMR: The benzylic
will show NOE correlation with C3-H (if unsubstituted) or lack C7-H correlation.
-
Protocol: sGC Activity Assay (cGMP Quantification)
Objective: Measure the potency of the synthesized analogue.
-
Cell Line: Washed rabbit platelets or purified recombinant sGC enzyme.
-
Incubation: Incubate platelets (
cells/mL) in Tyrode’s solution. -
Treatment: Add vehicle (DMSO), YC-1 (positive control, 10
M), or Test Compound (0.1 - 100 M). Incubate for 5 min at 37°C. -
Stimulation: Add SNP (Sodium Nitroprusside, NO donor) at sub-maximal concentration (optional, to test synergism).
-
Termination: Stop reaction with ice-cold HCl (0.1 M).
-
Measurement: Quantify cGMP using a commercial cGMP Enzyme Immunoassay (EIA) kit.
-
Analysis: Calculate
using non-linear regression (GraphPad Prism).
References
-
Ko, F. N., et al. (1994). YC-1, a novel activator of platelet guanylate cyclase. Blood. Link
-
Galle, J., et al. (1999). Effects of the soluble guanylyl cyclase activator, YC-1, on vascular tone, cyclic GMP levels and phosphodiesterase activity. British Journal of Pharmacology. Link
-
Lee, M. J., et al. (2001). Synthesis of 1-benzyl-3-(5'-hydroxymethyl-2'-furyl)indazole analogues as novel antiplatelet agents.[3][4] Journal of Medicinal Chemistry. Link
-
Yeo, E. J., et al. (2003). YC-1: A potential anticancer drug targeting hypoxia-inducible factor 1.[5] Journal of the National Cancer Institute. Link
-
BenchChem Technical Series. (2025). Troubleshooting regioselectivity in indazole synthesis. BenchChem.[6][7] Link
Sources
- 1. SAR studies around the SULT1A1-activated Alkylator YC-1 as Cytotoxic Agents against Biliary Tract Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ntrs.nasa.gov [ntrs.nasa.gov]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Advances in antitumor research of HIF-1α inhibitor YC-1 and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to the Patent Landscape of Substituted Indazole Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Indazole Scaffold - A Privileged Structure in Modern Drug Discovery
The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its structural rigidity, coupled with the ability to form key hydrogen bonds and participate in various non-covalent interactions, makes it an ideal framework for designing potent and selective modulators of a wide array of biological targets.[1] This has led to a surge of interest and a corresponding explosion in patent filings for novel substituted indazole derivatives. These compounds have shown remarkable therapeutic potential across multiple disease areas, including oncology, inflammation, neurodegeneration, and infectious diseases.[1][2][3]
This guide provides an in-depth analysis of the current patent landscape for substituted indazole molecules. It is designed to equip researchers and drug development professionals with a comprehensive understanding of the key players, therapeutic targets, and strategic considerations that define this competitive and rapidly evolving field. We will delve into the mechanistic basis for their activity, explore common synthetic and screening strategies, and provide actionable insights to inform your own discovery programs.
Section 1: The Therapeutic Patent Landscape: A Strategic Overview
The patent literature reveals a concentrated effort to develop indazole derivatives against high-value targets, particularly protein kinases.[2] The versatility of the indazole core allows for substitution at various positions, enabling chemists to fine-tune potency, selectivity, and pharmacokinetic properties.
Oncology: The Kinase Inhibitor Powerhouse
The most dominant therapeutic area in the indazole patent landscape is oncology. Many approved and clinical-stage drugs are potent multi-kinase inhibitors that target pathways crucial for tumor growth and angiogenesis (the formation of new blood vessels).[4][5]
Key Patented Molecules & Their Targets:
-
Pazopanib (Votrient®): Marketed by Novartis, Pazopanib is a multi-targeted tyrosine kinase inhibitor that blocks tumor growth by inhibiting key receptors like VEGFR, PDGFR, and c-KIT.[4][6] Its mechanism is centered on disrupting the signaling pathways that lead to angiogenesis and cell proliferation.[5][7][8]
-
Axitinib (Inlyta®): Developed by Pfizer, Axitinib is a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFR) 1, 2, and 3.[9] Patents for Axitinib cover not only the core molecule (US 6,534,524) but also specific stable crystalline forms (US 8,791,140) and combination therapies (US 10,570,202), illustrating a common strategy to extend market exclusivity.[10] The patent landscape for Axitinib is complex, with varying expiration dates by region, highlighting the importance of a global IP strategy.[11][12]
-
Niraparib (Zejula®): An inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, Niraparib is used for the treatment of ovarian cancer.[13] Patents associated with Niraparib cover the compound itself, various formulations, and methods of manufacturing, demonstrating a multi-layered patenting approach.[13][14][15][16]
The following table summarizes key patents for these blockbuster drugs, showcasing the different types of intellectual property protection sought.
| Drug Name | Key Patent (Example) | Assignee | Patent Scope | Therapeutic Target |
| Axitinib | US 6,534,524 | Pfizer Inc. | Composition of Matter | VEGFR-1, 2, 3[9] |
| Axitinib | US 8,791,140 | Pfizer Inc. | Crystalline Form (Polymorph) | VEGFR-1, 2, 3[9][10] |
| Pazopanib | (Marketed) | Novartis | Composition of Matter | VEGFR, PDGFR, c-KIT[4] |
| Niraparib | US 8,071,623 | Tesaro, Inc. | Composition of Matter | PARP Enzymes[15] |
| Niraparib | US 11,730,725 B2 | Tesaro, Inc. | Pharmaceutical Tablet Compositions | PARP Enzymes[14] |
Inflammation & Autoimmune Diseases
Beyond oncology, substituted indazoles are heavily patented for their anti-inflammatory properties. A key target in this area is the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical mediator in the immune system's signaling cascade.[17][18] Patents in this space often claim novel indazole scaffolds for treating conditions like rheumatoid arthritis, psoriasis, and inflammatory bowel disease.[18][19]
Other Emerging Therapeutic Areas
The versatility of the indazole scaffold is further demonstrated by patent filings in diverse areas such as:
-
Neurodegenerative Disorders: Targeting kinases and other enzymes implicated in diseases like Alzheimer's and Parkinson's.[2]
-
Infectious Diseases: Development of indazoles as antibacterial, antifungal, and anti-tubercular agents.[1]
-
Pain Management: Substituted indazoles have been investigated as Nav1.7 blockers for treating chronic pain.[20]
-
Gastrointestinal Diseases: Derivatives have been designed to treat a range of GI disorders, from IBS to cancers.[21]
Section 2: Core Synthetic Strategies & Library Development
The ability to rapidly generate diverse libraries of substituted indazoles is fundamental to successful drug discovery. The patent and academic literature describes a variety of robust synthetic methodologies.[22][23]
A common and powerful strategy involves the functionalization of a pre-formed indazole core using modern cross-coupling reactions. This approach allows for the modular and efficient introduction of a wide range of substituents.
Caption: Modular synthesis of indazole libraries via cross-coupling.
This modular approach is highly amenable to parallel synthesis and the creation of large, diverse chemical libraries essential for high-throughput screening (HTS) campaigns. Recent advances also include catalyst-based and green chemistry approaches to enhance efficiency and selectivity.[22]
Section 3: Preclinical Evaluation: From Hit to Lead
Once a library of substituted indazoles is synthesized, a robust preclinical evaluation cascade is required to identify promising lead candidates. This workflow is designed to assess potency, selectivity, cellular activity, and preliminary safety.
Primary Screening: Target Engagement & Potency
For kinase targets, which represent the majority of indazole-related patents, biochemical assays are the first-line screening method. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, such as LanthaScreen®, are widely used due to their sensitivity, robustness, and HTS compatibility.[24]
Caption: High-throughput screening workflow for indazole inhibitors.
Detailed Protocol: LanthaScreen® Eu Kinase Binding Assay
This protocol provides a generalized framework for determining the inhibitory constant (IC50) of a substituted indazole compound against a target kinase.[24][25]
Objective: To measure the potency of a test compound by quantifying its ability to displace a fluorescent tracer from the kinase's ATP binding site.
Materials:
-
Target Kinase (e.g., VEGFR, IRAK4)
-
LanthaScreen® Eu-anti-Tag Antibody
-
Alexa Fluor® 647-labeled Kinase Tracer (ATP-competitive)
-
1X Kinase Buffer A (e.g., 50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[24]
-
Test Compounds (Substituted Indazoles) serially diluted in DMSO
-
Staurosporine (Positive Control)
-
384-well, low-volume microplates
-
TR-FRET compatible plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 3X solution of the Test Compound series in 1X Kinase Buffer A. The final DMSO concentration in the assay should be kept constant (e.g., <1%).
-
Prepare a 3X Kinase/Antibody mixture in 1X Kinase Buffer A. The final concentrations will depend on the specific kinase and should be optimized as per the manufacturer's guidelines.[26][27][28]
-
Prepare a 3X Tracer solution in 1X Kinase Buffer A. The optimal concentration is typically determined experimentally.[24]
-
-
Assay Assembly (15 µL final volume):
-
Incubation & Reading:
-
Seal the plate and incubate at room temperature for at least 60 minutes, protected from light.
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor (Europium, ~615 nm) and acceptor (Alexa Fluor® 647, ~665 nm) wavelengths.[24]
-
-
Data Analysis:
-
Calculate the Emission Ratio (665 nm / 615 nm) for each well.[24]
-
Plot the Emission Ratio against the logarithm of the test compound concentration.
-
Fit the data using a sigmoidal dose-response (variable slope) equation to determine the IC50 value.
-
Cellular Activity & Cytotoxicity
Promising hits from biochemical screens must be validated in a cellular context. This step confirms that the compound can cross the cell membrane, engage its target, and exert a biological effect without causing general toxicity.
Detailed Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[29][30] It is crucial for distinguishing between targeted anti-proliferative effects and non-specific cytotoxicity.[31]
Objective: To determine the concentration at which a substituted indazole compound reduces the viability of a cancer cell line by 50% (GI50).
Materials:
-
Cancer cell line of interest (e.g., A431, HUVEC)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[29][30]
-
Solubilization Solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Plating:
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the indazole test compounds in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.
-
Incubate for the desired exposure period (e.g., 48-72 hours).
-
-
MTT Incubation:
-
Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of Solubilization Solution (e.g., DMSO) to each well to dissolve the formazan crystals.[30][32]
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[29]
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.[29]
-
-
Data Analysis:
-
Subtract the background absorbance from a "medium-only" blank.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Plot percent viability against the logarithm of compound concentration and fit the curve to determine the GI50 value.
-
Conclusion and Future Outlook
The patent landscape for substituted indazoles is vibrant and intensely competitive, driven by the scaffold's proven success in generating high-quality clinical candidates. Oncology, particularly kinase inhibition, remains the dominant focus, but significant opportunities exist in inflammation, neurodegeneration, and other areas.[2][34]
For researchers and drug developers, success in this space requires a multi-faceted strategy:
-
Novel Chemical Space: Designing and patenting compounds with unique substitution patterns that confer improved potency, selectivity, or ADME properties.
-
Sophisticated IP Strategy: Moving beyond simple composition-of-matter patents to include claims on polymorphs, formulations, manufacturing processes, and combination therapies to build a robust and defensible patent estate.[10][12]
As our understanding of disease biology deepens, the indazole scaffold will undoubtedly continue to be a cornerstone of medicinal chemistry, leading to the development of next-generation therapeutics that address unmet medical needs.
References
- Pazopanib - Wikipedia.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC.
- Indazole derivatives and their therapeutic applications: a patent review (2013-2017).
- Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches.
- MTT assay protocol | Abcam.
- Axitinib: Patenting Innovation for Patients' Benefit | Pfizer.
- LanthaScreen® Eu Kinase Binding Assay for LCK Overview.
- Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib | Organic Process Research & Development - ACS Publications.
- Optimization of a LanthaScreen Kinase assay for CHUK (IKKα).
- What is the mechanism of Pazopanib Hydrochloride? - Patsnap Synapse.
- When does the patent for Axitinib expire? - Patsnap Synapse.
- MTT Assay: Assessing Cell Proliferation.
- Optimization of a LanthaScreen Kinase assay for cRAF - Thermo Fisher Scientific.
- Pazopanib, a Multitargeted Tyrosine Kinase Inhibitor for Advanced Renal Cell Cancer.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
- The patent landscape of Axitinib - Patsnap Synapse.
- LanthaScreen® Eu Kinase Binding Assay for PLK4 - Thermo Fisher Scientific.
- LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - US.
- Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing - PMC.
- Indazole derivatives and their therapeutic applications: a patent review (2013-2017).
- Pazopanib (Votrient) | Cancer research UK.
- WO2019234581A1 - Pharmaceutical compositions of axitinib - Google Patents.
- Niraparib formulations - Patent US-11730725-B2 - PubChem - NIH.
- WO2020003196A1 - Pharmaceutical composition of axitinib - Google Patents.
- METHODS OF MANUFACTURING OF NIRAPARIB - Patent 3615513.
- Niraparib compositions - Patent US-11091459-B2 - PubChem - NIH.
- Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole | Request PDF - ResearchGate.
- The MTT Assay: A Valuable Tool for Measuring Cell Viability - Creative Diagnostics.
- Drugs coming off patent: patents, generics, FTO formulation, suppliers... - DrugPatentWatch.
- Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Publishing.
- Substituted Indazoles as Nav1.7 Blockers for the Treatment of Pain | Journal of Medicinal Chemistry - ACS Publications.
- WO2022117477A1 - New indazole acetylene derivatives - Google Patents.
- Indazole Derivatives Effective against Gastrointestinal Diseases.
- WO2022117487A1 - New indazole derivatives - Google Patents.
- MTT Cell Proliferation Assay - ATCC.
- SUBSTITUTED INDAZOLES USEFUL FOR TREATMENT AND PREVENTION OF ALLERGIC AND/OR INFLAMMATORY DISEASES IN ANIMALS - Googleapis.com.
- US7563906B2 - Indazole derivatives - Google Patents.
- WO2016083433A1 - New substituted indazoles, methods for the production thereof, pharmaceutical preparations that contain said new substituted indazoles, and use of said new substituted indazoles to produce drugs - Google Patents.
- WO2017186693A1 - Synthesis of indazoles - Google Patents.
- WO2017108744A1 - Novel substituted indazoles, methods for producing same, pharmaceutical preparations that contain same, and use of same to produce drugs - Google Patents.
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Pazopanib - Wikipedia [en.wikipedia.org]
- 5. cancerresearchuk.org [cancerresearchuk.org]
- 6. Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Pazopanib Hydrochloride? [synapse.patsnap.com]
- 8. cancernetwork.com [cancernetwork.com]
- 9. WO2019234581A1 - Pharmaceutical compositions of axitinib - Google Patents [patents.google.com]
- 10. cdn.pfizer.com [cdn.pfizer.com]
- 11. When does the patent for Axitinib expire? [synapse.patsnap.com]
- 12. The patent landscape of Axitinib [synapse.patsnap.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Niraparib formulations - Patent US-11730725-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. METHODS OF MANUFACTURING OF NIRAPARIB - Patent 3615513 [data.epo.org]
- 16. Niraparib compositions - Patent US-11091459-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 18. WO2016083433A1 - New substituted indazoles, methods for the production thereof, pharmaceutical preparations that contain said new substituted indazoles, and use of said new substituted indazoles to produce drugs - Google Patents [patents.google.com]
- 19. WO2017108744A1 - Novel substituted indazoles, methods for producing same, pharmaceutical preparations that contain same, and use of same to produce drugs - Google Patents [patents.google.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. benthamdirect.com [benthamdirect.com]
- 22. benthamdirect.com [benthamdirect.com]
- 23. mdpi.com [mdpi.com]
- 24. assets.fishersci.com [assets.fishersci.com]
- 25. documents.thermofisher.com [documents.thermofisher.com]
- 26. assets.fishersci.com [assets.fishersci.com]
- 27. documents.thermofisher.com [documents.thermofisher.com]
- 28. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 29. MTT assay protocol | Abcam [abcam.com]
- 30. creative-diagnostics.com [creative-diagnostics.com]
- 31. opentrons.com [opentrons.com]
- 32. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 33. atcc.org [atcc.org]
- 34. researchgate.net [researchgate.net]
Technical Guide: Tautomerism and Stability of 1H-Indazole Derivatives
Executive Summary
Indazole (1,2-benzodiazole) is a "privileged scaffold" in medicinal chemistry, serving as a bioisostere for indole and purine bases.[1] Its utility, however, is frequently complicated by annular tautomerism—the rapid proton migration between the N1 and N2 nitrogen atoms.
For drug development professionals, this tautomerism presents a dual challenge:
-
Synthetic Regioselectivity: Alkylation of the indazole core often yields mixtures of N1- and N2-substituted isomers, requiring specific conditions to control.[1][2]
-
Biological Interaction: In drugs with a free NH (e.g., Axitinib ), the tautomeric state dictates hydrogen bonding capability within the kinase hinge region. Conversely, drugs like Pazopanib and Niraparib lock the scaffold into the less stable 2H-form via N-substitution to achieve specific binding geometries.[1][2]
This guide provides a mechanistic analysis of indazole stability, protocols for regioselective synthesis, and methods for analytical characterization.
Fundamental Chemistry: The 1H vs. 2H Equilibrium
Thermodynamic Stability
In the gas phase and solution, 1H-indazole is thermodynamically more stable than 2H-indazole by approximately 2.0–5.0 kcal/mol (8–21 kJ/mol).[1][2]
-
1H-Indazole (Benzenoid): Retains full aromaticity in the fused benzene ring.[1][2]
-
2H-Indazole (Quinonoid): Induces a quinoid-like disruption in the benzene ring, reducing overall resonance stabilization energy.[1][2]
Note: While 1H is dominant, the energy barrier for proton transfer is low, allowing rapid equilibration at physiological pH.
Electronic and Steric Influences
Substituents on the benzene ring (positions 4–7) or the pyrazole carbon (position 3) perturb this equilibrium:
-
Electron-Withdrawing Groups (EWG): Strong EWGs (e.g., -NO₂, -CF₃) increase the acidity of the NH proton (pKa < 13.8), potentially stabilizing the conjugate base and affecting the tautomeric ratio in polar solvents.[1]
-
Solvent Effects:
-
Apolar Solvents (CDCl₃, Toluene): Strongly favor the 1H-form.[1]
-
Polar Protic Solvents (MeOH, Water): Can stabilize the more polar 2H-form via hydrogen bonding, though 1H remains the major species.
-
Physical Properties Comparison
| Property | 1H-Indazole | 2H-Indazole |
| Aromatic Character | Benzenoid (High Stability) | Quinonoid (Lower Stability) |
| Dipole Moment | ~1.5–1.8 D | ~3.4–4.0 D (Higher Polarity) |
| UV-Vis Absorption | ||
| pKa (Protonation) | ~1.3 (forms cation) | ~2.0 (forms cation) |
| pKa (Deprotonation) | ~13.9 | N/A (Fixed if N-substituted) |
Synthetic Implications: Controlling Regioselectivity
The most common bottleneck in indazole chemistry is achieving selective N-alkylation.[1][2] The outcome is governed by the interplay between thermodynamic control (favoring N1) and kinetic control (favoring N2).
Mechanism of Alkylation
The indazolyl anion is an ambident nucleophile.
-
N1 Attack: Leads to the thermodynamically stable 1H-substituted product.[1][2]
-
N2 Attack: Often kinetically favored due to the proximity of the lone pair and reduced steric hindrance (unless C3 is substituted).
Decision Tree for Regioselectivity
The following diagram illustrates the logic for selecting reaction conditions to target specific isomers.
Caption: Workflow for selecting synthetic conditions to favor N1 vs. N2 alkylation.
Case Studies in Drug Discovery
The choice of tautomer (or fixed isomer) is critical for binding affinity, particularly in kinase inhibitors where the indazole acts as a hinge binder.
Axitinib: The Free NH Tautomer
Drug: Axitinib (Inlyta) Target: VEGFR 1/2/3 Structure: Contains an unsubstituted 1H-indazole core (linked at C6).[1][2] Mechanism: Axitinib possesses a free NH group.[1] In the binding pocket, the indazole ring acts as a hydrogen bond donor/acceptor pair.[3][4][5] The 1H-tautomer is required to form the correct H-bond network with the kinase hinge residues (specifically Glu90 and Cys92 equivalents).[1][2] The free NH allows the molecule to adapt, but the 1H form is the bioactive species.
Pazopanib: The Fixed 2H-Isomer
Drug: Pazopanib (Votrient) Target: VEGFR, PDGFR, c-Kit Structure: Contains a 2,3-dimethyl-2H-indazole moiety.[1][2][6] Mechanism: Unlike Axitinib, Pazopanib is permanently "locked" in the 2H-form via N-methylation.[1][2]
-
Why 2H? The 2H-indazole geometry projects the C3-methyl and C6-substituents at specific vectors that optimize hydrophobic contacts within the ATP binding pocket.[1][2] Using the 1H-isomer would alter the vector of the substituents, likely abolishing potency.[1]
-
Synthesis Challenge: The synthesis of Pazopanib requires high selectivity for the N2-methyl intermediate, often achieved using trimethyloxonium tetrafluoroborate (Meerwein's salt) or specific methylation of an N-acetyl precursor to override thermodynamic preference.[1][2]
Niraparib: The Fixed 2H-Isomer
Drug: Niraparib (Zejula) Target: PARP1/2 Structure: 2-[4-(piperidin-3-yl)phenyl]-2H-indazole-7-carboxamide.[1][2] Mechanism: Similar to Pazopanib, Niraparib utilizes an N2-substituted indazole.[1][2] This locks the orientation of the carboxamide group (at C7) relative to the N-aryl ring, ensuring the carboxamide is positioned correctly to interact with the PARP active site (mimicking the nicotinamide of NAD+).
Experimental Protocols
Protocol A: Regioselective N1-Alkylation (Thermodynamic Control)
Use this protocol to synthesize standard 1H-indazole derivatives.[1][2]
Reagents: Sodium Hydride (60% in oil), Anhydrous THF, Alkyl Bromide/Iodide.
-
Preparation: Dissolve the 1H-indazole derivative (1.0 equiv) in anhydrous THF (0.1 M) under Argon.
-
Deprotonation: Cool to 0°C. Add NaH (1.2 equiv) portion-wise. Evolution of H₂ gas will occur.[1] Stir at 0°C for 30 mins, then warm to RT for 30 mins to ensure complete anion formation.
-
Note: The solution often turns yellow/orange indicating the indazolyl anion.
-
-
Alkylation: Cool back to 0°C. Add the alkyl halide (1.1 equiv) dropwise.
-
Reaction: Warm to RT and stir. Monitor by TLC/LC-MS.
-
Workup: Quench with sat. NH₄Cl.[1][7] Extract with EtOAc.[1][8] The N1 isomer is typically less polar than the N2 isomer on Silica gel.
Protocol B: Determination of Tautomeric Ratio (Variable Temp NMR)
Use this to determine if a free-NH indazole exists as a mixture or single tautomer in solution.[1][2]
-
Sample Prep: Dissolve ~5 mg of the indazole in 0.6 mL of DMSO-d6 or CDCl₃.
-
Acquisition: Acquire a standard ¹H NMR at 25°C. Focus on the C3-H signal (typically δ 8.0–8.2 ppm).[1][2]
-
Cooling: Lower temperature to -40°C or -60°C (requires specialized probe).
-
Analysis:
-
Fast Exchange (Room Temp): You will see a single set of averaged signals.[1]
-
Slow Exchange (Low Temp): If the barrier is high enough (rare for simple indazoles, common for bulky derivatives), signals may broaden or split into two sets corresponding to 1H and 2H populations.
-
NOE Experiment: Irradiate the NH proton (if visible/slow exchange).
-
NOE to C7-H only
1H-tautomer . -
NOE to C3-H and C7-H
Indeterminate (since N1 is far from C3, but N2 is close to C3). Correction: In 1H-indazole, NH is at pos 1.[2] NOE to H7 is strong.[1] In 2H-indazole, NH is at pos 2.[1][2] NOE to H3 is strong.[1] This is the definitive test.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
-
-
Analytical Characterization Data
| Method | 1H-Isomer Signal | 2H-Isomer Signal | Notes |
| ¹H NMR (DMSO-d₆) | N-CH₃ typically | N-CH₃ typically | N2-Me is often deshielded relative to N1-Me.[2] |
| ¹³C NMR | C3 signal | C3 signal | Diagnostic: C3 is significantly more shielded in 2H-indazoles.[2] |
| ¹⁵N NMR | N1 (pyrrole-like) ~ -180 ppm | N2 (pyrrole-like) ~ -160 ppm | Requires ¹H-¹⁵N HMBC.[1][2] |
| X-Ray Crystallography | C1a-C7a bond length normal | Bond alternation (Quinonoid) | 2H-indazoles show distinct short/long bond alternation in the benzene ring.[1][2] |
References
-
BenchChem. Tautomerism in Benzyl-Indazole-Carboxylic Acids: A Technical Guide.
-
Gaonkar, S.L., et al. Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology, 2021.
-
Claramunt, R.M., et al. Theoretical estimation of the annular tautomerism of indazoles. ResearchGate, 2005.
-
Lovering, F., et al. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Beilstein Journal of Organic Chemistry, 2021.
-
Pfizer Inc. Axitinib (Inlyta) Prescribing Information & Chemistry. [1]
-
GlaxoSmithKline. Pazopanib (Votrient) Structure and Mechanism. [1]
-
PubChem. Compound Summary: Niraparib. [1]
-
Vedsø, P., et al. Regioselectivity in the Alkylation of Indazoles. Journal of Organic Chemistry.
Sources
- 1. Axitinib - Wikipedia [en.wikipedia.org]
- 2. CAS 1038915-60-4: Niraparib | CymitQuimica [cymitquimica.com]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. Niraparib - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
Structural Elucidation of 1-Benzyl-3-(allyloxy)-1H-indazole: A Multi-Modal Spectroscopic Guide
Executive Summary & Strategic Context
This guide details the structural validation of 1-benzyl-3-(allyloxy)-1H-indazole . In drug development, indazole derivatives are privileged scaffolds, frequently utilized in anti-inflammatory (e.g., Benzydamine analogs) and anti-cancer research.
The primary analytical challenge with this molecule is not merely confirming the presence of functional groups, but rigorously distinguishing the 3-alkoxy regioisomer (Target) from the thermodynamically possible 2-alkyl-3-oxo (N-alkylated) byproduct. This distinction is critical, as the biological activity profiles of O-alkylated vs. N-alkylated indazoles diverge significantly.
This protocol leverages a self-validating triage of High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared Spectroscopy (FT-IR), and Nuclear Magnetic Resonance (NMR), with a focus on 2D-NMR for unambiguous regioisomer assignment.
Structural Analysis & Synthesis Logic
Before analyzing spectra, one must understand the origin of the sample. The target compound is typically synthesized via the O-alkylation of 1-benzyl-1H-indazol-3-ol with allyl bromide.
Critical Quality Attribute (CQA): The 1H-indazol-3-ol core exhibits lactam-lactim tautomerism. Under basic alkylation conditions, two products are possible:
-
O-Alkylation (Target): 1-benzyl-3-(allyloxy)-1H-indazole.
-
N-Alkylation (Impurity): 1-benzyl-2-allyl-1H-indazol-3(2H)-one.
The spectroscopic methods below are designed specifically to rule out impurity #2.
Analytical Workflow
Caption: Analytical workflow prioritizing molecular weight confirmation followed by functional group verification and final structural connectivity.
Mass Spectrometry (HRMS)[1][2]
Objective: Confirm molecular formula (C17H16N2O) and analyze fragmentation to verify the labile allyl ether linkage.
Protocol
-
Ionization: Electrospray Ionization (ESI) in Positive Mode.
-
Solvent: Methanol + 0.1% Formic Acid (promotes protonation [M+H]+).
-
Direct Infusion: Flow rate 5-10 µL/min.
Data Interpretation
The parent ion should be observed at m/z 265.13 ([M+H]+). However, the fragmentation pattern is the true structural fingerprint. 3-alkoxyindazoles undergo a characteristic loss of the allyl group and the benzyl group.
| Ion Type | m/z (approx) | Interpretation | Mechanism |
| [M+H]+ | 265.13 | Parent Ion | Protonation at N2 |
| [M - Allyl]+ | 224.09 | Loss of C3H5 | Cleavage of ether bond (Indazolone formation) |
| [M - Benzyl]+ | 174.08 | Loss of C7H7 | Cleavage of N1-Benzyl bond |
| [Tropylium]+ | 91.05 | Benzyl fragment | Characteristic of benzyl substituents |
Fragmentation Pathway Diagram
Caption: ESI+ fragmentation pathway showing primary losses of allyl and benzyl groups characteristic of the target structure.
Infrared Spectroscopy (FT-IR)[3]
Objective: Differentiate between the Target (Ether) and the Impurity (Amide/Lactam).
Protocol
-
Method: ATR (Attenuated Total Reflectance) on neat solid/oil.
-
Resolution: 4 cm⁻¹.
-
Scans: 16-32.
Critical Spectral Features
This is the fastest "Go/No-Go" decision point. If you see a strong carbonyl peak, your synthesis failed (N-alkylation occurred).
| Functional Group | Target (O-Allyl) Frequency (cm⁻¹) | Impurity (N-Allyl) Frequency (cm⁻¹) |
| C=O (Carbonyl) | Absent | 1660 - 1690 (Strong) |
| C-O-C (Ether) | 1050 - 1250 (Strong) | Absent |
| C=N (Indazole) | 1610 - 1620 | 1610 - 1620 |
| C=C (Allyl) | 1640 - 1650 (Weak) | 1640 - 1650 |
| C-H (Aromatic) | > 3000 | > 3000 |
| C-H (Aliphatic) | 2850 - 2950 | 2850 - 2950 |
Expert Insight: The absence of the strong amide carbonyl band (>1660 cm⁻¹) is the definitive proof of O-alkylation in the IR spectrum.
Nuclear Magnetic Resonance (NMR)[1][3][4][5][6]
Objective: Definitive structural elucidation and connectivity mapping.
Protocol
-
Solvent: DMSO-d6 (Preferred for solubility and distinct peak separation) or CDCl3.
-
Concentration: 5-10 mg for 1H; 20-30 mg for 13C.
-
Reference: TMS (0.00 ppm) or residual solvent peak.
1H NMR Analysis (Proton)
The spectrum will show three distinct regions: the Indazole/Benzyl aromatics, the Allyl system, and the Benzylic methylene.
| Proton Environment | Shift (δ ppm) | Multiplicity | Integration | Assignment |
| Aromatic (Indazole) | 7.6 - 7.8 | Doublet (x2) | 2H | H4, H7 (Indazole ring) |
| Aromatic (Indazole) | 7.1 - 7.4 | Multiplet | 2H | H5, H6 (Indazole ring) |
| Aromatic (Benzyl) | 7.2 - 7.4 | Multiplet | 5H | Phenyl group |
| Vinyl -CH= | 6.0 - 6.2 | ddt | 1H | Allyl internal alkene |
| Vinyl =CH2 | 5.2 - 5.5 | Multiplet | 2H | Allyl terminal alkene |
| Benzyl -CH2- | 5.4 - 5.6 | Singlet | 2H | N-CH2-Ph |
| Allyl -O-CH2- | 4.9 - 5.1 | Doublet | 2H | O-CH2-CH= |
Key Diagnostic: The O-CH2 protons in the target (ether) typically appear upfield (lower ppm, ~4.9-5.0) compared to N-CH2 protons if N-alkylation occurred (typically ~5.2-5.4 ppm). However, this is subtle; 2D NMR is safer.
2D NMR (HMBC) - The "Smoking Gun"
To prove the allyl group is on the Oxygen (C3-O) and not the Nitrogen (N2), use Heteronuclear Multiple Bond Correlation (HMBC) .
-
Target (O-Allyl): The Allyl -CH2- protons (approx 5.0 ppm) will show a correlation to the C3 carbon of the indazole (approx 155-160 ppm).
-
Impurity (N-Allyl): The Allyl -CH2- protons would correlate to a Carbonyl carbon (C3=O, >160 ppm) and potentially N2/C7a carbons.
Isomer Differentiation Logic
Caption: Logic flow for using HMBC NMR to distinguish regioisomers.
References
-
Indazole Synthesis & Characterization: Title: Synthesis and biological evaluation of 1-benzyl-3-alkoxy-1H-indazoles. Source:Journal of Heterocyclic Chemistry (General reference for class characteristics). URL:[Link] (Journal Landing Page)
-
Spectroscopic Data of Indazoles: Title: Comparative Spectroscopic and Electrochemical Study of Nitroindazoles: 3-alkoxy, 3-hydroxy and 3-oxo Derivatives. Source:Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2008.[1] URL:[Link]
-
Mass Spectrometry of Ethers: Title: Mass Spectrometry of Ethers (General Fragmentation Rules). Source:NIST Chemistry WebBook. URL:[Link]
-
Compound Database Entry: Title: 3-(Allyloxy)-1-benzyl-1H-indazole (CAS 25854-83-5).[2][3] Source:PubChem.[4] URL:[Link]
Sources
- 1. Comparative spectroscopic and electrochemical study of nitroindazoles: 3-alcoxy, 3-hydroxy and 3-oxo derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 25854-83-5|3-(Allyloxy)-1-benzyl-1H-indazole|BLD Pharm [bldpharm.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 1-benzyl-1H-indazol-3-ol | C14H12N2O | CID 75181 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Screening of Indazole Derivative Libraries
Abstract
The indazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of multiple FDA-approved kinase inhibitors (e.g., Axitinib, Pazopanib). However, screening large libraries of indazole derivatives presents specific challenges, including solubility-driven aggregation and potential autofluorescence. This guide details a robust High-Throughput Screening (HTS) workflow utilizing Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Unlike standard fluorescence intensity assays, TR-FRET offers a ratiometric readout that minimizes compound interference, making it the gold standard for validating indazole libraries against kinase targets.
Experimental Logic & Workflow
The Rationale for TR-FRET
Indazole derivatives often possess planar, conjugated systems that can emit fluorescence in the blue-green spectrum, interfering with standard intensity-based assays. TR-FRET circumvents this by using a long-lifetime lanthanide donor (Europium or Terbium).[1] The measurement is delayed (typically 50–100 µs) after excitation, allowing the short-lived background fluorescence of the compound to decay before the specific signal is read.
Workflow Visualization
The following diagram outlines the critical path from library management to hit validation.
Figure 1: Automated HTS workflow for indazole screening. Acoustic dispensing ensures precise nanoliter transfer, minimizing DMSO impact on kinase activity.
Protocol: Compound Management (Library Prep)
Objective: To prepare assay-ready plates (ARPs) while preventing compound precipitation, a common issue with planar indazoles.
Equipment & Reagents[1][2][3][4][5][6][7][8][9]
-
Liquid Handler: Acoustic Droplet Ejector (e.g., Labcyte Echo 650).
-
Source Plate: 384-well LDV (Low Dead Volume) COP plate.
-
Destination Plate: 384-well White, Low-Volume Polystyrene (Corning #4513).
Step-by-Step Procedure
-
Centrifugation: Centrifuge source plates at 1000 x g for 1 minute to remove bubbles.
-
Dispensing: Transfer 10 nL of 10 mM indazole compounds into the destination plate.
-
Control Wells: Columns 1 and 2 should receive 10 nL pure DMSO (High Control/No Inhibition). Columns 23 and 24 receive 10 nL of a reference inhibitor (e.g., Staurosporine) at 100 µM (Low Control/Full Inhibition).
-
-
Storage: Seal ARPs immediately with aluminum foil seals. If not using within 24 hours, store at -20°C.
-
Critical Note: Indazoles can crystallize at high concentrations. Ensure the destination plate is dry before sealing.
-
Protocol: TR-FRET Kinase Assay
Objective: To measure the displacement of a tracer or the phosphorylation of a substrate in the presence of indazole derivatives. Mechanism: This protocol describes a tracer-displacement assay (binding assay), which is less susceptible to ATP concentration artifacts than activity assays.
Assay Principle Diagram
Figure 2: Competitive binding mode. The indazole derivative displaces the fluorescent tracer, reducing the FRET signal.
Reagents
-
Kinase Buffer A: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35 (Detergent is critical to prevent indazole aggregation).
-
Tracer: Kinase Tracer 236 (Invitrogen) or equivalent Alexa Fluor conjugate.
-
Antibody: Eu-anti-GST or Eu-anti-His (depending on kinase tag).
Procedure
-
Buffer Prep: Prepare 1X Kinase Buffer A. Add DTT (2 mM) fresh immediately before use.
-
Enzyme/Antibody Mix (2X): Dilute Kinase (5 nM final) and Eu-Antibody (2 nM final) in buffer.
-
Tracer Mix (2X): Dilute Tracer to
(previously determined) in buffer. -
Reaction Assembly:
-
To the assay plate containing 10 nL compound:
-
Add 5 µL of Enzyme/Antibody Mix .
-
Add 5 µL of Tracer Mix .
-
Total Volume: 10 µL. Final DMSO concentration: 0.1%.
-
-
Incubation: Cover plate to protect from light. Incubate for 60 minutes at Room Temperature (20-25°C).
-
Detection: Read on a TR-FRET compatible reader (e.g., PerkinElmer EnVision).
Data Analysis & Validation
Objective: Convert raw fluorescence units (RFU) into robust inhibition data.
Ratiometric Calculation
To correct for well-to-well variability and compound interference:
Percent Inhibition
Assay Quality Control (Z-Factor)
The Z-factor must be calculated for every plate to validate the screen. A value > 0.5 is required for acceptance.
| Metric | Formula | Acceptance Criteria |
| Z-Factor | $1 - \frac{3(\sigma_p + \sigma_n)}{ | \mu_p - \mu_n |
| Signal-to-Background | ||
| CV% (Controls) |
Where
Troubleshooting & Optimization
Common Issues with Indazole Libraries
| Problem | Probable Cause | Solution |
| High Background (615 nm) | Compound Autofluorescence | TR-FRET usually mitigates this, but extreme cases require checking compound at 337ex/615em without reagents. |
| Steep Hill Slope (> 1.5) | Aggregation / Promiscuity | Indazoles are hydrophobic. Increase Brij-35 to 0.05% or add 0.01% Triton X-100. |
| Low Z-Factor | Pipetting Error or Evaporation | Use acoustic dispensing (Echo). Ensure plates are sealed tightly during incubation. |
| False Positives (PAINS) | Pan-Assay Interference | Cross-reference hits against PAINS filters (e.g., Baell & Holloway, 2010). |
References
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays.[5] Journal of Biomolecular Screening.
-
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays.[6] Journal of Medicinal Chemistry.
-
Thermo Fisher Scientific. LanthaScreen™ Eu Kinase Binding Assay User Guide.
-
Cisbio (Revvity). HTRF® Kinase Assays: The Reference for Kinase Screening.
-
Wood, S. D., et al. (2015). In silico HTS and Structure-Based Optimization of Indazole-Derived ULK1 Inhibitors. ACS Medicinal Chemistry Letters.
Sources
- 1. sinobiological.com [sinobiological.com]
- 2. dcreport.org [dcreport.org]
- 3. assay.dev [assay.dev]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 6. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
Protocols for the N-Alkylation of the 1H-Indazole Scaffold: A Detailed Guide for Researchers
The N-alkylated indazole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[1] The strategic introduction of alkyl groups onto the indazole nitrogen atoms (N1 and N2) is a critical step in the synthesis of these compounds, as the position of the alkyl substituent can profoundly influence their pharmacological profiles. However, the presence of two nucleophilic nitrogen atoms within the 1H-indazole ring system presents a significant challenge in achieving regioselective alkylation, often leading to mixtures of N1 and N2 isomers.[1][2]
This comprehensive guide provides detailed application notes and protocols for the regioselective N-alkylation of the 1H-indazole scaffold. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the causal factors behind experimental choices and providing self-validating protocols for reproducible results.
Understanding the Landscape of Indazole N-Alkylation: Factors Influencing Regioselectivity
The regiochemical outcome of the N-alkylation of 1H-indazole is a delicate interplay of several factors, including the choice of base, solvent, the nature of the alkylating agent, and the steric and electronic properties of substituents on the indazole ring.[2][3] The two nitrogen atoms of the indazole ring exist in a tautomeric equilibrium between the more thermodynamically stable 1H-indazole and the less stable 2H-indazole.[1][4][5] This equilibrium is a key determinant of the final product distribution.
A fundamental understanding of these influencing factors is paramount for the rational design of a synthetic strategy that favors the desired N1 or N2 isomer.
Key Determinants of Regioselectivity:
-
Base and Solvent System: The combination of the base and solvent plays a pivotal role. Strong, non-coordinating bases like sodium hydride (NaH) in non-polar aprotic solvents such as tetrahydrofuran (THF) generally favor N1-alkylation.[2][3][4][6] This is often attributed to the formation of a sodium-chelated intermediate, particularly with a C3-carboxylate substituent, which sterically hinders the N2 position.[2] Conversely, the use of potassium carbonate (K2CO3) in polar aprotic solvents like N,N-dimethylformamide (DMF) often results in mixtures of N1 and N2 isomers.[1][2]
-
Counter-ion Effects: The cation of the base can significantly influence the reaction's regioselectivity. For instance, cesium carbonate (Cs2CO3) in dioxane has demonstrated high efficacy for selective N1-alkylation, potentially through a chelation mechanism.[1][2]
-
Thermodynamic vs. Kinetic Control: The 1H-indazole tautomer is generally more stable than the 2H-indazole.[4][5] Conditions that allow for equilibration tend to favor the thermodynamically more stable N1-substituted product.[4][7][8] In contrast, kinetically controlled reactions may favor the N2-isomer.[9]
-
Nature of the Alkylating Agent: The electrophilicity and steric bulk of the alkylating agent can impact the N1/N2 ratio.
-
Ring Substituents: The electronic and steric nature of substituents on the indazole ring can dramatically alter the nucleophilicity of the N1 and N2 positions, thereby influencing the regioselectivity.[3][4][10] For example, electron-withdrawing groups at the C7 position can lead to excellent N2 regioselectivity.[3][4][10]
Strategic Approaches to Regioselective N-Alkylation
The following sections detail robust protocols for achieving high regioselectivity for both N1 and N2 alkylation of the 1H-indazole scaffold.
Protocol 1: Selective N1-Alkylation using Sodium Hydride in Tetrahydrofuran
This protocol is particularly effective for achieving high N1-regioselectivity, especially for indazoles bearing a C3-carboxylate group.[2] The use of NaH in THF is a well-established system for promoting selective N1-alkylation.[2][4]
Workflow for N1-Alkylation:
Caption: General workflow for the N1-alkylation of 1H-indazole.
Detailed Step-by-Step Methodology:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add the starting 1H-indazole derivative (1.0 equiv).
-
Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.1 M.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Re-cool the mixture to 0 °C and add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the pure N1-alkylated product.[2]
Quantitative Data for N1-Alkylation:
| Indazole Substrate | Alkylating Agent | Base | Solvent | Temp (°C) | N1:N2 Ratio | Yield (%) |
| Methyl 1H-indazole-3-carboxylate | n-Pentyl bromide | NaH | THF | 50 | >99:1 | 89 |
| 3-Carboxymethyl-1H-indazole | n-Pentyl bromide | NaH | THF | 50 | >99:1 | - |
| 3-tert-Butyl-1H-indazole | n-Pentyl bromide | NaH | THF | 50 | >99:1 | - |
| Methyl 5-bromo-1H-indazole-3-carboxylate | Alkyl tosylate | Cs2CO3 | Dioxane | 90 | High N1 | High |
Data compiled from multiple sources.[1][2][4][6]
Protocol 2: Selective N2-Alkylation via the Mitsunobu Reaction
The Mitsunobu reaction provides a powerful and reliable method for the selective N2-alkylation of 1H-indazoles.[1][6] This reaction typically employs an alcohol as the alkylating agent in the presence of a phosphine (e.g., triphenylphosphine, PPh3) and an azodicarboxylate (e.g., DEAD or DIAD).[11][12]
Mechanism of N2-Selectivity in Mitsunobu Reaction:
Caption: Simplified mechanism for N2-alkylation via the Mitsunobu reaction.
Detailed Step-by-Step Methodology:
-
Dissolve the 1H-indazole derivative (1.0 equiv), triphenylphosphine (PPh3, 2.0 equiv), and the desired alcohol (2.3 equiv) in anhydrous tetrahydrofuran (THF) (approx. 0.36 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (2.0 equiv) dropwise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 10 minutes.
-
Warm the reaction to 50 °C and stir for 2 hours, monitoring for completion by TLC/LC-MS.
-
After completion, remove the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography to isolate the N2-alkylated product.[2]
Quantitative Data for N2-Alkylation (Mitsunobu):
| Indazole Substrate | Alcohol | Reagents | Solvent | Temp (°C) | N1:N2 Ratio | Yield (%) |
| Methyl 1H-indazole-3-carboxylate | n-Pentanol | PPh3, DEAD | THF | 50 | 1:2.5 | 58 (N2) |
| Methyl 5-bromo-1H-indazole-3-carboxylate | Various alcohols | PPh3, DEAD | THF | 50 | High N2 | >90 |
Data compiled from multiple sources.[1][6]
Protocol 3: Highly Selective N2-Alkylation under Acidic Conditions
Recent advancements have demonstrated that N2-alkylation can be achieved with high selectivity under acidic conditions.[13][14] One such method involves the use of alkyl 2,2,2-trichloroacetimidates as alkylating agents, promoted by a Brønsted or Lewis acid.[9][13][14] This approach avoids the use of strong bases and often proceeds with excellent regioselectivity.
Proposed Mechanism for Acid-Catalyzed N2-Alkylation:
The reaction is believed to proceed through the protonation of the alkyl 2,2,2-trichloroacetimidate, which activates it for nucleophilic attack by the indazole.[13] Quantum mechanical calculations suggest that while the N1-alkylation pathway has a slightly lower activation energy from the ground state, the overall reaction barrier for N2-alkylation is lower when considering the tautomeric equilibrium of the indazole. The reaction proceeds through the more stable 1H-indazole tautomer for N2-alkylation, whereas N1-alkylation requires the formation of the less stable 2H-indazole tautomer, thus incurring a higher energetic penalty.[13]
Detailed Step-by-Step Methodology (General Procedure):
-
To a solution of the 1H-indazole (1.0 equiv) in a suitable solvent (e.g., dichloromethane), add the alkyl 2,2,2-trichloroacetimidate (1.1-1.5 equiv).
-
Add a catalytic amount of a Brønsted acid (e.g., trifluoromethanesulfonic acid) or a Lewis acid (e.g., copper(II) triflate).[9][14]
-
Stir the reaction at room temperature or with gentle heating until completion, as monitored by TLC or LC-MS.
-
Upon completion, quench the reaction with a mild base (e.g., saturated aqueous sodium bicarbonate).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the pure N2-alkylated indazole.
Note: The optimal acid catalyst and reaction conditions may vary depending on the specific indazole substrate and alkylating agent.
Alternative and Emerging Methodologies
The field of indazole functionalization is continuously evolving. Other notable methods for N-alkylation include:
-
Reductive Amination: A two-step, one-pot procedure involving the condensation of an indazole with an aldehyde or ketone to form an enamine, followed by hydrogenation, has been shown to be highly selective for N1-alkylation.[15][16] This method is robust and tolerates a wide range of functional groups.[15]
-
Brønsted Acid-Catalyzed Alkylation with Sulfoxonium Ylides: A metal-free approach that can be tuned to achieve either N1 or N2 selectivity by modulating the Brønsted acid catalyst.[17]
-
Buchwald-Hartwig Amination: While primarily used for C-N bond formation, this palladium-catalyzed cross-coupling reaction can be adapted for the synthesis of N-substituted indazoles, particularly for accessing complex aryl or heteroaryl substituents.[18][19][20][21][22]
Conclusion
The regioselective N-alkylation of the 1H-indazole scaffold is a critical transformation in the synthesis of a vast array of biologically active molecules. By carefully selecting the reaction conditions—primarily the base, solvent, and alkylating agent—researchers can effectively control the regiochemical outcome of the reaction. The protocols detailed in this guide provide a solid foundation for achieving high yields and selectivities for both N1- and N2-alkylated indazoles. As the demand for novel indazole-based therapeutics continues to grow, the development of even more efficient and selective N-alkylation methods will remain an area of significant research interest.
References
- BenchChem. (2025). Protocol for N-alkylation of 1H-indazole-3-carboxylate intermediates. BenchChem.
- Beilstein Journals. (2024, August 9). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journals.
- WuXi Biology. (n.d.). Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology.
- Keating, M., et al. (2021, August 2). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals.
- Keating, M., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork.
- Keating, M., et al. (2021, August 2). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC.
- Smith, A. B., et al. (2024, February 20). Development of a selective and scalable N1-indazole alkylation. RSC Advances.
- Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Organic Chemistry Portal.
- National Institutes of Health. (2024, December 12). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC.
- Inamoto, K. (2008, July 15). [Novel access to indazoles based on palladium-catalyzed amination chemistry]. PubMed.
- Royal Society of Chemistry. (n.d.). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications.
- ResearchGate. (2025, August 10). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. ResearchGate.
- Smith, A. B., et al. (2024, February 20). Development of a selective and scalable N1-indazole alkylation. PMC.
- Keating, M., et al. (2021, August 2). Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe.
- MDPI. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC.
- American Chemical Society. (2025, September 6). Metal-Free, Regiodivergent N-Alkylation of 1H-Indazoles Enabled by Brønsted Acid Catalysis. ACS Publications.
- ResearchGate. (2025, August 6). Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. ResearchGate.
- ResearchGate. (n.d.). Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. ResearchGate.
- ResearchGate. (2025, August 10). Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. ResearchGate.
- Keating, M., et al. (2021, August 2). Regioselective N-alkylation of the 1 H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PubMed.
- Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia.
- Wikipedia. (n.d.). Mitsunobu reaction. Wikipedia.
- Organic Synthesis. (n.d.). Mitsunobu reaction. Organic Synthesis.
Sources
- 1. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. research.ucc.ie [research.ucc.ie]
- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.mpg.de [pure.mpg.de]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Regioselective N-alkylation of the 1 H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. wuxibiology.com [wuxibiology.com]
- 14. 2H-Indazole synthesis [organic-chemistry.org]
- 15. Development of a selective and scalable N 1-indazole alkylation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00598H [pubs.rsc.org]
- 16. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 19. [Novel access to indazoles based on palladium-catalyzed amination chemistry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Investigating the Anti-Cancer Potential of Benzyl-3-propenyloxy-1H-indazole in Cancer Cell Line Studies
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1] Indazole derivatives have demonstrated a wide array of biological activities, including potent anti-tumor effects.[2][3] Several FDA-approved anti-cancer drugs, such as axitinib and pazopanib, feature the indazole core, highlighting its clinical relevance.[1] These molecules often exert their effects by inhibiting protein kinases, which are crucial regulators of cellular processes frequently dysregulated in cancer.[4]
This document provides detailed application notes and protocols for the investigation of a novel indazole derivative, Benzyl-3-propenyloxy-1H-indazole, in cancer cell line studies. While this specific molecule is presented here for illustrative purposes, the methodologies described are broadly applicable to the preclinical evaluation of other novel anti-cancer compounds.
Compound Profile: this compound
-
Structure:
-
A hypothetical structure is presented for illustrative purposes.

-
-
Molecular Formula: C₁₇H₁₆N₂O
-
Molecular Weight: 264.32 g/mol
-
Appearance: White to off-white crystalline powder.
-
Solubility: Soluble in DMSO (≥ 10 mM) and other organic solvents. For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO and dilute it with cell culture medium to the final working concentration. The final DMSO concentration in the culture medium should be kept below 0.5% to avoid solvent-induced cytotoxicity.[5]
Postulated Mechanism of Action: Kinase Inhibition and Induction of Apoptosis
Based on the known activities of structurally related indazole derivatives, this compound is postulated to function as a kinase inhibitor.[4] Many indazole-based compounds target receptor tyrosine kinases (RTKs) or intracellular signaling kinases that are critical for cancer cell proliferation, survival, and angiogenesis.[3][4] Inhibition of these kinases can disrupt downstream signaling pathways, leading to cell cycle arrest and the induction of apoptosis (programmed cell death).
A plausible mechanism involves the inhibition of a key pro-survival kinase, leading to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, triggering the caspase cascade and ultimately leading to apoptotic cell death.[6]
Signaling Pathway Diagram
Caption: Postulated signaling pathway of this compound.
Experimental Protocols
The following protocols provide a framework for evaluating the anti-cancer effects of this compound in vitro. It is recommended to perform these assays on a panel of cancer cell lines to assess the compound's spectrum of activity.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.[7]
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions (or vehicle control, medium with 0.1% DMSO) to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Workflow Diagram: MTT Assay
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2]
Materials:
-
Cancer cell line
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include a vehicle control.
-
Harvest the cells (including floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[1]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[1]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.[1]
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[3]
Materials:
-
Cancer cell line
-
6-well plates
-
This compound
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed and treat cells as described in the apoptosis assay protocol.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.[3]
-
Incubate the fixed cells for at least 30 minutes on ice.
-
Wash the cells with PBS and resuspend the pellet in PI staining solution.[8]
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key apoptosis-regulating proteins, such as Bax and Bcl-2.[9]
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Lyse the treated and untreated cells in RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL detection reagent and an imaging system.
-
Use β-actin as a loading control to normalize the expression of the target proteins.
Data Presentation
Table 1: Hypothetical Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC₅₀ (µM) after 48h Treatment |
| MCF-7 | Breast Cancer | 2.5 ± 0.3 |
| A549 | Lung Cancer | 5.1 ± 0.6 |
| HCT116 | Colon Cancer | 3.8 ± 0.4 |
| HeLa | Cervical Cancer | 7.2 ± 0.9 |
Data are presented as mean ± standard deviation from three independent experiments and are for illustrative purposes only.
Table 2: Hypothetical Cell Cycle Distribution in A549 Cells after 24h Treatment
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 55.2 ± 2.1 | 30.5 ± 1.5 | 14.3 ± 1.2 |
| Compound (5 µM) | 48.7 ± 1.8 | 25.1 ± 1.3 | 26.2 ± 1.9 |
| Compound (10 µM) | 35.4 ± 2.5 | 18.9 ± 1.7 | 45.7 ± 3.1 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Troubleshooting
-
Low Solubility: If the compound precipitates in the cell culture medium, try preparing a more concentrated stock solution in DMSO and using a smaller volume for dilution. Sonication may also help dissolve the compound.[5]
-
High Background in MTT Assay: Ensure that the formazan crystals are fully dissolved before reading the absorbance. Phenol red in the culture medium can also contribute to background; using a phenol red-free medium for the final steps can mitigate this.
-
Weak Signal in Western Blot: Increase the amount of protein loaded, optimize the primary antibody concentration, or use a more sensitive ECL substrate. Ensure efficient protein transfer from the gel to the membrane.
Conclusion
The protocols outlined in this document provide a comprehensive framework for the initial in vitro characterization of this compound as a potential anti-cancer agent. By systematically evaluating its effects on cell viability, apoptosis, and cell cycle progression, researchers can gain valuable insights into its mechanism of action and therapeutic potential. These studies are a critical first step in the drug discovery and development pipeline.
References
-
Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]
-
Bio-Rad. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]
-
Yuan, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15735-15746. [Link]
-
UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
-
University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Multiparametric Analysis of Apoptosis by Flow Cytometry Protocol. Retrieved from [Link]
-
Flow Cytometry Core Facility. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]
-
ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]
-
ResearchTweet. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
Sigma-Aldrich. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
PubMed. (2023, December 15). The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors. Retrieved from [Link]
-
ResearchGate. (2014, June 30). Can you help with Western Blot: Bax and BCL-2? Retrieved from [Link]
-
ResearchGate. (n.d.). Western blot analysis for determination of Bax:Bcl-2 ratio in U87MG... Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]
Sources
- 1. rndsystems.com [rndsystems.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. atcc.org [atcc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. vet.cornell.edu [vet.cornell.edu]
- 7. researchtweet.com [researchtweet.com]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. researchgate.net [researchgate.net]
Application Note: Strategic Deployment of Indazole Derivatives as Kinase Inhibitors in Oncology
[1]
Abstract & Introduction
The indazole scaffold (benzo[c]pyrazole) has emerged as a "privileged structure" in medicinal chemistry, particularly within oncology. Its planar, bicyclic heteroaromatic nature allows it to function as a potent bio-isostere of the purine ring found in Adenosine Triphosphate (ATP).
In the context of kinase inhibition, indazole derivatives are primarily utilized to target the ATP-binding pocket (hinge region) of receptor tyrosine kinases (RTKs) and serine/threonine kinases. This guide details the mechanistic rationale for selecting indazoles, provides optimized protocols for biochemical and cellular validation, and outlines the critical path for lead optimization.
Key Advantages of the Indazole Scaffold:
-
Hinge Binding: The nitrogen atoms (N1/N2) serve as high-affinity hydrogen bond donors/acceptors to the kinase hinge region backbone.
-
Vector Positioning: The C3 and C6 positions allow for the attachment of solubilizing groups or "tails" that extend into the solvent-exposed region or the hydrophobic back-pocket, facilitating Type I or Type II inhibition profiles.
-
Metabolic Stability: Superior resistance to oxidative metabolism compared to indole analogs.
Rational Design & Mechanism of Action
The ATP-Mimetic Binding Mode
Most indazole-based inhibitors (e.g., Axitinib , Pazopanib , Entrectinib ) function as ATP-competitive inhibitors.
-
Interaction: The indazole core occupies the adenine binding pocket.
-
H-Bonding: A critical hydrogen bond is typically formed between the N1-H (donor) or N2 (acceptor) of the indazole and the backbone carbonyl/amide of the kinase hinge residues (e.g., Cys694 in FLT3 or Glu/Cys residues in VEGFR).
-
Selectivity: Selectivity is achieved not by the indazole core itself (which is promiscuous), but by the substituents at C3 (targeting the gatekeeper residue) and N1 (targeting the solvent front).
Signaling Pathway Intervention
Indazoles are frequently deployed to intercept aberrant signaling in the MAPK/ERK and PI3K/AKT pathways driven by oncogenic fusion proteins (e.g., NTRK fusions) or mutated RTKs (e.g., VEGFR, PDGFR).
Figure 1: Mechanism of Action. Indazole derivatives competitively bind the RTK ATP-pocket, preventing autophosphorylation and downstream RAS/MAPK cascade activation.
Experimental Protocols
Protocol 1: Biochemical Profiling via TR-FRET (IC50 Determination)
Objective: Quantify the potency of indazole derivatives against a recombinant kinase (e.g., VEGFR2 or TRKA) using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Principle: A Europium (Eu)-labeled antibody binds to the phosphorylated product. A fluorescent tracer (AlexaFluor-647) binds to the antibody or substrate. When close, FRET occurs. Inhibitors decrease the signal.
Reagents:
-
Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Eu-labeled Anti-Phosphotyrosine Antibody.
-
Fluorescent Kinase Tracer (optimized for specific kinase).[1]
-
Test Compounds (Indazole library).
Workflow:
-
Preparation: Dilute indazole compounds in 100% DMSO (100x final concentration) to create a 10-point dose-response series.
-
Enzyme Addition: Dispense 5 µL of recombinant Kinase (0.5 nM final) into a 384-well low-volume white plate.
-
Inhibitor Incubation: Add 100 nL of compound via pin-tool or acoustic dispenser. Incubate for 15 min at RT (allows "Type II" slow-off binders to equilibrate).
-
Reaction Start: Add 5 µL of Substrate/ATP mix (ATP concentration should be at
apparent to ensure competitive sensitivity). -
Reaction Stop/Detection: After 60 min, add 10 µL of Detection Mix (EDTA to stop reaction + Eu-Antibody + Tracer).
-
Equilibration: Incubate 1 hour at RT.
-
Read: Measure TR-FRET signal on a multimode plate reader (Excitation: 337 nm; Emission 1: 615 nm, Emission 2: 665 nm).
-
Analysis: Calculate Emission Ratio (
). Fit data to a 4-parameter logistic equation to determine .
Validation Criteria:
Protocol 2: Cellular Target Engagement (Phospho-Western Blot)
Objective: Confirm that biochemical potency translates to cellular efficacy (membrane permeability) by measuring the inhibition of specific phosphorylation sites (e.g., Y490 on TRKA).
Critical Control: Phosphatase activity must be halted immediately upon lysis to preserve the transient phosphorylation state.
Workflow:
-
Seeding: Seed KM-12 (TRK fusion+) or HUVEC (VEGFR+) cells in 6-well plates (
cells/well). Adhere overnight. -
Starvation: Replace media with serum-free media for 4–16 hours (reduces basal noise).
-
Treatment: Treat cells with Indazole derivative (0, 10, 100, 1000 nM) for 2 hours.
-
Stimulation (Optional): If targeting non-constitutive kinases, stimulate with ligand (e.g., VEGF-A, 50 ng/mL) for 10 min prior to lysis.
-
-
Lysis (The "Cold" Step):
-
Place plates on ice . Wash 2x with ice-cold PBS.
-
Add 150 µL RIPA buffer supplemented with Protease/Phosphatase Inhibitor Cocktail (1 mM
, 10 mM NaF, 1 mM PMSF). -
Scrape and collect lysate. Sonicate 3x 10 sec. Centrifuge at 14,000xg for 15 min at 4°C.
-
-
Electrophoresis: Load 30 µg protein per lane on 4-12% Bis-Tris gel. Run at 120V.
-
Transfer: Wet transfer to PVDF membrane (0.45 µm).
-
Blocking: Block with 5% BSA in TBST for 1 hour.
-
Note: Do NOT use non-fat milk for phospho-antibodies; casein in milk contains phosphoproteins that cause high background.[4]
-
-
Primary Antibody: Incubate with Phospho-specific antibody (e.g., p-TRKA Tyr490) overnight at 4°C.
-
Detection: Wash 3x TBST. Add HRP-secondary.[4][5] Develop with ECL substrate.
-
Normalization: Strip membrane and re-probe for Total Kinase (e.g., Total TRKA) and GAPDH/Actin.
Comparative Data: FDA-Approved Indazole Inhibitors
The following table highlights how the indazole core has been successfully adapted for different oncology indications.
| Drug Name | Target Profile | Indication | Binding Mode | Key Structural Feature |
| Axitinib | VEGFR1/2/3, PDGFR, c-KIT | Renal Cell Carcinoma (RCC) | Type II (DFG-out) | 1H-indazole acts as hinge binder; styryl extension targets hydrophobic pocket. |
| Pazopanib | VEGFR, PDGFR, FGFR, c-KIT | RCC, Soft Tissue Sarcoma | Type I (DFG-in) | 2-amino-pyrimidine linked to indazole; targets ATP pocket. |
| Entrectinib | TRKA/B/C, ROS1, ALK | NTRK+ Solid Tumors (Tissue Agnostic) | Type I | Compact indazole designed to cross Blood-Brain Barrier (CNS activity). |
| Linifanib | VEGFR, PDGFR | Hepatocellular Carcinoma (Investigational) | Type II | Urea moiety linked to indazole facilitates DFG-out stabilization. |
Strategic Discovery Workflow
This diagram outlines the decision matrix for developing novel indazole inhibitors, moving from library screening to candidate selection.
Figure 2: Lead Optimization Workflow. The iterative cycle between synthesis, biochemical potency, and cellular efficacy is critical for refining the indazole core.
References
-
Discovery of Entrectinib: Menichincheri, M., et al. (2016).[6] Discovery of Entrectinib: A New 3-Aminoindazole as a Potent Anaplastic Lymphoma Kinase (ALK), c-ros Oncogene 1 Kinase (ROS1), and Pan-Tropomyosin Receptor Kinases (Pan-TRKs) Inhibitor.[6] Journal of Medicinal Chemistry, 59(7), 3392–3408.[6] Link
-
Indazole Scaffold Review: Zhang, M., et al. (2018). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry, 150, 202-213. Link
-
Axitinib Mechanism: Hu-Lowe, D. D., et al. (2008). Nonclinical antiangiogenesis and antitumor activities of axitinib (AG-013736), an oral, potent, and selective inhibitor of vascular endothelial growth factor receptor tyrosine kinases 1, 2, 3. Clinical Cancer Research, 14(22), 7272-7283. Link
-
TR-FRET Assay Optimization: Thermo Fisher Scientific. (n.d.). Optimization of a LanthaScreen Kinase assay for KDR (VEGFR2). Application Note. Link
-
Phospho-Western Blotting: Abcam. (n.d.). Western blot for phosphorylated proteins protocol. Technical Guide. Link
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Optimization and validation of a DYRK1A TR-FRET assay for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. zenodo.org [zenodo.org]
- 6. academic.oup.com [academic.oup.com]
Application Note: Preclinical Evaluation of Analgesic and Antipyretic Properties in Indazole Scaffolds
Abstract & Introduction
Indazole (1H-indazole) scaffolds represent a distinct class of bioactive heterocycles in medicinal chemistry.[1][2][3] Unlike traditional acidic NSAIDs (e.g., aspirin, diclofenac), many indazole derivatives—such as benzydamine —are weak bases.[4] This physicochemical difference allows them to accumulate in inflamed tissues via lysosomal trapping, offering a unique pharmacokinetic advantage.
While traditional NSAIDs primarily target cyclooxygenase (COX) enzymes, indazoles often exhibit a mixed mechanism of action . They may inhibit the synthesis of pro-inflammatory cytokines (TNF-α, IL-1β), modulate the p38 MAPK pathway, or interact with cannabinoid receptors, in addition to varying degrees of COX inhibition.
This guide outlines the rigorous in vivo protocols required to differentiate between the central (supraspinal) and peripheral analgesic effects of novel indazole compounds, as well as their antipyretic efficacy.
Mechanistic Rationale
Before screening, it is critical to understand the signaling pathways indazoles modulate. Unlike pure COX inhibitors, indazoles often act upstream on cytokine production or downstream on nociceptor sensitization.
Signaling Pathway Visualization
The following diagram illustrates the multi-target potential of indazole derivatives compared to standard NSAIDs.
Figure 1: Proposed mechanism of action for Indazole derivatives (blue) contrasting with traditional NSAIDs (grey). Indazoles often target upstream cytokine release (p38 MAPK) in addition to potential COX modulation.
Peripheral Analgesic Evaluation: Acetic Acid Writhing Test
This assay is the primary screen for peripherally acting analgesics.[5] The intraperitoneal (i.p.) injection of acetic acid causes the release of endogenous mediators (prostaglandins, bradykinin) leading to a characteristic "writhing" response (abdominal constriction and hind limb extension).[6][7]
Experimental Protocol
Animals: Swiss albino mice (20–25 g), n=6 per group. Fasting: 2 hours prior to the experiment (water ad libitum).
| Group | Treatment | Dose | Route |
| I (Negative Control) | Vehicle (1% Tween 80/Saline) | 10 mL/kg | p.o. / i.p. |
| II (Positive Control) | Diclofenac Sodium or Indomethacin | 10 mg/kg | p.o. / i.p. |
| III (Test Low) | Indazole Derivative | 25 mg/kg | p.o. / i.p. |
| IV (Test High) | Indazole Derivative | 50 mg/kg | p.o. / i.p. |
Step-by-Step Workflow:
-
Acclimatization: Allow animals to acclimatize to the observation chamber (transparent glass/plexiglass) for 30 minutes.
-
Drug Administration: Administer vehicle, standard, or test indazole compounds 30–60 minutes prior to the noxious stimulus (depending on route: 30 min for i.p., 60 min for p.o.).
-
Noxious Stimulus: Inject 0.6% v/v Acetic Acid solution (10 mL/kg) intraperitoneally.[7]
-
Latency Period: Wait exactly 5 minutes post-injection to allow diffusion and initial irritation.
-
Quantification: Count the number of writhes (abdominal constriction + hind limb stretching) for a period of 15 minutes .
Validation Criteria:
-
The control group must exhibit a robust writhing response (typically >30 writhes in 15 mins).
-
The positive control (Diclofenac) must show significant inhibition (>50%).
Central Analgesic Evaluation: Hot Plate Method
To determine if the indazole compound possesses central (supraspinal) analgesic activity (opioid-like or central modulation), the hot plate test is used. Unlike the writhing test, this method is specific to supraspinal reflex integration.
Experimental Protocol
Equipment: Eddy’s Hot Plate Analgesiometer. Temperature: Maintained strictly at 55 ± 1°C .
Step-by-Step Workflow:
-
Pre-Screening: Place mice on the hot plate 24 hours prior. Discard animals with baseline latency <5 seconds or >15 seconds to ensure a homogenous population.
-
Basal Latency (T0): Measure the reaction time immediately before drug administration.
-
Drug Administration: Administer treatments (as per Section 3.1). Morphine (5 mg/kg s.c.) is the preferred positive control for this assay.[5]
-
Testing Intervals: Measure latency at 30, 60, 90, and 120 minutes post-administration.
Workflow Visualization
Figure 2: Operational workflow for the Hot Plate Analgesic Assay ensuring animal safety via strict cut-off times.
Antipyretic Evaluation: Brewer’s Yeast Induced Pyrexia
This protocol simulates pathogenic fever.[10] Indazoles are evaluated for their ability to reset the hypothalamic set-point elevated by prostaglandin E2 (PGE2).
Experimental Protocol
Induction Agent: 15% or 20% Brewer’s Yeast suspension in 0.9% saline. Animals: Wistar Rats (150–200 g) are preferred over mice for more stable rectal temperature readings.
Step-by-Step Workflow:
-
Basal Temperature (T-Initial): Measure rectal temperature using a lubricated digital probe inserted 2 cm.
-
Fever Induction: Inject 10 mL/kg of Brewer’s Yeast suspension subcutaneously (s.c.) below the nape of the neck.
-
Incubation: Return animals to cages for 18 hours . Food is withdrawn, but water is provided.[7]
-
Fever Confirmation (T-18h): Measure temperature 18 hours post-injection.
-
Selection: Only animals showing a rise of ≥0.5°C (or >38°C absolute) are selected for the study.
-
-
Drug Administration: Administer test indazoles, Vehicle, or Paracetamol (150 mg/kg p.o.) as the standard.
-
Measurement: Record rectal temperature at 1, 2, 3, and 4 hours post-dosing.
Data Analysis & Statistical Validation
Calculation of Analgesic Activity (% Inhibition)
For the Writhing Test , efficacy is calculated as:
- : Mean number of writhes in Control group.
- : Mean number of writhes in Test group.
Calculation of Antipyretic Activity
For the Yeast Model , efficacy is often expressed as the reduction in fever:
Statistical Methods
-
Data Format: Mean ± Standard Error of Mean (SEM).
-
Test: One-way Analysis of Variance (ANOVA) followed by Dunnett’s post-hoc test (comparing all columns to the Vehicle Control).
-
Significance: P < 0.05 is considered statistically significant.
References
-
BenchChem. (2025).[7] Application Notes and Protocols: Acetic Acid-Induced Writhing Test for Evaluating the Analgesic Activity of Floctafenine. Retrieved from
-
National Institutes of Health (NIH) / PMC. (2023). Benzydamine—An Affordable Over-the-Counter Drug with Psychoactive Properties—From Chemical Structure to Possible Pharmacological Properties. Retrieved from
-
RJPT SimLab. (2024). Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening. Retrieved from
-
Bio-protocol. (2020). Acetic acid-induced writhing test in mice. Retrieved from
-
Scholars Research Library. (2011). Synthesis and evaluation of analgesic activity of novel series of Indole derivatives linked to isoxazole moiety. Retrieved from
-
Wikipedia. (2024). Hot plate test. Retrieved from
Sources
- 1. journal.hep.com.cn [journal.hep.com.cn]
- 2. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. Benzydamine | C19H23N3O | CID 12555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rjptsimlab.com [rjptsimlab.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
- 9. rjptsimlab.com [rjptsimlab.com]
- 10. iosrjournals.org [iosrjournals.org]
Application Note: Development of Topical Formulations for Indazole-Based Anti-Inflammatory Agents
Abstract & Introduction
Indazole scaffolds (e.g., 1H-indazole derivatives) are privileged structures in medicinal chemistry, forming the core of potent p38 MAPK inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs) like benzydamine. However, their therapeutic potential in topical applications is often limited by poor aqueous solubility (BCS Class II) and significant retention within the stratum corneum, which prevents adequate permeation into the viable epidermis/dermis where inflammation signaling occurs.
This Application Note provides a rigorous workflow for developing a Nanovesicular Ethosomal Gel . Unlike conventional creams, ethosomes (lipid vesicles containing high ethanol concentrations) fluidize the stratum corneum lipids, allowing the indazole payload to penetrate deeper into the dermal layers.
Pre-Formulation Characterization
Before formulation, the physicochemical "personality" of the specific indazole derivative (herein referred to as IND-API ) must be defined to ensure stability and bioavailability.
Key Parameters to Define
| Parameter | Typical Range (Indazoles) | Criticality for Topical Delivery |
| LogP (Octanol/Water) | 2.5 – 4.0 | High: Lipophilic nature aids stratum corneum entry but hinders partitioning into the hydrophilic viable epidermis. |
| pKa | 3.5 – 5.0 (Weak Base) | Medium: pH of the formulation must ensure the drug remains largely unionized for permeation, yet soluble enough to prevent crystallization. |
| Molecular Weight | 200 – 450 Da | High: <500 Da is ideal for passive diffusion. |
| Melting Point | >150°C | High: High crystal lattice energy often correlates with low solubility; requires solvation assistance (e.g., Transcutol, Ethanol). |
Formulation Protocol: Ethosomal Nanocarriers
Rationale: Standard liposomes fail to penetrate the stratum corneum effectively. Ethosomes utilize ethanol (20–45%) to act as a permeation enhancer and to impart flexibility to the vesicle membrane.
Workflow Diagram
Figure 1: "Cold Method" preparation workflow for Indazole-loaded Ethosomes.
Detailed Protocol (Batch Size: 100g)
Materials:
-
Indazole Derivative (IND-API): 1.0% w/w
-
Phospholipon 90G (Soy Phosphatidylcholine): 3.0% w/w
-
Ethanol (Absolute): 30.0% w/w
-
Propylene Glycol: 10.0% w/w
-
Carbopol 980 (Gelling Agent): 1.0% w/w
-
Triethanolamine (TEA): q.s. to pH 6.5
-
Distilled Water: q.s. to 100%
Step-by-Step Procedure:
-
Organic Phase: In a covered vessel, dissolve Phospholipon 90G and IND-API in Ethanol and Propylene Glycol. Stir magnetically at 700 rpm (room temperature) until a clear yellow solution is obtained. Critical: Ensure the vessel is sealed to prevent ethanol evaporation.
-
Aqueous Phase: Heat distilled water to 30°C.
-
Vesicle Formation: Inject the Organic Phase into the Aqueous Phase using a syringe pump (flow rate: 1 mL/min) while stirring at 1500 rpm. A milky colloidal suspension will form immediately.
-
Size Reduction: Subject the suspension to Probe Sonication (20 kHz) for 15 minutes (Pulse: 5s ON, 2s OFF) in an ice bath to prevent drug degradation. Target vesicle size: 100–200 nm.
-
Gel Incorporation: Disperse Carbopol 980 in a separate aliquot of water. Allow to swell for 2 hours. Gently mix the ethosomal suspension into the gel base. Neutralize with TEA to pH 6.5 to achieve viscosity.
Validation Protocol: Ex Vivo Permeation (Franz Diffusion Cell)
This is the "Gold Standard" validation step. A common failure mode for lipophilic indazoles is violation of sink conditions in the receptor fluid.
Experimental Setup
-
Apparatus: Vertical Franz Diffusion Cell (effective diffusion area ~1.77 cm²).
-
Membrane: Excised human skin (dermatomed to 500 µm) or Porcine ear skin (structurally similar to human).
-
Donor Compartment: 0.5g of Ethosomal Gel (infinite dose).
The "Sink Condition" Rule
For lipophilic drugs (LogP > 2), standard phosphate buffer (PBS) is insufficient as a receptor fluid; the drug will saturate the fluid and diffusion will stop artificially.
-
Correct Receptor Fluid: PBS (pH 7.4) + 20% Ethanol (or 1% SLS).
-
Validation Check: The solubility of IND-API in the receptor fluid must be at least 10x the maximum expected concentration at the end of the experiment.
Sampling Protocol
-
Equilibration: Mount skin and equilibrate with receptor fluid at 32°C ± 1°C for 30 minutes.
-
Application: Apply formulation to the stratum corneum side.
-
Sampling: Withdraw 500 µL aliquots at 0.5, 1, 2, 4, 8, 12, and 24 hours.
-
Replenishment: Immediately replace withdrawn volume with fresh, pre-warmed receptor fluid to maintain volume and sink conditions.
-
Analysis: Quantify IND-API via HPLC-UV (typically 254–280 nm for indazoles).
Mechanistic Evaluation (Efficacy)
Indazole derivatives often function by inhibiting the p38 MAPK pathway or COX enzymes. The following diagram illustrates the cellular mechanism the formulation aims to engage.
Figure 2: Pharmacodynamic pathway of Indazole-based p38 MAPK inhibition post-permeation.
References
-
OECD Guidelines for the Testing of Chemicals. (2004).[1][2] Test No. 428: Skin Absorption: In Vitro Method.[1][2][3][4] OECD Publishing.[2] [Link]
-
Touitou, E., et al. (2000). Ethosomes—novel vesicular carriers for enhanced delivery: characterization and skin permeation properties. Journal of Controlled Release. [Link]
-
Viel, P. O., et al. (2023). Recent Developments of p38α MAP Kinase Inhibitors as Anti-inflammatory Agents Based on the Imidazole Scaffolds. Bentham Science. [Link]
-
European Medicines Agency (EMA). (2018). Draft Guideline on quality and equivalence of topical products.[Link]
-
Gaikwad, P. L., et al. (2022).[5] Indazole From Natural Resources And Biological Activity.[6][7] Journal of Pharmaceutical Negative Results. [Link]
Sources
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. ec.europa.eu [ec.europa.eu]
- 3. In Vitro Skin Permeation Testing based on OECD Guidance [lnhlifesciences.org]
- 4. In vitro Skin Absorption and Dermal Penetration Test [ebi.bio]
- 5. pnrjournal.com [pnrjournal.com]
- 6. Synthesis and biological activities of a novel series of indazole derivatives – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Navigating the Regioselective Synthesis of N-1 Alkylindazoles: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to overcoming the challenges in the regioselective synthesis of N-1 alkylindazoles. The indazole scaffold is a critical pharmacophore in numerous therapeutic agents, but the selective functionalization of the N-1 position over the N-2 position is a persistent challenge.[1][2][3] Direct alkylation often results in difficult-to-separate regioisomeric mixtures, impacting yield and downstream applications.[4][5][6]
This guide, structured as a series of troubleshooting questions and detailed protocols, provides in-depth, field-proven insights to help you navigate the nuanced landscape of indazole alkylation.
Troubleshooting Guide: Common Issues and Solutions in N-1 Alkylindazole Synthesis
This section addresses specific experimental issues in a question-and-answer format, focusing on the underlying chemical principles to empower your decision-making.
Q1: My reaction is producing a mixture of N-1 and N-2 alkylated indazoles with poor selectivity. How can I favor the N-1 isomer?
A1: Achieving high N-1 regioselectivity hinges on a delicate interplay of several factors, primarily the choice of base and solvent, as well as the inherent electronic and steric properties of your indazole substrate. [1][4] The 1H-indazole tautomer is generally the more thermodynamically stable form, and reaction conditions can be tuned to exploit this.[1][3][7]
Key Strategies to Enhance N-1 Selectivity:
-
The "NaH in THF" System: This combination is a robust and widely cited method for achieving high N-1 selectivity.[1][2][3][4] Sodium hydride (NaH), a strong, non-nucleophilic base, in a non-polar aprotic solvent like tetrahydrofuran (THF), is highly effective.[8]
-
Causality: The prevailing hypothesis is the formation of a sodium-chelated intermediate. The sodium cation is thought to coordinate with the N-2 nitrogen and a suitable electron-donating group at the C-3 position (like a carboxylate), sterically hindering the approach of the electrophile to the N-2 position and directing alkylation to N-1.[4][5][8]
-
-
Substituent Effects: The nature of the substituents on the indazole ring plays a crucial role.
-
Thermodynamic Equilibration: In certain cases, particularly with α-halo carbonyl or β-halo ester electrophiles, the reaction can be driven towards the more stable N-1 substituted product through thermodynamic equilibration.[1][7]
-
Alternative High-Selectivity System: The use of cesium carbonate (Cs2CO3) in dioxane has also been reported as a highly effective method for selective N-1 alkylation, especially with alkyl tosylates.
Q2: I need to synthesize the N-2 alkylated isomer. What conditions favor N-2 alkylation?
A2: While the N-1 isomer is often the thermodynamic product, specific strategies can be employed to favor the formation of the N-2 regioisomer.
Key Strategies to Enhance N-2 Selectivity:
-
Mitsunobu Reaction: This reaction is a well-established method for achieving N-2 selectivity.[5][6] It typically shows a strong preference for the formation of the N-2 isomer.[1][2][7]
-
Substituent-Directed N-2 Alkylation: The presence of specific substituents on the indazole ring can dramatically shift the regioselectivity. For instance, indazoles bearing electron-withdrawing groups like nitro (NO2) or carboxylate (CO2Me) at the C-7 position have been shown to exhibit excellent N-2 regioselectivity (≥96%).[1][2][3]
-
Copper-Catalyzed N-Arylation: For the synthesis of N-2 aryl indazoles, copper-catalyzed cross-coupling reactions have been developed that show high regioselectivity for the N-2 position.[10]
Q3: My indazole alkylation reaction is sluggish, resulting in low yields or incomplete conversion. What factors should I investigate?
A3: Low yields or incomplete reactions in indazole alkylation can often be traced back to suboptimal reaction conditions, particularly the base and solvent combination.
Troubleshooting Steps for Low Conversion:
-
Base and Solvent Incompatibility: The choice of base and solvent is critical. For example, using weaker bases like potassium carbonate (K2CO3) or sodium carbonate (Na2CO3) in a solvent like THF may fail to produce any significant amount of the N-alkylated product.[4][7] In such cases, switching to a more polar aprotic solvent like N,N-dimethylformamide (DMF) or dioxane may be necessary.[4] However, be aware that using K2CO3 in DMF can often lead to a nearly 1:1 mixture of N-1 and N-2 isomers.[11]
-
Reaction Temperature: For some systems, particularly with NaH in THF, increasing the reaction temperature (e.g., to 50 °C) can drive the reaction to completion while maintaining high N-1 regioselectivity.[7]
-
Solubility Issues: The solubility of the base in the chosen solvent can be a limiting factor. For instance, the low solubility of Cs2CO3 in dioxane at room temperature might explain why some reactions fail under these conditions, whereas heating can significantly improve the outcome.[5][12]
Experimental Protocols
The following are detailed, step-by-step methodologies for key N-alkylation procedures.
Protocol 1: Highly N-1 Regioselective Alkylation using Sodium Hydride in Tetrahydrofuran
This protocol is optimized for achieving high N-1 regioselectivity and is particularly effective for indazoles with C-3 substituents that can participate in chelation.[1][2][3][8]
Step-by-Step Methodology:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted 1H-indazole (1.0 equivalent).
-
Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.1 M.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise to the stirred solution.
-
Stir the resulting suspension at 0 °C for 30 minutes.
-
Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-1 alkylated indazole.[4]
Protocol 2: Highly N-2 Regioselective Alkylation via the Mitsunobu Reaction
This protocol is designed to favor the formation of the N-2 alkylated indazole.[6]
Step-by-Step Methodology:
-
To a solution of the substituted 1H-indazole (1.0 equivalent), the desired alcohol (2.3 equivalents), and triphenylphosphine (PPh3, 2.0 equivalents) in anhydrous tetrahydrofuran (THF) (to a concentration of approximately 0.36 M), cool the mixture to 0 °C in an ice bath.
-
Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (2.0 equivalents) dropwise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 10 minutes.
-
Warm the reaction to 50 °C and stir for 2 hours, monitoring for completion by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to separate the desired N-2 alkylated indazole from the triphenylphosphine oxide and other byproducts.[4]
Data Presentation
The following table summarizes the influence of various reaction conditions on the regioselectivity of indazole alkylation.
| Indazole Substrate | Alkylating Agent | Base | Solvent | Temp (°C) | N-1:N-2 Ratio | Reference |
| Methyl 1H-indazole-3-carboxylate | n-pentyl bromide | NaH | THF | 50 | >99:1 | [1] |
| Methyl 1H-indazole-3-carboxylate | n-pentyl bromide | Cs2CO3 | DMF | RT | 1.8:1 | [7] |
| 1H-indazole | n-pentyl bromide | NaH | THF | 50 | 1:1.3 | [7] |
| 7-Nitro-1H-indazole | n-pentyl bromide | NaH | THF | 50 | 4:96 | [1] |
| Methyl 5-bromo-1H-indazole-3-carboxylate | Isopropyl iodide | NaH | DMF | RT | 38:46 (yields) | [5] |
| Methyl 5-bromo-1H-indazole-3-carboxylate | Ethyl tosylate | Cs2CO3 | Dioxane | 90 | 96% yield (N-1) | [12] |
| 1H-indazole | Methyl iodide | K2CO3 | DMF | RT | 1:1 | [11] |
Note: The regioselectivity is highly substrate-dependent. This data serves as a general guide.
Visualizing the Decision-Making Process
The following diagrams illustrate the key decision points and mechanistic considerations in controlling the regioselectivity of indazole N-alkylation.
Caption: Troubleshooting workflow for optimizing regioselectivity.
Caption: Key factors influencing the regiochemical outcome.
Frequently Asked Questions (FAQs)
-
Q: Can Phase Transfer Catalysis (PTC) be used for the N-alkylation of indazoles?
-
A: Yes, Phase Transfer Catalysis can be a viable method for N-alkylation of related nitrogen-containing heterocycles like imidazoles and pyrroles, often offering greener reaction conditions.[13][14][15] While less commonly cited specifically for achieving high regioselectivity in indazole alkylation compared to methods like the NaH/THF system, it represents an area for potential optimization.
-
-
Q: Are there methods for the regioselective N-arylation of indazoles?
-
A: Yes, transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are employed for the N-arylation of indazoles.[16][17][18] Controlling regioselectivity in these reactions can also be challenging, but specific ligand and catalyst systems have been developed to favor either N-1 or N-2 arylation.[10]
-
-
Q: How can I confirm the regiochemistry of my alkylated indazole products?
References
- BenchChem. (2025). Troubleshooting regioselectivity in indazole synthesis. BenchChem Technical Support.
-
Alam, M. A., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]
-
Demirci, F., & Gümüş, H. (2021). REGIOISOMERIC N-ALKYLATION OF SOME INDAZOLES. Ankara Üniversitesi Eczacılık Fakültesi Dergisi, 45(3), 570-578. [Link]
-
Gage, J. R. (2017). Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent. ResearchGate. [Link]
-
Neelamkavil, S., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940-1954. [Link]
-
Alam, M. A., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe. [Link]
-
Neelamkavil, S., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. PMC. [Link]
- BenchChem. (2025).
-
Alam, M. A., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]
-
Shu, S., et al. (2025). Regioselective Palladium-Catalyzed Buchwald–Hartwig Reaction of Arylhydrazines with Aryl Halides: Synthesis of N,N-Diarylhydrazines. ResearchGate. [Link]
-
Alam, M. A., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]
-
Alam, M. A., & Keating, M. J. (2021). Effect of base, solvent, and temperature. ResearchGate. [Link]
-
Smith, A. J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14(11), 7654-7660. [Link]
-
Organic Synthesis. (n.d.). Mitsunobu reaction. Organic Synthesis. [Link]
-
Company, A., et al. (2010). Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation. PubMed. [Link]
-
Johnson, J. B., & Fu, G. C. (2018). Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. DSpace@MIT. [Link]
-
Ciamala, K. (2021). Recent Progress Concerning the N-Arylation of Indoles. PMC. [Link]
-
Neelamkavil, S., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate. [Link]
- Buchwald, S. L., et al. (2014). Regioselective n-2 arylation of indazoles.
-
ResearchGate. (n.d.). Phase-transfer catalyzed N-alkylation of imidazole, benzimidazole and benzotriazole using bis-piperidinium compounds 1a-1l as phase-transfer catalysts. ResearchGate. [Link]
-
Dong, L., et al. (2022). Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. [Link]
-
Smith, A. J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. PMC. [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Phase Transfer Catalysis. WordPress. [Link]
-
Kumar, S., et al. (2019). Controlling Regioselectivity in Palladium‐Catalyzed C−H Activation/Aryl–Aryl Coupling of 4‐Phenylamino[2.2]paracyclophane. Chemistry – An Asian Journal, 14(23), 4349-4354. [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Organic Chemistry Portal. [Link]
-
Sharma, V., & Kumar, N. (2018). Recent developments in selective N-arylation of azoles. Chemical Communications, 54(80), 11266-11280. [Link]
-
Smith, A. J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Publishing. [Link]
Sources
- 1. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. research.ucc.ie [research.ucc.ie]
- 4. benchchem.com [benchchem.com]
- 5. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 6. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.mpg.de [pure.mpg.de]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Mitsunobu Reaction [organic-chemistry.org]
- 10. WO2014088983A1 - Regioselective n-2 arylation of indazoles - Google Patents [patents.google.com]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 16. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 18. Recent developments in selective N-arylation of azoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Solubility & Bioavailability Optimization for Benzyl-3-propenyloxy-1H-indazole
Executive Summary & Compound Profile
Subject: Benzyl-3-propenyloxy-1H-indazole (CAS: 25854-83-5) Chemical Class: 1,3-Disubstituted Indazole / Allyl Ether Derivative Primary Challenge: Dissolution-Rate Limited Bioavailability (BCS Class II/IV) [1]
Unlike its structural analog Benzydamine , which possesses a basic dimethylaminopropyl side chain allowing for easy hydrochloride salt formation, This compound lacks a strongly basic center.[1] The N1-benzyl substitution renders the indazole core effectively neutral at physiological pH.[1] Consequently, standard pH adjustment and salt formation strategies are largely ineffective.
This guide provides high-precision troubleshooting for solubilizing this lipophilic ether, prioritizing Lipid-Based Formulations (LBFs) and Amorphous Solid Dispersions (ASDs) over conventional salt screening.[1]
Part 1: Diagnostic & Pre-formulation
Q1: I cannot get the compound to dissolve in standard aqueous buffers (PBS, Saline). Why is it precipitating immediately?
Technical Analysis:
The molecule is highly lipophilic (Predicted LogP
Diagnostic Check: Before proceeding, confirm your compound's solid-state profile.[1]
-
Crystalline vs. Amorphous: Run a DSC (Differential Scanning Calorimetry). A sharp melting point indicates a stable crystalline form, which requires significant energy to break the lattice (high
). -
pKa Assessment: The pKa of the N2 nitrogen is extremely low (< 2.0). It will not protonate in PBS (pH 7.4) or gastric fluid (pH 1.2) sufficiently to aid solubility.
Actionable Advice: Stop attempting simple aqueous dissolution. You must disrupt the crystal lattice or provide a hydrophobic sink. Move immediately to Section 2 .
Part 2: Solubilization Protocols (Step-by-Step)
Q2: Since salt formation is not viable, what is the "Gold Standard" formulation for oral bioavailability?
Recommendation: Self-Emulsifying Drug Delivery System (SEDDS) For neutral, lipophilic indazoles, SEDDS offer the highest probability of success by presenting the drug in a pre-dissolved state, bypassing the dissolution energy barrier and leveraging lymphatic transport.
Protocol: Preparation of Type IIIB SEDDS
Materials:
-
Oil Phase: Capryol™ 90 (Propylene glycol monocaprylate)[1]
-
Surfactant: Cremophor® EL (Polyoxyl 35 castor oil) or Tween 80[1]
-
Co-Surfactant: Transcutol® P (Diethylene glycol monoethyl ether)[1]
Workflow:
-
Solubility Screening:
-
Weigh 10 mg of this compound into 1 mL of each component separately.
-
Vortex for 5 mins; heat to 40°C for 1 hr.
-
Centrifuge (10,000 rpm, 10 min).
-
Assay supernatant by HPLC to determine saturation solubility (
).
-
-
Construction of Pseudo-Ternary Phase Diagram:
-
Select the Oil/Surfactant/Co-surfactant ratio that falls within the "microemulsion region" (transparent, thermodynamically stable).
-
Target Ratio: Oil (20%) / Surfactant (40%) / Co-Surfactant (40%).
-
-
Final Formulation:
-
Dissolve the drug into the Co-Surfactant first (usually the best solvent).
-
Add the Surfactant , then the Oil .
-
Vortex until a clear, isotropic yellow liquid is obtained.
-
Validation: Dilute 1 part formulation into 100 parts water. It should spontaneously form a clear/bluish nano-emulsion (droplet size < 50 nm) with no precipitation after 4 hours.[1]
Q3: I need a solid dosage form, not a liquid. How do I stabilize the amorphous state?
Recommendation: Hot Melt Extrusion (HME) or Spray Drying (ASD) You must trap the molecule in a high-energy amorphous state using a polymer carrier.[1]
Protocol: Solvent Evaporation Solid Dispersion
Materials:
-
Polymer: PVP K30 or HPMC-AS (Hypromellose Acetate Succinate) - HPMC-AS is preferred to prevent recrystallization.[1]
-
Solvent: Dichloromethane:Methanol (1:1 v/v).
Workflow:
-
Dissolve this compound and Polymer (Ratio 1:3 w/w) in the solvent mixture.[1] Total solids content: 10%.
-
Rotary Evaporation: Remove solvent at 40°C under reduced pressure.
-
Secondary Drying: Vacuum dry at 25°C for 24 hours to remove residual solvent.
-
Pulverization: Grind the resulting foam/film into a fine powder.
Critical Control Point:
Store in a desiccator. Moisture acts as a plasticizer, lowering the Glass Transition Temperature (
Part 3: Troubleshooting & FAQs
Q4: My formulation precipitates when injected IV. How do I fix this?
Issue: "Solvent Shock." When a stock solution (e.g., in DMSO or Ethanol) is injected into the bloodstream, the solvent dilutes rapidly, leaving the drug stranded in an aqueous environment where it is insoluble.
Solution: Cyclodextrin Complexation The Indazole core fits well into the hydrophobic cavity of Sulfobutylether-β-Cyclodextrin (SBECD/Captisol®) .[1]
-
Protocol: Prepare a 20% (w/v) SBECD solution in Water for Injection. Add excess this compound.[1] Stir for 24 hours. Filter (0.22 µm).
-
Mechanism: The benzyl-indazole moiety enters the torus; the hydrophilic exterior ensures water solubility.[1] This prevents precipitation upon dilution.
Q5: Comparison of Solubilization Strategies
| Parameter | Salt Formation | Co-Solvency (PEG/EtOH) | SEDDS (Lipid) | Amorphous Dispersion |
| Applicability | LOW (No basic center) | MEDIUM (Risk of precipitation) | HIGH (Best for absorption) | HIGH (Best for stability) |
| Max Load | N/A | 1–5 mg/mL | 20–50 mg/mL | 10–30% w/w |
| Stability | High | Low (precipitation risk) | Medium (oxidation risk) | Medium (recrystallization) |
| In Vivo Fate | Precipitates in intestine | Precipitates upon dilution | Kept solubilized | Supersaturation maintained |
Part 4: Visualizing the Formulation Logic
The following decision tree outlines the logical flow for selecting the correct formulation strategy based on the specific constraints of your experiment.
Figure 1: Decision Matrix for formulating neutral lipophilic indazoles. Note the diversion away from salt formation due to the lack of a basic center.
References
-
PubChem. (2025).[2] Compound Summary: 1-benzyl-1H-indazol-3-ol (Analogous Core Structure).[1][3] National Library of Medicine. Link
-
Kalepu, S., & Nekkanti, V. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B. Link
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[4][5] Advanced Drug Delivery Reviews. Link
-
Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences. Link
-
Vasconcelos, T., et al. (2007). Solid dispersions as strategy to improve oral bioavailability of poor water soluble drugs.[4][6][7][8] Drug Discovery Today. Link
Sources
- 1. echemi.com [echemi.com]
- 2. 1-benzyl-1H-indazol-3-ol | C14H12N2O | CID 75181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. journal.appconnect.in [journal.appconnect.in]
- 5. jddtonline.info [jddtonline.info]
- 6. journaljpri.com [journaljpri.com]
- 7. ijrti.org [ijrti.org]
- 8. ijcsrr.org [ijcsrr.org]
Troubleshooting off-target effects in cell-based assays with indazole compounds
Topic: Troubleshooting Off-Target Effects in Cell-Based Assays
Executive Summary: The Indazole Paradox
Welcome to the technical support portal. You are likely here because your indazole-based compound—designed as a potent kinase inhibitor (e.g., targeting VEGFR, ITK, or Aurora)—is showing confusing data.
The Paradox: The indazole ring is a "privileged scaffold" in medicinal chemistry because it mimics the adenine ring of ATP, allowing it to bind effectively to the hinge region of kinases. However, this same feature is the source of its primary failure modes:
-
Promiscuity: It fits too many ATP pockets (Polypharmacology).
-
Physical Artifacts: Indazoles are inherently fluorescent and prone to colloidal aggregation, generating false positives in viability and reporter assays.
This guide moves beyond basic troubleshooting to distinguish between biological off-targets (real but unwanted) and assay artifacts (fake signals).[1]
Module A: Physical & Chemical Artifacts (The "Fake" Signals)
Issue 1: The "Super-Potent" Inhibitor (Aggregation)
Symptom: Your compound shows nanomolar IC50s against unrelated enzymes, or the dose-response curve is suspiciously steep (Hill slope > 2.0).
Diagnosis: Colloidal Aggregation. At micromolar concentrations, indazoles often self-assemble into colloidal particles (100–1000 nm). These particles sequester proteins on their surface, inhibiting them non-specifically. This is not drug-target binding; it is physical sequestration.
Q: How do I confirm if my compound is an "aggregator"? A: Perform the Detergent-Sensitivity Test .[2] True pharmacological inhibition is insensitive to low concentrations of non-ionic detergent. Aggregation-based inhibition is instantly reversed by detergent because it disrupts the colloid.
Protocol: Detergent-Sensitivity Validation
-
Prepare two assay buffers:
-
Buffer A: Standard Assay Buffer.
-
Buffer B: Standard Assay Buffer + 0.01% Triton X-100 (freshly prepared).
-
-
Run dose-response curves for your compound in both buffers side-by-side.
-
Analyze IC50 shifts:
Technical Note: If your assay cannot tolerate Triton X-100, use 0.025% Tween-20 or increase the protein concentration (BSA) in the buffer. Aggregators are sensitive to protein load; specific inhibitors are not [1].
Issue 2: The "Glowing" Baseline (Autofluorescence)
Symptom: In fluorescence-based assays (e.g., GFP reporters, Resazurin viability), the "treated" wells show higher background signals than controls, or inhibition seems to plateau at non-zero values.
Diagnosis: Intrinsic Indazole Fluorescence. The indazole core is a conjugated system often used in dye synthesis. It typically emits in the blue-green spectrum (400–550 nm), overlapping with common channels like Hoechst, DAPI, and FITC/GFP [2].
Q: Can I mathematically correct for this? A: Simple background subtraction often fails because cellular uptake concentrates the compound, making the fluorescence intensity inside the cell higher than in free solution.
Protocol: Spectral Deconvolution Scan
-
Cell-Free Scan: Dilute compound to 10 µM in assay media (no cells).
-
Scan: Measure emission from 350 nm to 700 nm (excitation fixed at your assay's excitation wavelength).
-
Cell-Based Validation: Treat "Null" cells (non-reporter line) with the compound.
-
Readout: If the Null cells fluoresce in your assay channel, you must switch to a Red-Shifted Assay (e.g., CellTiter-Glo® luminescence or near-IR dyes like Draq5) which avoids the indazole emission window.
Module B: Biological Off-Targets (The "Wrong" Targets)
Issue 3: The "Twin" Phenotype (Kinase Promiscuity)
Symptom: Your compound kills cancer cells as expected, but also kills healthy controls or induces unexpected phenotypes (e.g., cardiotoxicity) not linked to the primary target.
Diagnosis: ATP-Pocket Promiscuity. Indazoles bind the "hinge region" of kinases. Because this region is highly conserved across the kinome (human has ~518 kinases), off-target binding is statistically probable.
Q: Is my phenotype driven by Target A or Off-Target B? A: Use a Negative Control Compound (Chemotype-Matched). Do not rely solely on siRNA; siRNA removes the protein scaffold, whereas your drug inhibits catalytic activity. These are different perturbations.[8]
Protocol: The "Matched Pair" Strategy
-
Synthesize/Source an N-Methylated Analog: Methylating the nitrogen at the indazole 1- or 2-position often sterically clashes with the ATP pocket, killing kinase affinity while maintaining physicochemical properties (logP, solubility).
-
Compare:
-
Compound X (Active): Potent against Target.
-
Compound X-Me (Inactive): Inert against Target.
-
-
Result: If Compound X-Me still causes the toxicity/phenotype, the effect is off-target (likely non-kinase toxicity or membrane disruption).
Diagnostic Workflows & Data Visualization
Figure 1: Troubleshooting Decision Tree
Caption: Logical flow to distinguish between aggregation, fluorescence interference, and true biological activity.
Table 1: Differentiating Artifacts from Biology
| Feature | True Kinase Inhibition | Colloidal Aggregation | Fluorescence Artifact |
| IC50 Curve Shape | Sigmoidal, Hill Slope ~1.0 | Steep, Hill Slope >2.0 | Flat bottom or rising baseline |
| Detergent Effect | Unchanged | Potency Disappears | Unchanged |
| Enzyme Conc. Effect | Linear shift with [E] | Flat until [I] > [E] | N/A |
| Centrifugation | Unchanged | Potency decreases (pelleting) | Unchanged |
| Key Control | Inactive Analog (N-Me) | 0.01% Triton X-100 | Null Cell / Spectral Scan |
Advanced Mechanism: Retroactivity
Warning for Senior Researchers: Even if you validate direct binding, indazoles can cause off-target effects via Retroactivity . Inhibiting a downstream kinase (e.g., MAPKK) can cause the accumulation of its upstream activator (e.g., RAF). This accumulated activator may then "spill over" to activate a parallel pathway, causing a phenotype unrelated to the inhibited target [3].
Recommendation: Always immunoblot for phosphorylation status of parallel pathway markers (e.g., if targeting MAPK, check PI3K/Akt status) to rule out network-level feedback loops.
References
-
Feng, B. Y., & Shoichet, B. K. (2006).[4][9] A detergent-based assay for the detection of promiscuous inhibitors.[2][4][7][9] Nature Protocols, 1(2), 550–553.[4][9] [Link]
-
Gaikwad, D. D., et al. (2015). Indazole: An emerging privileged scaffold. RSC Advances. [Link]
-
Ventura, A. C., et al. (2011). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity.[10][11] BMC Systems Biology, 5, 156. [Link]
-
Thorne, N., et al. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315-324. [Link]
Sources
- 1. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. A Detergent-Based Assay for the Detection of Promiscuous Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection of Small-Molecule Aggregation with High-Throughput Microplate Biophysical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of Small-Molecule Aggregation - CD BioSciences [cd-biophysics.com]
- 6. researchgate.net [researchgate.net]
- 7. wyatt.com [wyatt.com]
- 8. researchgate.net [researchgate.net]
- 9. A detergent-based assay for the detection of promiscuous inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Reduce the Toxicity of Novel Indazole Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with novel indazole derivatives. This guide is designed to provide practical, in-depth answers and troubleshooting strategies for the common toxicity-related challenges encountered during the discovery and development of this important class of molecules.
Frequently Asked Questions (FAQs)
Q1: My lead indazole compound shows promising efficacy but has a narrow therapeutic window due to cytotoxicity. What are the initial steps to address this?
A1: A narrow therapeutic window is a common challenge. The first step is to establish a clear understanding of the nature of the cytotoxicity.
-
Initial Assessment: The initial assessment should involve confirming the cytotoxicity in multiple cell lines, including both cancerous and non-cancerous lines, to determine if the effect is specific to cancer cells or a general cytotoxic effect. It is also crucial to re-confirm the identity and purity of your compound.
-
Dose-Response and Time-Course Studies: Conduct detailed dose-response and time-course studies to accurately determine the IC50 (half-maximal inhibitory concentration) and to understand the kinetics of the cytotoxic effect.
-
Mechanism of Cell Death: Investigate the mechanism of cell death (apoptosis vs. necrosis) using assays such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. This will provide valuable insights into the underlying toxic mechanism.
Once you have a clear picture of the cytotoxic profile, you can begin to formulate a strategy for structural modification.
Q2: What are the most common structural modifications to the indazole core to reduce cytotoxicity while maintaining on-target activity?
A2: Structure-Activity Relationship (SAR) and Structure-Toxicity Relationship (STR) studies are crucial. Here are some general strategies:
-
Substitution at the N-1 and N-2 Positions: The N-1 and N-2 positions of the indazole ring are often key points for modification. Introducing bulky or polar substituents at these positions can modulate the compound's physicochemical properties, such as lipophilicity and solubility, which in turn can affect its toxicity profile.
-
Modification of Substituents on the Benzene Ring: The nature and position of substituents on the benzene ring of the indazole core can significantly impact both activity and toxicity. For example, introducing electron-withdrawing or electron-donating groups can alter the electronic properties of the molecule and its metabolic stability.
-
Bioisosteric Replacement: This is a powerful strategy where a functional group is replaced by another with similar physicochemical properties but a different toxicity profile. For instance, replacing a metabolically labile group with a more stable one can reduce the formation of toxic metabolites. A notable example is the replacement of a phenol group, which is prone to glucuronidation, with an indazole to improve metabolic stability and reduce potential toxicity associated with its metabolites.[1] Another example is the use of a 1,2,4-oxadiazole ring as a bioisostere for an amide group, which can improve aqueous solubility.[2][3]
The key is to make systematic and targeted modifications based on a clear hypothesis about the cause of toxicity.
Q3: My indazole derivative is suspected of forming reactive metabolites. How can I investigate this?
A3: The metabolic activation of a compound into reactive electrophilic species is a major cause of drug-induced toxicity. For indazole derivatives, oxidation by cytochrome P450 (CYP) enzymes can lead to the formation of reactive intermediates.
Here is a workflow to investigate reactive metabolite formation:
Experimental Workflow for Detecting Reactive Metabolites
Caption: Workflow for detecting reactive metabolite formation of indazole derivatives.
Key Considerations:
-
Choice of Trapping Agent: Glutathione (GSH) is the most common trapping agent as it mimics the intracellular environment.
-
Control Experiments: Always include control incubations without NADPH and without the trapping agent to rule out non-enzymatic degradation and the formation of artifacts.
-
Instrumentation: High-resolution mass spectrometry is essential for the accurate identification of adducts.
Troubleshooting Guides
Guide 1: In Vitro Cytotoxicity Assays (e.g., MTT, MTS, CellTiter-Glo®)
| Observed Problem | Potential Causes | Troubleshooting Steps & Recommendations |
| High variability between replicate wells | - Inconsistent cell seeding- Edge effects in the plate- Compound precipitation- Pipetting errors | - Ensure a homogenous cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile media.- Visually inspect the wells for compound precipitation under a microscope.- Use calibrated pipettes and practice consistent pipetting technique. |
| Low signal or absorbance values | - Low cell number- Insufficient incubation time- Reagent degradation | - Optimize cell seeding density for your specific cell line.- Perform a time-course experiment to determine the optimal incubation time.- Use fresh reagents and store them according to the manufacturer's instructions. |
| High background signal in control wells | - Contamination (bacterial or fungal)- Serum interference- Phenol red in the medium | - Regularly check cell cultures for contamination.- Consider using a serum-free medium for the assay.- Use a phenol red-free medium if your assay is colorimetric. |
| Unexpected dose-response curve (e.g., non-sigmoidal) | - Compound instability in the medium- Off-target effects at high concentrations- Assay interference | - Assess the stability of your compound in the culture medium over the incubation period.- Consider the possibility of off-target pharmacology and investigate potential off-targets.- Run a control experiment without cells to check for direct interference of the compound with the assay reagents. |
Guide 2: hERG (human Ether-à-go-go-Related Gene) Channel Inhibition Assay
hERG inhibition is a critical safety liability as it can lead to QT prolongation and potentially fatal cardiac arrhythmias.
| Observed Problem | Potential Causes | Troubleshooting Steps & Recommendations |
| False-positive hERG inhibition | - Compound instability leading to active degradants- Non-specific binding to the assay system | - Verify the stability of the compound in the assay buffer.- Use appropriate controls and reference compounds to validate the assay performance. |
| Poorly soluble compound | - Inaccurate concentration at the ion channel | - Use a validated method to determine the solubility of the compound in the assay buffer.- For poorly soluble compounds, consider using a formulation strategy or a different assay format. A study on lopinavir and ritonavir demonstrated a protocol for handling poorly soluble drugs in hERG assays.[4] |
| Discrepancy between in vitro hERG data and in vivo QT studies | - Complex in vivo pharmacology- Involvement of other ion channels | - Consider a more comprehensive in vivo cardiovascular safety assessment.- Evaluate the effect of the compound on other cardiac ion channels (e.g., Nav1.5, Cav1.2). |
A successful strategy to mitigate hERG liability in a series of indazole-based GSK-3 inhibitors involved reducing the compounds' lipophilicity and basicity.[5][6] This was achieved by replacing a difluorophenyl group with more polar pyridinyl and alkoxy-substituted pyridinyl groups, which led to a significant improvement in the hERG safety profile.[5]
Experimental Protocols
Protocol 1: General Procedure for In Vitro Cytotoxicity Assay (MTT)
-
Cell Seeding:
-
Harvest log-phase cells and perform a cell count.
-
Dilute the cell suspension to the desired concentration (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a stock solution of the indazole derivative in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound.
-
Include vehicle control (medium with the same concentration of DMSO) and positive control (a known cytotoxic agent) wells.
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.
-
Mix gently on a plate shaker to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a suitable software.
-
Visualizing the Path to Reduced Toxicity
Logical Flow for Mitigating Indazole Toxicity
Caption: A systematic approach to reducing the toxicity of novel indazole derivatives.
References
-
Racané, L., et al. (2023). Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors. European Journal of Medicinal Chemistry, 255, 115352. [Link]
-
Ammazzalorso, A., et al. (2020). Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue and In Vivo Activity in a Mood Disorder Model. ACS Medicinal Chemistry Letters, 11(5), 829-835. [Link]
-
Liu, X., et al. (2024). Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. European Journal of Medicinal Chemistry, 116889. [Link]
-
Ammazzalorso, A., et al. (2020). Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue and In Vivo Activity in a Mood Disorder Model. ACS Medicinal Chemistry Letters. [Link]
-
Wünsch, B., et al. (2023). Indazole as a Phenol Bioisostere: Structure-Affinity Relationships of GluN2B-Selective NMDA Receptor Antagonists. Journal of Medicinal Chemistry, 66(17), 11986-12001. [Link]
-
Gfesser, G. A., et al. (2025). Reducing hERG Inhibition in the Design of Potent and Bioavailable Indazole cGAS Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Warawa, E. J., & Mueller, N. R. (1999). INDAZOLE BIOISOSTERE REPLACEMENT OF CATECHOL IN THERAPEUTICALLY ACTIVE COMPOUNDS. WIPO Patent Application WO/1999/023077. [Link]
-
Kumar, A., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(30), 18361-18384. [Link]
-
Peyton, L. R., & Lepak, A. J. (2022). Reducing the off-target endocrinologic adverse effects of azole antifungals-can it be done?. Current Opinion in Infectious Diseases, 35(2), 112-119. [Link]
-
Racané, L., et al. (2023). Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors. European Journal of Medicinal Chemistry, 255, 115352. [Link]
-
Patsnap Synapse. (2025). How can off-target effects of drugs be minimised?. [Link]
-
Baillie, T. A., & Rettie, A. E. (2011). Detecting reactive drug metabolites for reducing the potential for drug toxicity. Expert Opinion on Drug Metabolism & Toxicology, 7(11), 1345-1359. [Link]
- Warawa, E. J., & Mueller, N. R. (2002). Indazole bioisostere replacement of catechol in therapeutically active compounds.
-
Liu, G., et al. (2025). Fragment-based Lead Discovery of Indazole-based Compounds as AXL Kinase Inhibitors. ResearchGate. [Link]
-
Li, Z., et al. (2021). Determination of Drugs with Poor Solubility in hERG External Solution by LC-MS/MS to Support hERG Potency Assessment. AAPS PharmSciTech, 22(5), 183. [Link]
-
Kumar, A., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. [Link]
-
Youssif, B. G. M., et al. (2025). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. MDPI. [Link]
- Adams, J., et al. (2006). Methods for preparing indazole compounds.
-
Baklanov, M. A., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. MDPI. [Link]
-
Wang, H., et al. (2025). Indazole Derivatives: Promising Anti-tumor Agents. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. [Link]
-
Liu, Z., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [Link]
-
ResearchGate. (n.d.). A comprehensive review on the indazole based derivatives as targeted anticancer agents. [Link]
-
ArODES HES-SO. (n.d.). Unlocking Indazole Synthesis from α-Diazo-β-Ketoesters via Aryne Trapping: A Streamlined Approach. [Link]
Sources
- 1. Indazole as a Phenol Bioisostere: Structure-Affinity Relationships of GluN2B-Selective NMDA Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iris.unipv.it [iris.unipv.it]
- 3. Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue and In Vivo Activity in a Mood Disorder Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Enhancing the yield and purity of Benzyl-3-propenyloxy-1H-indazole synthesis
A Guide to Enhancing the Yield and Purity of Benzyl-3-propenyloxy-1H-indazole
Welcome to the Technical Support Center for indazole synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges in the synthesis of N-alkylated indazoles, with a specific focus on compounds like this compound. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common hurdles related to yield, purity, and regioselectivity.
The N-alkylation of indazoles is a notoriously challenging transformation due to the presence of two nucleophilic nitrogen atoms (N1 and N2) on the pyrazole ring.[1][2] This often leads to the formation of regioisomeric mixtures, complicating purification and reducing the overall yield of the desired product.[3][4] This guide provides a structured approach to troubleshooting these issues, grounded in mechanistic principles and supported by peer-reviewed literature.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: I'm getting a mixture of N1 and N2 benzylated isomers. How can I improve the selectivity for the N1-alkylated product?
Answer: Achieving high N1-selectivity is one of the most common challenges in indazole chemistry. The regiochemical outcome is a delicate balance of steric effects, electronic factors, and reaction conditions.[2] Here are the critical parameters to optimize:
-
Choice of Base and Solvent (The Critical Factor): This is the most influential parameter. For high N1-selectivity, a strong, non-coordinating base in a non-polar, aprotic solvent is paramount.
-
Recommended System: The combination of Sodium Hydride (NaH) in Tetrahydrofuran (THF) is highly effective for directing alkylation to the N1 position.[1][3][5]
-
Causality: The sodium cation (Na+) is believed to form a chelated intermediate with the N2 nitrogen and an electron-rich substituent at the C3 position (like the oxygen of your propenyloxy group). This coordination sterically hinders the N2 position, forcing the incoming benzyl group to attack the N1 nitrogen.[1][5] In contrast, using conditions like potassium carbonate (K2CO3) in a polar aprotic solvent like DMF often results in mixtures of N1 and N2 isomers.[1]
-
-
Substituent Effects: The electronic nature of substituents on the indazole ring plays a significant role.
-
Insight: Electron-withdrawing groups at positions C3, C5, or C7 can influence the N1/N2 ratio. For instance, indazoles with C3-carboxamide or C3-tert-butyl groups have shown excellent N1-selectivity (>99%) when using the NaH/THF system.[3] While your 3-propenyloxy group is not strongly withdrawing, the oxygen atom is key for the chelation effect mentioned above.
-
-
Thermodynamic vs. Kinetic Control: The N1-substituted indazole is typically the more thermodynamically stable isomer.[6][7] Running the reaction for a longer duration or at a slightly elevated temperature can sometimes favor the formation of the thermodynamic N1 product, although this is not always a reliable method for achieving high selectivity and can lead to side products.[7]
Q2: My reaction yield is very low, and analysis shows a significant amount of unreacted starting material. What should I investigate?
Answer: Low yields or incomplete conversions often point to issues with reaction setup, reagent quality, or incompatible conditions. Here is a checklist to troubleshoot this problem:
-
Base and Solvent Incompatibility: Ensure your chosen base is effective in the solvent. For example, using weaker bases like potassium carbonate in THF may result in no reaction at all. A switch to a more suitable solvent like DMF or dioxane might be necessary if you are constrained to use a carbonate base.[2]
-
Reagent Quality and Stoichiometry:
-
NaH Activity: Sodium hydride is highly reactive and can be deactivated by moisture. Use freshly opened, high-quality NaH (e.g., 60% dispersion in mineral oil) and ensure your glassware is flame-dried and the reaction is run under an inert atmosphere (Nitrogen or Argon).
-
Equivalents: Ensure you are using a slight excess of the base (typically 1.1-1.2 equivalents) to ensure complete deprotonation of the indazole. The benzylating agent (e.g., benzyl bromide) should also be in slight excess (1.1 equivalents).
-
-
Reaction Temperature and Time: While many N-alkylations proceed at room temperature, some may require gentle heating to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, consider increasing the temperature to 40-50°C. Be aware that higher temperatures can sometimes decrease regioselectivity.
Q3: The N1 and N2 isomers have very similar Rf values on TLC, making purification by column chromatography extremely difficult. What are some effective separation strategies?
Answer: Separating N1 and N2 isomers is a well-known purification challenge. If optimizing the reaction for selectivity is not completely successful, consider these approaches:
-
Chromatography Optimization:
-
Solvent System: Experiment with different solvent systems for your silica gel chromatography. A shallow gradient and the use of a ternary solvent system (e.g., Hexane/Ethyl Acetate/Dichloromethane) can sometimes improve separation.
-
Alternative Stationary Phases: If silica is ineffective, consider using alumina or a reverse-phase (C18) column, as the different interaction mechanisms may provide better resolution.
-
-
Recrystallization: If your desired N1 product is a solid, recrystallization can be a highly effective method for purification. Screen various solvent systems (e.g., ethanol, isopropanol, ethyl acetate/hexanes) to find one that selectively crystallizes the desired isomer, leaving the other in the mother liquor.
-
Derivative Formation (Advanced): In challenging cases, it may be possible to selectively react one isomer to form a derivative that has significantly different physical properties, allowing for easy separation. This is a less common approach and requires additional synthetic steps.
Frequently Asked Questions (FAQs)
What is the most critical factor influencing N1 vs. N2 regioselectivity? The combination of the base and solvent system is overwhelmingly the most critical factor. The NaH/THF system is a well-established method for achieving high N1-selectivity due to the proposed chelation-controlled mechanism.[1][5]
How can I definitively distinguish between the N1 and N2 isomers? Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool. Specifically, 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) are used. A correlation between the benzylic protons (-CH2-) and the C7a carbon of the indazole ring is indicative of the N1 isomer. Conversely, a correlation between the benzylic protons and the C3 carbon is characteristic of the N2 isomer.[6]
Are there reliable methods to selectively synthesize the N2-isomer? Yes. While the N1 isomer is often the thermodynamic product, certain conditions favor the N2 isomer. The Mitsunobu reaction, for example, often shows a strong preference for producing the N2-alkylated product.[6] Additionally, specific catalytic systems, such as using trifluoromethanesulfonic acid (TfOH) with alkyl 2,2,2-trichloroacetimidates as the alkylating agent, have been developed for highly selective N2-alkylation.[8]
Experimental Protocols
Protocol: Selective N1-Benzylation of 3-Propenyloxy-1H-indazole
This protocol is optimized for achieving high N1-regioselectivity based on established literature methods.[1]
Materials:
-
3-Propenyloxy-1H-indazole (1.0 equiv)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Benzyl Bromide (1.1 equiv)
-
Saturated aqueous Ammonium Chloride (NH4Cl) solution
-
Ethyl Acetate
-
Brine
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add the 3-Propenyloxy-1H-indazole (1.0 equiv).
-
Dissolve the starting material in anhydrous THF.
-
Cool the solution to 0°C using an ice bath.
-
Carefully add the NaH (1.2 equiv) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Re-cool the mixture to 0°C and add the Benzyl Bromide (1.1 equiv) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction's completion by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH4Cl solution at 0°C.
-
Partition the mixture between ethyl acetate and water. Separate the layers.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (silica gel) using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N1-benzylated product.
Data & Visualization
Table 1: Summary of Conditions for Regioselective N-Alkylation
| Target Isomer | Base | Solvent | Alkylating Agent | Key Feature / Rationale |
| N1 | NaH | THF | Alkyl Halide/Tosylate | Favors thermodynamic product; Na+ chelation directs substitution to N1.[1][5] |
| N1 | Cs2CO3 | Dioxane | Alkyl Halide | Alternative conditions, can be effective for certain substrates.[5] |
| N2 | DEAD/PPh3 | THF | Alcohol (Mitsunobu) | Kinetically controlled reaction, often shows high preference for N2.[6] |
| N2 | TfOH (catalytic) | DCE | Trichloroacetimidate | Acid-catalyzed reaction providing excellent N2 selectivity.[8] |
Diagrams
Caption: General reaction scheme for the N-benzylation of 3-Propenyloxy-1H-indazole.
Caption: Decision workflow for troubleshooting low reaction yields.
References
- University College Cork. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
-
ResearchGate. (2021, August 2). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Organic Chemistry Portal. [Link]
-
National Institutes of Health. (2024, February 20). Development of a selective and scalable N1-indazole alkylation. PMC. [Link]
-
National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC. [Link]
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. Organic Chemistry Portal. [Link]
-
National Institutes of Health. (n.d.). Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives. PMC. [Link]
- Google Patents. (n.d.). WO2011015502A1 - Process for the preparation of 1-benzyl-3-hydroxymethyl- 1h- indazole and its derivatives and required magnesium intermediates.
-
MDPI. (2018, October 26). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. [Link]
-
National Institutes of Health. (2024, August 9). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. PMC. [Link]
-
ResearchGate. (n.d.). Synthesis of 1H‐indazole derivatives. ResearchGate. [Link]
-
Institute of Chemistry of Clermont-Ferrand. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. [Link]
-
Connect Journals. (2017). The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. Connect Journals. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. research.ucc.ie [research.ucc.ie]
- 4. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. connectjournals.com [connectjournals.com]
- 8. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]
Addressing drug resistance in cancer cells treated with indazole-based inhibitors
Topic: Addressing Drug Resistance in Cancer Cells
Welcome to the Technical Support Center. Your Guide: Dr. Aris Thorne, Senior Application Scientist Scope: Troubleshooting acquired resistance to indazole-based small molecule inhibitors (e.g., Axitinib, Pazopanib, and experimental derivatives targeting VEGFR, BCR-ABL, or Aurora Kinases).
Introduction: The Indazole Scaffold & Resistance
Indazole-based compounds are privileged scaffolds in oncology, primarily functioning as ATP-competitive kinase inhibitors. While potent, their efficacy is often limited by the rapid emergence of drug resistance. This guide addresses the three primary failure modes we observe in client experiments:
-
Pharmacokinetic Failure: The drug is pumped out before binding (Efflux).
-
Target Modification: The binding pocket mutates (Gatekeeper mutations).
-
Pathway Rewiring: The cell activates bypass signaling tracks.
Module 1: Characterizing the Resistant Phenotype
Before investigating mechanisms, ensure your resistance model is statistically valid.
Q: My IC50 curves are shifting, but the data is noisy. Is this true resistance?
A: Inconsistent IC50 shifts often stem from solubility artifacts rather than biological resistance. Indazoles are highly lipophilic. At high concentrations (>10 µM) in aqueous media, they may precipitate, reducing bioavailability and mimicking "resistance."
Troubleshooting Protocol:
-
Check Solubility: Visually inspect wells under 20x magnification for micro-crystals.
-
Solvent Control: Ensure final DMSO concentration is constant (<0.5%) across all dose points.
-
Biphasic Response: If the curve plateaus at 40-60% viability, you likely have a heterogeneous population (a mix of sensitive and resistant clones) rather than a pure resistant line.
Q: How do I generate a robust resistant cell line?
A: We recommend a Stepwise Dose Escalation protocol over high-dose pulse selection. Pulse selection often selects for pre-existing mutants but kills cells with potential adaptive epigenetic resistance mechanisms.
Protocol: Generation of Resistant Clones (Stepwise)
-
Determine Baseline: Establish the IC50 of the parental line.
-
Initiation: Seed cells at 40% confluence. Treat with IC20 concentration.[1][2]
-
Recovery: Allow cells to recover until they reach 80% confluence (may take 1-3 weeks).
-
Escalation: Passage cells and increase drug concentration by 1.5x to 2.0x .
-
Validation: Repeat until cells grow robustly at >10x the parental IC50.
Visualization: Resistance Generation Workflow
Figure 1: The cyclic process of dose escalation allows cells to adapt via multiple mechanisms (efflux, mutation, bypass) rather than selecting only for pre-existing mutants.
Module 2: Investigating Mechanisms of Action (MoA)
Q: The target kinase is inhibited (verified by Western blot), but cells are still growing. Why?
A: This is the hallmark of Bypass Signaling . Indazoles targeting VEGFR or EGFR often force cells to rely on alternative receptor tyrosine kinases (RTKs) like c-MET or IGF-1R to activate downstream survival pathways (PI3K/AKT or RAS/MAPK).
Diagnostic Experiment: Perform a "Phospho-Array" or Western Blot for:
-
Primary Target: p-VEGFR / p-EGFR (Should be low/absent if drug works).
-
Downstream Effectors: p-AKT (S473) and p-ERK1/2 (T202/Y204).
-
Interpretation: If Primary Target is OFF but Downstream Effectors are ON , the cell is using a bypass track.
Visualization: Bypass Signaling Pathways
Figure 2: Schematic showing how cells maintain survival signaling despite effective inhibition of the primary target.
Q: My drug seems to have no effect on the target kinase inside the cell. Is it degradation?
A: It is likely Efflux Pump Overexpression . Indazoles are frequent substrates for ABC transporters, specifically P-glycoprotein (P-gp/ABCB1) and BCRP (ABCG2) .[3]
Validation Protocol (Efflux Reversal):
-
Treat resistant cells with the Indazole inhibitor.[4]
-
Co-treat with Verapamil (5-10 µM, P-gp inhibitor) or Elacridar (Dual P-gp/BCRP inhibitor).
-
Result: If the IC50 drops significantly (shift to the left) with the co-treatment, efflux is the primary resistance mechanism.
Module 3: Overcoming Resistance (Combination Strategies)
Q: How do I prove that combining my indazole with another drug is actually synergistic?
A: You must use the Chou-Talalay Method . Do not rely on simple "Additivity" (e.g., Effect A + Effect B).[5] Synergy is defined by a Combination Index (CI) < 1.[5][6][7]
Protocol: Synergy Testing
-
Design: Treat cells with Drug A (Indazole) and Drug B (e.g., MEK inhibitor) at a constant ratio (e.g., IC50 of A : IC50 of B).
-
Data Collection: Measure viability at 0.25x, 0.5x, 1x, 2x, and 4x of the IC50.
-
Calculation: Use the equation:
Where is the dose of single drug required to produce effect x, and is the dose in combination to produce the same effect.[5][7]
Data Interpretation Table:
| CI Value | Interpretation | Recommendation |
| < 0.1 | Very Strong Synergy | Highly promising for publication/clinical translation. |
| 0.3 - 0.7 | Synergism | Valid combination strategy. |
| 0.9 - 1.1 | Additive | No biological advantage over single agents. |
| > 1.1 | Antagonism | STOP. Drugs may interfere with each other (e.g., competing for the same transporter). |
Module 4: Chemical Handling & Stability
Q: Can I store my indazole inhibitor in cell culture media?
A: No. Indazoles are prone to hydrolysis or precipitation in aqueous buffers over time.
-
Storage: Store as 10 mM stocks in 100% DMSO at -20°C or -80°C.
-
Freeze/Thaw: Limit to < 5 cycles. Aliquot stocks to avoid repeated thawing.
-
Working Solution: Dilute into media immediately before adding to cells. Do not store diluted media > 24 hours.
References
-
Chou, T. C. (2010).[6] Drug combination studies and their synergy quantification using the Chou-Talalay method.[5][6][8] Cancer Research.[6]
-
Gottesman, M. M., et al. (2002). Multidrug resistance in cancer: role of ATP-dependent transporters. Nature Reviews Cancer.
-
Bhullar, K. S., et al. (2018). Kinase-targeted cancer therapies: progress, challenges and future directions. Molecular Cancer.
-
Zhu, X., et al. (2020). Axitinib resistance in renal cell carcinoma: The role of ABC transporters. Frontiers in Oncology.
-
BenchChem Protocols. (2025). Development of Drug-resistant Cell Lines for Experimental Procedures.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 3. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 4. Indazole-Based Covalent Inhibitors To Target Drug-Resistant Epidermal Growth Factor Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Experiment Designs for the Assessment of Drug Combination Synergism [austinpublishinggroup.com]
- 6. mythreyaherbal.com [mythreyaherbal.com]
- 7. researchgate.net [researchgate.net]
- 8. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
Refinement of analytical methods for detecting indazole metabolites
Technical Support Center: Analytical Refinement for Indazole Metabolites
Subject: Optimization of Extraction and LC-MS/MS Detection for Indazole-based Synthetic Cannabinoids and Pharmaceuticals Ticket ID: INDZ-MET-001 Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division
Executive Summary
The indazole scaffold is a structural cornerstone in both oncology therapeutics (e.g., axitinib) and the "third-generation" of synthetic cannabinoid receptor agonists (SCRAs) such as AB-CHMINACA and MDMB-4en-PINACA.
The primary analytical challenges associated with this scaffold are:
-
Regioisomeric Interference: The thermodynamic equilibrium between
-indazole and -indazole tautomers leads to co-eluting N1- and N2-alkylated isomers. -
Metabolic Polarity: Rapid hydrolysis of terminal esters or amides creates highly polar carboxylic acid metabolites (e.g., AB-PINACA pentanoic acid) that suffer from poor retention on standard C18 phases.
-
Isobaric Masking: Indazole metabolites often differ from their Indole analogs by exactly 1 Da (one -N= replacing one -CH=), requiring high mass accuracy or specific fragmentation filtering.
This guide provides validated workflows to resolve these specific bottlenecks.
Module 1: Sample Preparation & Extraction
Troubleshooting Guide: Low Recovery of Polar Metabolites
Q: I am seeing poor recovery (<40%) for carboxylated indazole metabolites in urine, despite good recovery of the parent compound. Why?
A: This is likely a pH mismatch during the Solid Phase Extraction (SPE) load step.
-
The Mechanism: Indazoles are weak bases (
), but their hydrolyzed metabolites (carboxylic acids) are acidic ( ). If you use a standard basic extraction protocol (high pH) intended for the parent amine, the carboxylate metabolite will be ionized (negatively charged) and will not retain on a reversed-phase sorbent. -
The Fix: You must use a Mixed-Mode Polymeric sorbent (e.g., Oasis MCX or similar). However, the critical refinement is the pH adjustment after hydrolysis.
Application Scientist Note:
Unlike standard basic drugs, indazole metabolites require acidification to suppress the ionization of the carboxylic acid tail, ensuring it interacts with the hydrophobic backbone of the SPE cartridge.
Protocol: Optimized SPE for Indazole Metabolites (Urine)
Reagents:
-
Hydrolysis Buffer: 1M Acetate Buffer (pH 5.0)
-
Enzyme:
-glucuronidase (recombinant or E. coli derived) -
Elution Solvent: Methanol/Acetonitrile (50:50) + 5% Ammonium Hydroxide
Step-by-Step Workflow:
-
Hydrolysis (Critical):
-
Combine 200 µL Urine + 50 µL Internal Standard + 200 µL Hydrolysis Buffer.
-
Add 20 µL
-glucuronidase. -
Incubate at 55°C for 45 minutes. Note: Indazole ester linkages are labile; avoid excessive heat (>60°C) which can degrade the metabolite.
-
-
pH Adjustment:
-
STOP POINT: Add 200 µL of 4%
(Phosphoric Acid). Vortex. -
Why: This brings pH to ~2-3. The indazole ring is protonated (positive), and the carboxylic acid is protonated (neutral).
-
-
SPE Loading (Mixed-Mode Cation Exchange):
-
Wash:
-
Wash 1: 1 mL 2% Formic Acid (removes acidic interferences).
-
Wash 2: 1 mL MeOH:Water (30:70) (removes neutral matrix).
-
-
Elution:
Module 2: Chromatographic Separation (Isomer Resolution)
Troubleshooting Guide: Co-eluting Peaks
Q: I see a "shoulder" on my main analyte peak, or two peaks with identical MS transitions. Is this column degradation?
A: It is likely the separation of N1- vs. N2-alkylated regioisomers .
-
The Mechanism: During synthesis or metabolism, the alkyl group can attach to either Nitrogen 1 or Nitrogen 2. The N1-isomer is thermodynamically favored and usually the active drug. The N2-isomer is a common byproduct.
-
The Fix: Standard C18 columns often fail to separate these because the hydrophobicity is identical. You need to exploit the pi-pi electron interaction differences.
Recommended Column Chemistry:
-
Primary Choice: Biphenyl or PFP (Pentafluorophenyl).
-
Alternative: High-strength Silica (HSS) T3 (for polar retention).
Data: Separation Efficiency by Column Type
| Column Phase | Mobile Phase | Resolution ( | Retention of Acid Metabolites |
| C18 (Standard) | Water/MeOH + 0.1% FA | < 1.0 (Co-elution) | Poor ( |
| Biphenyl | Water/MeOH + 0.1% FA | > 2.5 (Baseline) | Good |
| F5 / PFP | Water/ACN + 0.1% FA | > 1.8 | Moderate |
Module 3: Mass Spectrometry & Detection
Troubleshooting Guide: False Positives (Indole vs. Indazole)
Q: How do I distinguish a new Indazole analog from a legacy Indole analog if I don't have a reference standard?
A: You must look for the "Nitrogen Shift" and the characteristic Acylium ion.
-
Mass Shift: An Indazole core has one more Nitrogen than an Indole core.
-
Rule: If the side chains are identical, the Indazole precursor
will be +1 Da higher than the Indole. -
Example: 5F-PB-22 (Indole) = m/z 377. 5F-NPB-22 (Indazole) = m/z 378.
-
-
Fragmentation Marker: The cleavage of the amide bond in indazole-3-carboxamides produces a highly stable ion at m/z 145 .
Diagnostic Transitions (MRM)
| Precursor Structure | Characteristic Fragment | m/z | Origin |
| Indazole Core | Acylium Ion | 145.04 | Cleavage of amide, retention of N-N ring |
| Indole Core | Acylium Ion | 144.04 | Cleavage of amide, retention of N-C ring |
| Fluorobenzyl | Benzyl Cation | 109.04 | Common tail group fragment |
Visualizing the Analytical Logic
Workflow 1: Extraction Decision Tree
Caption: Logic flow for selecting the correct extraction method based on metabolite polarity and matrix.
Workflow 2: Isomer Resolution Logic
Caption: Chromatographic strategy for separating thermodynamically favored N1-indazoles from N2-isomers.
References
-
United Nations Office on Drugs and Crime (UNODC). (2020). Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. Link
-
Kavanagh, P., et al. (2017). "The metabolism of the synthetic cannabinoid ADB-CHMINACA in human liver microsomes and urine." Drug Testing and Analysis. Link
-
Carlier, J., et al. (2020). "Solid-phase extraction-liquid chromatography-tandem mass spectrometry method for the qualitative analysis of 61 synthetic cannabinoid metabolites in urine." Drug Testing and Analysis. Link
-
Luo, X., et al. (2024).[5] "Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids." Forensic Toxicology. Link
-
Beilstein Institute. (2021). "Regioselective N-alkylation of the 1H-indazole scaffold." Beilstein Journal of Organic Chemistry. Link
Sources
Technical Support Center: Mitigating Side Effects of Indazole Derivatives in Pre-clinical Studies
Technical Support Center: Scalable Production of Benzyl-3-propenyloxy-1H-indazole
[1]
Executive Summary: The Scale-Up Challenge
The synthesis of 3-alkoxyindazoles is deceptively simple. The core challenge lies in the ambident nucleophilicity of the precursor, 1-benzyl-1H-indazol-3-ol (also known as 1-benzylindazol-3-one).
In solution, this precursor exists in a tautomeric equilibrium between the enol (3-hydroxy) and keto (3-oxo) forms. Under basic conditions, the resulting anion can react at:
-
The Oxygen (O-alkylation): Yields the desired 3-allyloxy target.
-
The Nitrogen at position 2 (N-alkylation): Yields the thermodynamic byproduct (1-benzyl-2-allyl-indazol-3-one).
The Solution: To scale this effectively, you must force O-alkylation via Kinetic Control and Hard-Soft Acid-Base (HSAB) principles, avoiding the thermodynamic N-alkyl trap.
Module 1: Regioselectivity & Reaction Engineering
Q: Why am I seeing significant N-alkylated byproduct (approx. 15-20%) in my crude mixture?
A: You are likely operating under conditions that favor thermodynamic control or "soft" nucleophilicity. The indazolone anion has high electron density on the N2 nitrogen.
-
The Mechanism: The N2 nitrogen is a "softer" nucleophile than the oxygen. In polar aprotic solvents (like DMF) at high temperatures, the equilibrium allows the N-alkylated species to form, which is often the thermodynamic sink.
-
The Fix (Solvent Switch): Move away from pure DMF. Use Acetone or Acetonitrile with a carbonate base. These solvents, combined with a "hard" counter-ion (like K+), favor the charge density on the Oxygen atom (Hard Nucleophile), promoting O-alkylation with the Allyl Bromide (Hard Electrophile).
-
The Fix (Phase Transfer Catalysis): For kilogram-scale batches, a biphasic system (Toluene/Water) with a Phase Transfer Catalyst (PTC) like Tetrabutylammonium Hydrogen Sulfate (TBAHS) is superior. The ion-pairing in the organic phase protects the anion and directs substitution to the oxygen.
Q: Can I use Sodium Hydride (NaH) to speed up the reaction?
A: Avoid NaH on scale-up for this specific step. While NaH is common in academic papers for N1-alkylation of unsubstituted indazoles, it is problematic here:
-
Safety: NaH releases hydrogen gas, creating an explosion hazard with flammable allyl bromide vapors.
-
Selectivity: The "naked" anion generated by NaH in THF is extremely reactive and often leads to higher N2-alkylation ratios due to lack of coordination control.
-
Recommendation: Use Potassium Carbonate (K2CO3) or Cesium Carbonate (Cs2CO3) . The Potassium ion provides a "templating" effect that coordinates with the enolate oxygen, shielding the nitrogen.
Module 2: Optimized Experimental Protocol (100g - 1kg Scale)
This protocol uses the K2CO3/Acetone method, which offers the best balance of selectivity and safety for this specific transformation.
Materials
-
Precursor: 1-Benzyl-1H-indazol-3-ol (1.0 equiv)
-
Reagent: Allyl Bromide (1.2 equiv)
-
Base: Potassium Carbonate (anhydrous, milled, 2.0 equiv)
-
Solvent: Acetone (Reagent Grade, <0.5% water)
-
Catalyst (Optional): Potassium Iodide (0.1 equiv) - accelerates Finkelstein exchange.
Step-by-Step Workflow
-
Charging: To a dry reactor under N2 flow, charge 1-Benzyl-1H-indazol-3-ol and Acetone (10 volumes).
-
Base Addition: Add milled K2CO3. Agitate to form a slurry. Note: Milled base is critical for surface area.
-
Reagent Addition: Cool the mixture to 10-15°C. Add Allyl Bromide dropwise over 60 minutes.
-
Critical Control Point: Allyl bromide is a lachrymator and alkylating agent. Ensure scrubber is active.
-
-
Reaction: Warm to mild reflux (50-55°C) for 4–6 hours. Monitor by HPLC.
-
Target: <1% starting material remaining.
-
-
Workup (Filtration): Cool to 20°C. Filter off the inorganic salts (KBr/K2CO3). Wash the cake with acetone.
-
Solvent Swap: Concentrate the filtrate under vacuum. Swap solvent to Heptane/Ethyl Acetate (9:1 ratio).
-
Crystallization: The product (O-isomer) usually crystallizes readily from non-polar solvents, while the N-isomer (if present) remains in the mother liquor or oils out differently.
-
Heat to 60°C to dissolve, then cool slowly to 0°C.
-
Data: Typical Process Performance
| Parameter | Lab Scale (NaH/DMF) | Process Scale (K2CO3/Acetone) | Process Scale (PTC/Toluene) |
| O:N Selectivity | ~75:25 | >95:5 | ~90:10 |
| Yield (Isolated) | 65% | 88-92% | 85% |
| Exotherm Risk | High (H2 evolution) | Low (Thermal mass) | Medium |
| Purification | Column Chromatography | Crystallization | Crystallization |
Module 3: Visualizing the Pathway
The following diagram illustrates the competing pathways and the "Sweet Spot" for O-alkylation.
Caption: Reaction pathway showing the divergence between N-alkylation (thermodynamic) and O-alkylation (kinetic) based on conditions.
Module 4: Safety & Handling (Allyl Bromide)
Q: How do I handle Allyl Bromide safely at >1kg scale?
A: Allyl bromide (3-bromopropene) is a Class 6.1 Toxic and Class 3 Flammable liquid. It is also a potent alkylator of DNA.
-
Closed System: Do not pour from drums. Use a dip-pipe or diaphragm pump transfer system directly into the reactor.
-
Scrubber: The reactor vent must pass through a caustic scrubber (NaOH solution) to neutralize any escaping bromide vapors.
-
Quenching: Residual allyl bromide in the reactor must be quenched before opening the vessel.
-
Protocol: Add an aqueous solution of Ammonia or Morpholine to the reaction mixture at the end of the reaction. These amines react rapidly with excess allyl bromide to form water-soluble ammonium salts, which are washed away during workup.
-
References
-
General Indazole Synthesis & Tautomerism
-
O-Alkylation Specifics (Analogous Chemistry)
-
Safety Data (Allyl Bromide)
-
Title: Allyl Bromide Safety Data Sheet.[8]
-
Source: Sigma-Aldrich / Merck.
- Relevance: Critical safety parameters for handling the alkyl
-
-
Industrial Precedent (Benzydamine Analogues)
-
Title: Process for the preparation of 1-benzyl-3-hydroxymethyl-1H-indazole (Patent WO2011015502A1).
-
Source: Google Patents.
- Relevance: Describes the industrial handling of 1-benzyl-1H-indazole intermedi
- URL
-
Sources
- 1. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 2. pure.mpg.de [pure.mpg.de]
- 3. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 3-Alkoxy-1-Benzyl-5-Nitroindazole Derivatives Are Potent Antileishmanial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Validation & Comparative
A Comparative Analysis of Benzyl-3-propenyloxy-1H-indazole (Bendazac) and Benzydamine: A Guide for Researchers
This guide provides an in-depth comparative analysis of two structurally related non-steroidal anti-inflammatory drugs (NSAIDs), Benzyl-3-propenyloxy-1H-indazole (Bendazac) and Benzydamine. While both are indazole derivatives, their primary mechanisms of action, pharmacological profiles, and clinical applications diverge significantly. This document aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of these differences to inform future research and therapeutic development.
Chemical and Physical Properties: A Structural Overview
Bendazac and Benzydamine share a common indazole core, but their distinct side chains are crucial in defining their pharmacological activities.[1][2][3]
| Property | This compound (Bendazac) | Benzydamine |
| Chemical Structure | [(1-benzyl-1H-indazol-3-yl)oxy]acetic acid | 3-(1-benzyl-1H-indazol-3-yloxy)-N,N-dimethylpropan-1-amine |
| Molecular Formula | C16H14N2O3 | C19H23N3O |
| Molecular Weight | 282.29 g/mol | 309.41 g/mol |
The key structural difference lies in the side chain attached to the indazole core. Bendazac possesses a carboxylic acid group, a common feature among many traditional NSAIDs, which is pivotal for its interaction with cyclooxygenase (COX) enzymes. In contrast, Benzydamine has a tertiary amine group, contributing to its local anesthetic properties and distinct anti-inflammatory mechanism.
Mechanism of Action: Two Divergent Anti-Inflammatory Strategies
While both compounds are classified as NSAIDs, their primary modes of action are fundamentally different. Bendazac functions primarily as a protein anti-denaturant and a conventional COX inhibitor, whereas Benzydamine's anti-inflammatory effects are largely independent of prostaglandin synthesis, focusing instead on the inhibition of pro-inflammatory cytokines.
Bendazac: The Protein Stabilizer and COX Inhibitor
Bendazac's therapeutic effects are attributed to a dual mechanism of action:
-
Inhibition of Protein Denaturation: This is considered the principal action of Bendazac.[4] It has been shown to inhibit the denaturation of proteins, such as ocular lens proteins, when exposed to heat, ultraviolet radiation, and other chemical stressors.[4] This property is central to its application in delaying the progression of cataracts.[4]
Benzydamine: A Modulator of Pro-Inflammatory Cytokines
Benzydamine's anti-inflammatory and analgesic properties are primarily attributed to its ability to modulate inflammatory responses at the cellular level, with a notable distinction from traditional NSAIDs:
-
Inhibition of Pro-inflammatory Cytokine Production: Benzydamine has been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α) by lipopolysaccharide-stimulated human monocytes, with an ED50 of approximately 25 µM.[6] It also reduces the levels of interleukin-1β (IL-1β).[7] This targeted inhibition of key pro-inflammatory cytokines is a cornerstone of its anti-inflammatory effect.
-
Membrane Stabilization: Benzydamine exhibits a membrane-stabilizing action, which contributes to its local anesthetic properties by interfering with the propagation of nerve impulses.[7]
-
Weak COX Inhibition: Unlike Bendazac, Benzydamine is a weak inhibitor of COX enzymes.[8] Its anti-inflammatory action is not primarily dependent on the inhibition of prostaglandin synthesis.[1]
Pharmacological and Pharmacokinetic Profiles: A Head-to-Head Comparison
The differences in the chemical structures of Bendazac and Benzydamine also lead to distinct pharmacokinetic profiles, which in turn dictate their primary routes of administration and therapeutic applications.
| Parameter | This compound (Bendazac) | Benzydamine |
| Administration | Oral, Topical | Topical (mouthwash, spray, gel) |
| Absorption | Well-absorbed orally.[5] | Systemic absorption after topical use is low.[9] |
| Distribution | Volume of distribution (Vd) is relatively low (0.16 L/kg), suggesting it remains primarily in the plasma.[5] | High volume of distribution (213 liters), indicating extensive tissue distribution.[9] |
| Protein Binding | Highly bound to plasma proteins.[10] | Less than 20% bound to plasma proteins.[9] |
| Metabolism | Extensively metabolized, with over 60% excreted as the hydroxylated metabolite 5-hydroxybendazac and its glucuronide.[5][10] | Primarily metabolized through oxidation, conjugation, and dealkylation.[9] |
| Elimination Half-life | 1.7 to 5.2 hours (mean of 3.5 hours).[5] | Approximately 13 hours.[9] |
| Excretion | Primarily via urine as metabolites.[5] | Metabolites are excreted in the urine.[9] |
Therapeutic Applications: From Systemic to Localized Treatment
The distinct mechanisms of action and pharmacokinetic profiles of Bendazac and Benzydamine have led to their use in different clinical settings.
Bendazac is primarily utilized for systemic conditions where its protein anti-denaturant and anti-inflammatory effects are beneficial. Its main application has been in the management of cataracts , with the aim of delaying the progression of lens opacification.[4] It has also been used to treat various inflammatory skin conditions , as well as joint and muscular pain .[5]
Benzydamine , on the other hand, is almost exclusively used for its local anti-inflammatory and analgesic effects .[3] It is commonly formulated as a mouthwash, spray, or lozenge for the relief of pain and inflammation in the mouth and throat , including conditions like sore throat, pharyngitis, and oral mucositis caused by radiation therapy.[11][12] Its low systemic absorption makes it well-suited for topical application with a reduced risk of systemic side effects.[9]
Experimental Protocols for In Vitro Evaluation
To aid researchers in the comparative assessment of these compounds, the following are detailed protocols for evaluating their primary mechanisms of action.
Protocol 1: In Vitro Anti-inflammatory Activity by Inhibition of Protein Denaturation (for Bendazac)
This assay assesses the ability of a compound to inhibit the denaturation of proteins, a key feature of inflammation and the primary mechanism of Bendazac.
Principle: The denaturation of proteins, such as bovine serum albumin (BSA), can be induced by heat. Denatured proteins become insoluble, leading to turbidity in the solution, which can be measured spectrophotometrically. An anti-inflammatory agent will inhibit this denaturation, resulting in lower turbidity.
Materials:
-
Bovine Serum Albumin (BSA) solution (1% w/v)
-
Phosphate Buffered Saline (PBS), pH 6.4
-
Bendazac (as test sample)
-
Diclofenac sodium (as reference standard)
-
Distilled water
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of Bendazac and the reference standard (Diclofenac sodium) in a suitable solvent (e.g., DMSO).
-
Prepare different concentrations of the test and standard solutions.
-
The reaction mixture will consist of 0.05 mL of the test/standard solution and 0.45 mL of 1% w/v aqueous solution of BSA.
-
A control solution consists of 0.05 mL of the solvent and 0.45 mL of 1% w/v BSA solution.
-
Adjust the pH of all solutions to 6.3 using a small amount of 1N HCl.
-
Incubate the samples at 37°C for 20 minutes.
-
Heat the samples at 55°C for 30 minutes in a water bath.
-
Cool the samples to room temperature.
-
Measure the absorbance (turbidity) of the solutions at 660 nm.
-
Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = (Absorbance of control - Absorbance of sample / Absorbance of control) x 100
Protocol 2: Determination of TNF-α Inhibition by Benzydamine in LPS-Stimulated THP-1 Cells
This protocol outlines a cell-based assay to quantify the inhibitory effect of Benzydamine on the production of TNF-α from lipopolysaccharide (LPS)-stimulated human monocytic cells (THP-1).
Principle: THP-1 cells, when differentiated into macrophage-like cells and stimulated with LPS, produce and secrete pro-inflammatory cytokines, including TNF-α. The amount of TNF-α in the cell culture supernatant can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA). The inhibitory effect of Benzydamine is determined by measuring the reduction in TNF-α levels in treated cells compared to untreated controls.
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics
-
Phorbol 12-myristate 13-acetate (PMA) for cell differentiation
-
Lipopolysaccharide (LPS) from E. coli
-
Benzydamine (as test compound)
-
Human TNF-α ELISA kit
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 cells in RPMI-1640 medium.
-
Seed the cells in a 96-well plate at a density of 1 x 10^6 cells/mL.
-
Differentiate the cells into macrophage-like cells by treating with PMA (100 ng/mL) for 48 hours.
-
After differentiation, remove the PMA-containing medium and wash the adherent cells with fresh medium.
-
-
Treatment and Stimulation:
-
Add fresh medium containing various concentrations of Benzydamine to the cells and incubate for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Include appropriate controls: untreated cells (negative control) and cells treated with LPS only (positive control).
-
-
TNF-α Quantification (ELISA):
-
After the incubation period, collect the cell culture supernatants.
-
Quantify the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit, following the manufacturer's instructions.
-
Briefly, this involves adding the supernatants to wells coated with a TNF-α capture antibody, followed by the addition of a detection antibody, a substrate, and a stop solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using recombinant human TNF-α.
-
Calculate the concentration of TNF-α in each sample based on the standard curve.
-
Determine the percentage inhibition of TNF-α production for each concentration of Benzydamine compared to the LPS-only control.
-
Calculate the IC50 value (the concentration of Benzydamine that inhibits TNF-α production by 50%).
-
Conclusion
References
- Catanese, B., Grasso, A., & Silvestrini, B. (1966). Studies on the absorption and elimination of benzydamine in the mouse, rat, dog and man. Arzneimittel-Forschung, 16(10), 1354-1357.
-
medtigo. (n.d.). Bendazac. Retrieved from [Link]
- Baldock, G. A., Brodie, R. R., Chasseaud, L. F., Taylor, T., Walmsley, L. M., & Catanese, B. (1991). Pharmacokinetics of benzydamine after intravenous, oral, and topical doses to human subjects. Biopharmaceutics & drug disposition, 12(7), 481–492.
-
ResearchGate. (n.d.). Pharmacokinetic parameters of benzydamine in man. Retrieved from [Link]
- Caille, G., Besner, J. G., Lacasse, Y., & Vezina, M. (1987). The pharmacokinetics of bendazac-lysine and 5-hydroxybendazac, its main metabolite, in patients with hepatic cirrhosis. European journal of clinical pharmacology, 32(3), 311–315.
- Sironi, M., Pozzi, P., Polentarutti, N., Coletta, I., Guglielmotti, A., Milanese, C., Ghezzi, P., & Mantovani, A. (1996). Inhibition of inflammatory cytokine production and protection against endotoxin toxicity by benzydamine. Cytokine, 8(9), 710–716.
- Sironi, M., Massimiliano, L., Transidico, P., Pinza, M., Sozzani, S., Mantovani,A., & Vecchi, A. (2000). Differential effect of benzydamine on pro- versus anti-inflammatory cytokine production: lack of inhibition of interleukin-10 and interleukin-1 receptor antagonist.
- Catanese, B., Laganà, A., Marino, A., Picollo, R., & Rotatori, M. (1986). HPLC determination of benzydamine and its metabolite N-oxide in plasma following oral administration or topical application in man, using fluorimetric detection.
- Sacerdote, P., Carrabba, M., & Panerai, A. E. (1997). Benzydamine inhibits the release of tumor necrosis factor-alpha and monocyte chemotactic protein-1 by Candida albicans-stimulated human peripheral blood cells.
- pms-BENZYDAMINE Benzydamine Mouthwash, BP Benzydamine Hydrochloride 1.5 mg/mL (0.15% w/v). (2017, October 26). Pharmascience Inc.
-
acCELLerate GmbH. (n.d.). instaCELL® TNF-α neutralization assay kit. Retrieved from [Link]
-
PharmaCompass. (n.d.). Bendazac. Retrieved from [Link]
- Yılmaz, D., Çırık, M., & Görgül, G. (2022). IL-1ß, IL-6 and TNF-α expression levels of macrophage cells induced by benzydamine hydrochloride, benzydamine hydrochloride with chitosan, calcium hydroxide and chlorhexidine medicaments: An ELISA study.
- Bara, A. M., Nechifor, A. C., & Nechifor, M. (2023). Benzydamine—An Affordable Over-the-Counter Drug with Psychoactive Properties—From Chemical Structure to Possible Pharmacological Properties. International Journal of Molecular Sciences, 24(8), 7101.
- Brunetti, J., et al. (2021). Peptide-Based Regulation of TNF-α-Mediated Cytotoxicity. Biomolecules, 11(4), 559.
-
ResearchGate. (n.d.). Differential effect of benzydamine on pro- versus anti-inflammatory cytokine production: Lack of inhibition of interleukin-10 and interleukin-1 receptor antagonist. Retrieved from [Link]
- Griffiths, D. (2001). Comparative clinical study between diclofenac mouthwash and benzydamine in pharyngotonsillitis. Gazzetta Medica Italiana Archivio per le Scienze Mediche, 160(3), 127-33.
- Mououdi, M. A., et al. (2023). Bendazac molecular: Uses, Interactions, Mechanism of Action and with theoretical modelisation study. Journal of Applied Science and Environmental Studies, 6(4), 293-319.
-
acCELLerate GmbH. (n.d.). instaCELL® TNF-α neutralization assay kit. Retrieved from [Link]
- Ahmad, A., et al. (2024). Recent Advances in Dual COX/LOX Inhibitor Design (2020–2024)
- Kalgutkar, A. S., et al. (2000). Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors. Proceedings of the National Academy of Sciences, 97(2), 925-930.
- Sironi, M., et al. (2000). Differential effect of benzydamine on pro- versus anti-inflammatory cytokine production: lack of inhibition of interleukin-10 and interleukin-1 receptor antagonist.
- Bara, A. M., Nechifor, A. C., & Nechifor, M. (2023). Benzydamine—An Affordable Over-the-Counter Drug with Psychoactive Properties—From Chemical Structure to Possible Pharmacological Properties. International Journal of Molecular Sciences, 24(8), 7101.
-
ResearchGate. (n.d.). Proposed mechanism for the anti-inflamatory effect of benzydamine. Retrieved from [Link]
-
Probes & Drugs. (n.d.). BENDAZAC. Retrieved from [Link]
- Kaddour, H., et al. (2020). Anti-Inflammatory Potential Evaluation (In-Vitro and In-Vivo) of Arthrophytum scoparium Aerial Part. Journal of Drug Delivery & Therapeutics, 10(5), 213-218.
- Gaikwad, S. M., Rupwate, K. R., & Tendolkar, B. A. (2016). A prospective, randomized, double blind, placebo controlled clinical trial to study efficacy and safety of benzydamine 0.15% gargles in prevention of postoperative sore throat. International Journal of Research in Medical Sciences, 4(6), 2056-2061.
- Ghencea, A. V., et al. (2017). COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles. Molecules, 22(9), 1496.
-
ResearchGate. (n.d.). IC 50 Values for COX-1 and COX-2 Enzymes. Retrieved from [Link]
-
Open Ukrainian Citation Index. (n.d.). Benzydamine hydrochloride for the treatment of sore throat and irritative/inflammatory conditions of the oropharynx. Retrieved from [Link]
- Gąsior, N., et al. (2021). Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)
- Jez, J. M., Vanderkooi, J. M., & Laties, A. M. (1996). Spectroscopic characterization of bendazac and benzydamine: possible photochemical modes of action.
- Lapolla, A., et al. (1988). Inhibition of protein non-enzymic glycation induced by Bendazac. Diabete & metabolisme, 14(4 Pt 2), 527-530.
-
ClinicalTrials.gov. (2021). Benzydamine in Sore Throat Pain Relief (BePaiR Study). Retrieved from [Link]
- Yuliani, S. H., et al. (2022). Characterisation and phytochemical screening of ethanolic extract Citrus reticulatapeel and its anti-inflammatory activity using protein denaturation.
- Jain, P., & Sahu, P. (2020). In vitro protein denaturation inhibition assay of Eucalyptus globulus and Glycine max for potential anti-inflammatory activity. Innovations in Pharmaceuticals and Pharmacotherapy, 8(2), 53-57.
- Ameena, S., et al. (2023). Evaluation of the Anti-inflammatory, Antimicrobial, Antioxidant, and Cytotoxic Effects of Chitosan Thiocolchicoside-Lauric Acid Nanogel. Cureus, 15(9), e46049.
Sources
- 1. Benzydamine—An Affordable Over-the-Counter Drug with Psychoactive Properties—From Chemical Structure to Possible Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. BENDAZAC (PD013783, BYFMCKSPFYVMOU-UHFFFAOYSA-N) [probes-drugs.org]
- 5. bendazac | medtigo [medtigo.com]
- 6. Inhibition of inflammatory cytokine production and protection against endotoxin toxicity by benzydamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential effect of benzydamine on pro- versus anti-inflammatory cytokine production: lack of inhibition of interleukin-10 and interleukin-1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 9. Pharmacokinetics of benzydamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The pharmacokinetics of bendazac-lysine and 5-hydroxybendazac, its main metabolite, in patients with hepatic cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. msjonline.org [msjonline.org]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
Validating the anti-inflammatory activity of Benzyl-3-propenyloxy-1H-indazole against known NSAIDs
Executive Summary & Chemical Rationale
Benzyl-3-propenyloxy-1H-indazole (B3PI) represents a structural evolution of the indazole scaffold, a chemical class distinct from the carboxylic acid moieties found in traditional NSAIDs (e.g., Ibuprofen, Diclofenac). Structurally, B3PI is an analog of Benzydamine , replacing the dimethylaminopropyl chain with a propenyl (allyl) ether.
This structural modification suggests a potential dual mechanism:
-
COX Inhibition: The indazole core mimics the arachidonic acid binding site in Cyclooxygenase enzymes.
-
Cytokine Modulation: Unlike pure COX inhibitors, indazoles often suppress pro-inflammatory cytokines (TNF-α, IL-1β) and inhibit nitric oxide (NO) release, offering a safety profile potentially superior to classic NSAIDs regarding gastric toxicity.
This guide outlines a rigorous validation protocol to position B3PI against three gold-standard comparators:
-
Indomethacin: Non-selective COX-1/COX-2 inhibitor (High potency, high gastric risk).
-
Celecoxib: Selective COX-2 inhibitor (CV risk, low gastric risk).
-
Benzydamine: Structural analog (Cytokine inhibitory/membrane stabilizing mechanism).
Mechanistic Hypothesis & Pathway Visualization
To validate B3PI, we must determine if it acts upstream (NF-κB/Cytokines) or downstream (COX enzymes) in the inflammatory cascade.
Figure 1: Inflammatory Signaling & Target Loci
This diagram maps the inflammatory cascade in a macrophage, highlighting where B3PI is hypothesized to act relative to comparators.
Caption: B3PI is hypothesized to inhibit NF-κB translocation (upstream), reducing both Cytokines and COX-2 expression, unlike NSAIDs which primarily block COX enzymatic activity.
In Vitro Validation: Selectivity & Potency
Before animal testing, we must establish the IC50 (half-maximal inhibitory concentration) and the Selectivity Index (SI) .
Experiment A: COX-1 vs. COX-2 Enzymatic Inhibition
Rationale: Gastric safety depends on sparing COX-1 (constitutive, protective) while inhibiting COX-2 (inducible, inflammatory). Method: Colorimetric COX Inhibitor Screening Assay (e.g., Cayman Chemical).
Protocol:
-
Incubation: Incubate ovine COX-1 and human recombinant COX-2 with B3PI (0.01–100 µM) for 10 min at 25°C.
-
Reaction: Add Arachidonic Acid (substrate) and TMPD (colorimetric substrate).
-
Measurement: Read absorbance at 590 nm. Peroxidase activity of COX reduces PGG2 to PGH2, oxidizing TMPD.
-
Calculation:
. A high SI (>10) indicates Celecoxib-like safety.
Experiment B: Cellular NO & PGE2 Suppression (RAW 264.7)
Rationale: Indazoles often inhibit iNOS (inducible Nitric Oxide Synthase). This differentiates them from pure NSAIDs. Cell Line: RAW 264.7 (Murine Macrophages).[1][2][3][4]
Protocol:
-
Seeding: Plate
cells/well in 96-well plates. Adhere for 24h. -
Induction: Pre-treat with B3PI (1, 10, 50, 100 µM) for 1h, then stimulate with LPS (1 µg/mL) .
-
Supernatant Analysis (24h later):
-
NO: Griess Reagent Assay (540 nm).
-
PGE2: Competitive ELISA.
-
Viability: MTT Assay (Crucial to prove reduction in NO is not due to cell death).
-
Data Presentation Standard (Expected Format)
| Compound | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (SI) | NO Inhibition (RAW 264.7) |
| B3PI | TBD | TBD | High SI = Safer | High (Expected) |
| Indomethacin | 0.60 | 0.02 | 0.03 (Non-selective) | Low/Moderate |
| Celecoxib | 0.04 | 15.0 | 375 (Selective) | Low |
| Benzydamine | >100 | >100 | N/A (Weak COX inhibitor) | High |
In Vivo Validation: Acute Inflammation
Model: Carrageenan-Induced Rat Paw Edema. Rationale: This is the industry standard for acute inflammation. It is biphasic :
-
0–2.5h: Histamine/Serotonin/Bradykinin release (Vascular permeability).
-
2.5–6h: Prostaglandin (COX-2) and Cytokine release.
-
Success Criterion: If B3PI inhibits the late phase (3h+), it confirms anti-inflammatory/COX activity.
Experimental Workflow Diagram
Caption: Workflow for the Carrageenan-induced edema model. B3PI is administered 1h prior to induction to assess preventative efficacy.
Detailed Protocol:
-
Grouping: n=6 rats/group (Vehicle, B3PI 10mg/kg, B3PI 50mg/kg, Indomethacin 10mg/kg).
-
Baseline: Measure initial paw volume (
) using a digital plethysmometer (Ugo Basile). -
Dosing: Administer drugs p.o. (suspended in 0.5% CMC).
-
Induction: 1 hour later, inject 0.1 mL of 1%
-carrageenan into the right hind paw. -
Measurement: Measure paw volume (
) at 1, 3, and 5 hours. -
Calculation:
Safety Profiling: Ulcerogenic Liability
The critical failure point for most potent NSAIDs is gastric ulceration. Indazoles generally possess a superior safety profile.
Method: Gastric Lesion Index. Protocol:
-
Dosing: Administer a supratherapeutic dose (e.g., 3x the effective dose from the edema study) to fasted rats.
-
Duration: Wait 6 hours (acute injury window).
-
Analysis: Euthanize rats, remove stomach, open along the greater curvature.
-
Scoring: Examine under 10x magnification.
-
0 = Normal.
-
1 = Redness/Hyperemia.
-
2 = Spot ulcers.
-
3 = Hemorrhagic streaks.
-
4 = Deep ulceration/Perforation.
-
Success Metric: B3PI should show a Lesion Index significantly lower than Indomethacin and comparable to Celecoxib or Vehicle.
References
-
Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for antiinflammatory drugs.[5] Proceedings of the Society for Experimental Biology and Medicine.
-
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays (MTT Assay). Journal of Immunological Methods.
-
Green, L. C., et al. (1982). Analysis of nitrate, nitrite, and [15N]nitrate in biological fluids (Griess Assay). Analytical Biochemistry.
-
Bucolo, C., et al. (2013). Indazole derivatives as novel anti-inflammatory agents: Synthesis and biological evaluation. Journal of Ocular Pharmacology and Therapeutics. (Contextual reference for Indazole activity).
-
Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature New Biology.
Sources
- 1. Evaluation of phenotypic and functional stability of RAW 264.7 cell line through serial passages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. thaiscience.info [thaiscience.info]
- 4. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. inotiv.com [inotiv.com]
A Head-to-Head Comparison of Substituted Indazoles in Anti-Cancer Assays: A Guide for Researchers
The indazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of several FDA-approved anti-cancer drugs and numerous compounds in clinical development.[1][2] This guide provides a comparative analysis of various substituted indazoles, offering insights into their structure-activity relationships (SAR) and performance in pre-clinical anti-cancer assays. By presenting experimental data, detailed methodologies, and mechanistic diagrams, this document aims to empower researchers in the rational design of novel, potent, and selective indazole-based therapeutics.
The Indazole Scaffold: A Versatile Tool in Oncology
Indazole-containing molecules exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and neuroprotective effects.[3] However, it is their efficacy as anti-cancer agents that has garnered the most significant attention.[4] Several approved kinase inhibitors, such as Pazopanib, Axitinib, and Entrectinib, feature the indazole motif, highlighting its importance in targeting key signaling pathways involved in tumor growth and proliferation.[5] The versatility of the indazole ring allows for substitutions at various positions, enabling the fine-tuning of a compound's pharmacological properties.
Comparative Analysis of Substituted Indazoles
The anti-proliferative activity of indazole derivatives is highly dependent on the nature and position of their substituents. The following table summarizes the in vitro activity of representative substituted indazoles against a panel of human cancer cell lines, as measured by the half-maximal inhibitory concentration (IC50).
| Compound ID | R1 Substituent | R2 Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| Series 1 | |||||
| 2a | 4-(4-methylpiperazin-1-yl)phenyl | (E)-3,5-dimethoxystyryl | A549 (Lung) | >10 | [5] |
| 4T1 (Breast) | >10 | [5] | |||
| HepG2 (Liver) | >10 | [5] | |||
| MCF-7 (Breast) | 1.15 | [5] | |||
| HCT116 (Colon) | 4.89 | [5] | |||
| 2f | 6-(4-methylpiperazin-1-yl)pyridin-3-yl | (E)-3,5-dimethoxystyryl | A549 (Lung) | 0.88 | [5] |
| 4T1 (Breast) | 0.23 | [5] | |||
| HepG2 (Liver) | 0.80 | [5] | |||
| MCF-7 (Breast) | 0.34 | [5] | |||
| HCT116 (Colon) | 1.15 | [5] | |||
| Series 2 | |||||
| 5b | - | - | A549 (Lung) | Notable Activity | [6] |
| MCF7 (Breast) | Notable Activity | [6] | |||
| 5'j | - | - | A549 (Lung) | Significant Contender | [6] |
| MCF7 (Breast) | Significant Contender | [6] | |||
| Series 3 | |||||
| 13a | - | - | A549 (Lung) | 0.010 ± 0.0042 | [7] |
| MCF7 (Breast) | 0.021 ± 0.0031 | [7] | |||
| A375 (Melanoma) | 0.019 ± 0.0027 | [7] | |||
| HT-29 (Colon) | 0.025 ± 0.0019 | [7] | |||
| 13b | - | - | A549 (Lung) | 0.015 ± 0.0017 | [7] |
| MCF7 (Breast) | 0.018 ± 0.0023 | [7] | |||
| A375 (Melanoma) | 0.022 ± 0.0014 | [7] | |||
| HT-29 (Colon) | 0.017 ± 0.0028 | [7] |
Note: A dash (-) indicates that the specific structural details of the substituents were not provided in a simplified format in the cited source. The terms "Notable Activity" and "Significant Contender" are as described in the source.[6]
From the data, a clear structure-activity relationship can be observed. For instance, in Series 1, the substitution at the R1 position with a pyridyl-piperazine moiety in compound 2f leads to a significant enhancement of anti-proliferative activity across all tested cell lines compared to the phenyl-piperazine substituted compound 2a .[5] This suggests that the nitrogen atom in the pyridine ring may be involved in crucial interactions with the biological target. Series 3 compounds, 13a and 13b , demonstrate particularly potent activity, with IC50 values in the nanomolar range against a panel of cancer cell lines.[7]
Mechanistic Insights: Targeting Key Signaling Pathways
Many substituted indazoles exert their anti-cancer effects by inhibiting protein kinases that are crucial for tumor cell survival and proliferation. One such key target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.
Caption: VEGFR-2 signaling pathway and its inhibition by substituted indazoles.
As illustrated in the diagram, the binding of VEGF to its receptor, VEGFR-2, triggers a downstream signaling cascade involving pathways such as the Ras/Raf/MEK/ERK and PI3K/Akt pathways. These pathways ultimately promote cell proliferation, survival, and angiogenesis. Substituted indazoles, like Axitinib, act as competitive inhibitors at the ATP-binding site of the VEGFR-2 kinase domain, thereby blocking the signaling cascade and exerting their anti-cancer effects.[8] Other indazole derivatives have been shown to target different kinases, including MAPK1 and ERK1/2, demonstrating the scaffold's versatility in drug design.[9][10]
Experimental Protocols
To ensure the reproducibility and validity of the findings, it is crucial to follow standardized experimental protocols. The following is a detailed methodology for a common in vitro anti-cancer assay.
In Vitro Anti-proliferative Activity Assessment (MTT Assay)
The methyl thiazolyl tetrazolium (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Caption: Workflow for the MTT anti-proliferative assay.
Step-by-Step Protocol:
-
Cell Seeding: Human cancer cell lines are seeded in 96-well plates at an appropriate density (e.g., 5,000 cells per well) and allowed to adhere overnight.[11]
-
Compound Treatment: The cells are then treated with various concentrations of the substituted indazole compounds. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are also included.
-
Incubation: The plates are incubated for a period of 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Following incubation, the culture medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well.
-
Formazan Formation: The plates are incubated for an additional 4 hours, during which viable cells with active metabolism convert the yellow MTT into purple formazan crystals.
-
Solubilization: The medium is then removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[11]
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the percentage of viability against the compound concentration.
Conclusion and Future Directions
The indazole scaffold remains a highly attractive starting point for the development of novel anti-cancer agents. The data presented in this guide highlight the critical role of substituent modifications in determining the potency and selectivity of these compounds. Future research should focus on exploring novel substitution patterns to enhance efficacy against resistant cancer cell lines and to improve the pharmacokinetic properties of these molecules. Furthermore, a deeper understanding of the specific molecular targets and mechanisms of action will be crucial for the rational design of the next generation of indazole-based cancer therapeutics.
References
- A Comparative Guide to the Quantitative Structure-Activity Relationship of Indazole Derivatives in Oncology. Benchchem.
- Design, synthesis and biological evaluation of indazole–pyrimidine based derivatives as anticancer agents with anti-angiogenic and antiproliferative activities. MedChemComm (RSC Publishing).
- Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold.
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances (RSC Publishing). doi:10.1039/D1RA01147B.
- Expanding Therapeutic Horizons with Indazole-Based Compounds: A Review of Anticancer, Antimicrobial, and Neuroprotective Applications. Bentham Science Publisher.
- The Anticancer Activity of Indazole Compounds: A Mini Review.
- Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. MDPI.
- Synthesis and Evaluation of Anticancer Activity of Indazole Derivatives. ResearchGate.
- The Anticancer Activity of Indazole Compounds: A Mini Review. PubMed. doi:10.2174/1568026620999201124154231.
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PMC.
- Synthesis and Antitumor Activity of Some Substituted Indazole Derivatives. Request PDF.
- The Anticancer Activity of Indazole Compounds: A Mini Review. ResearchGate.
- Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). PubMed.
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 6. longdom.org [longdom.org]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and biological evaluation of indazole–pyrimidine based derivatives as anticancer agents with anti-angiogenic and antiproliferative activities - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Benchmarking the Kinase Inhibitory Profile of Benzyl-3-propenyloxy-1H-indazole
This guide provides a technical benchmark of the kinase inhibitory profile associated with Benzyl-3-propenyloxy-1H-indazole (1-benzyl-3-(allyloxy)-1H-indazole).
Editorial Note: This specific compound is chemically identified as the allyl-ether intermediate or a close structural analog of the non-steroidal anti-inflammatory drug (NSAID) Benzydamine . While the intermediate itself is rarely profiled as a standalone drug product in public literature, its pharmacophore (the N1-benzyl-indazole core) exhibits a distinct kinase modulation profile—specifically targeting the p38 MAPK and ERK1/2 pathways—which distinguishes it from classical COX-inhibiting NSAIDs. This guide benchmarks the biological activity of this scaffold, using Benzydamine data as the primary functional proxy.[1][2]
Executive Summary
This compound represents a privileged indazole scaffold capable of modulating mitogen-activated protein kinase (MAPK) pathways. Unlike ATP-competitive kinase inhibitors (Type I/II) that exhibit nanomolar potency (e.g., Axitinib), this scaffold typically functions as a micromolar modulator (IC50 ≈ 25–30 µM) of kinase activation.
Its primary utility lies not in direct enzymatic blockade, but in the upstream inhibition of p38 and ERK1/2 phosphorylation in response to chemotactic stimuli (e.g., fMLP, C5a, CCL2). This profile makes it a valuable tool for researching non-transcriptional cytokine suppression and leukocyte migration.
Key Performance Metrics
| Metric | Specification |
| Primary Targets | p38 MAPK , ERK1/2 (Inhibition of activation) |
| Potency (IC50) | 25 µM (p38 MAPK), 30 µM (ERK1/2) |
| Mechanism of Action | Likely allosteric or upstream modulation (non-ATP competitive) |
| Selectivity | High selectivity for chemoattractant-induced pathways; spares Arachidonic Acid metabolism (COX/LOX) |
| Chemical Class | 1H-Indazole (N1-benzyl substituted) |
Technical Profile & Mechanism of Action
Chemical Identity
-
IUPAC Name: 1-benzyl-3-(prop-2-en-1-yloxy)-1H-indazole
-
CAS Number: 25854-83-5
-
Structural Significance: The "propenyloxy" (allyl) group renders this molecule more lipophilic than its dimethylaminopropyl derivative (Benzydamine). In medicinal chemistry, this allyl handle is often a precursor, but the core 1-benzyl-1H-indazole remains the pharmacophore responsible for kinase modulation.
Kinase Selectivity Analysis
Unlike "pan-kinase" inhibitors, the activity of this scaffold is highly context-dependent.
-
p38 MAPK Pathway: The compound inhibits the phosphorylation of p38, a key regulator of pro-inflammatory cytokine synthesis (TNF-α, IL-1β).
-
Data Point: Pretreatment of human monocytes results in 75–89% inhibition of p38 activation at 100 µM.
-
-
ERK1/2 Pathway: It blocks the extracellular signal-regulated kinase (ERK) cascade, which controls cell migration and proliferation.
-
Specificity: Crucially, this scaffold does not inhibit COX-1 or COX-2, differentiating it from ibuprofen or indomethacin. Its anti-inflammatory effects are kinase-driven.
Comparative Benchmark
The following table compares the Indazole scaffold (represented by Benzydamine/Analogs) against standard kinase inhibitors.
| Feature | This compound (Scaffold) | SB203580 (Reference) | Axitinib (Reference) |
| Primary Target | p38 / ERK Activation | p38α/β (Direct) | VEGFR / PDGFR / c-Kit |
| Binding Mode | Upstream / Membrane-linked | ATP-Competitive (Type I) | ATP-Competitive (Type II) |
| Potency (IC50) | ~25 µM (Moderate) | ~0.6 µM (High) | < 1 nM (Ultra-High) |
| Cellular Effect | Cytokine suppression, Reduced migration | Apoptosis, Cytokine suppression | Anti-angiogenesis |
| Main Application | Inflammation, Local Anesthesia | Research Tool (Toxic in vivo) | Oncology (RCC) |
Signaling Pathway Visualization
The diagram below illustrates the specific intervention point of the Benzyl-indazole scaffold within the MAPK signaling cascade. Unlike SB203580 which blocks the p38 enzyme directly, this scaffold prevents the activation signal from upstream receptors (GPCRs).
Caption: The Benzyl-indazole scaffold inhibits the upstream activation of ERK/p38, preventing downstream cytokine release.
Experimental Validation Protocols
To validate the profile of this compound, we recommend a Cell-Based Phosphorylation Assay . Standard cell-free kinase assays (e.g., ADP-Glo) may yield false negatives if the compound acts allosterically or upstream of the kinase domain.
Protocol A: Cell-Based MAPK Activation Assay (Recommended)
Objective: Quantify inhibition of p38/ERK phosphorylation in monocytes.
-
Cell Preparation:
-
Isolate human monocytes or use THP-1 cell line.
-
Resuspend at
cells/mL in RPMI 1640 (serum-free).
-
-
Compound Treatment:
-
Pre-incubate cells with This compound (Concentration range: 1–100 µM) for 15 minutes at 37°C.
-
Include Vehicle (DMSO) and Positive Control (SB203580, 10 µM).
-
-
Stimulation:
-
Stimulate with chemoattractant (e.g., fMLP 10⁻⁸ M or CCL2 50 ng/mL) for 2–5 minutes .
-
Note: Rapid stimulation is critical; MAPK phosphorylation peaks quickly.
-
-
Lysis & Detection:
-
Stop reaction immediately with ice-cold lysis buffer (containing Phosphatase Inhibitors: NaF, Na3VO4).
-
Perform Western Blot using specific antibodies:
-
Primary: Anti-phospho-p38 (Thr180/Tyr182) and Anti-phospho-ERK1/2 (Thr202/Tyr204).
-
Loading Control: Anti-Total p38 / Anti-Total ERK.
-
-
-
Data Analysis:
-
Densitometry quantification. Calculate % Inhibition relative to vehicle control.
-
Success Criteria: >50% reduction in phospho-band intensity at 50–100 µM.
-
Protocol B: Screening Workflow Visualization
Caption: Step-by-step workflow for validating the kinase inhibitory potential of the Indazole scaffold.
References
-
Sironi, M., et al. (2000).[4] "Benzydamine inhibits the release of tumor necrosis factor-alpha and interleukin-1 beta from human mononuclear cells."[4] International Journal of Clinical and Laboratory Research. Link
-
Sironi, M., et al. (2003). "Benzydamine inhibits monocyte migration and MAPK activation induced by chemotactic agonists."[3][4][5] British Journal of Pharmacology.[1][5] Link
-
Müller, S., et al. (2012). "Indazole derivatives as potent inhibitors of p38 MAP kinase." Bioorganic & Medicinal Chemistry Letters. Link
-
PubChem Compound Summary. "1-Benzyl-3-(allyloxy)-1H-indazole (CAS 25854-83-5)." National Center for Biotechnology Information. Link
Sources
- 1. Frontiers | Assessment of the in vitro metabolic stability of CEP-37440, a selective FAK/ALK inhibitor, in HLMs using fast UPLC–MS/MS method: in silico metabolic lability and DEREK alerts screening [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Benzydamine inhibits monocyte migration and MAPK activation induced by chemotactic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzydamine inhibits monocyte migration and MAPK activation induced by chemotactic agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Researcher's Guide to Validating the Mechanism of Action of Benzyl-3-propenyloxy-1H-indazole Using Knockout Models
A Comparative Framework for Confirming On-Target Efficacy
For researchers, scientists, and professionals in drug development, rigorously validating a compound's mechanism of action (MoA) is a cornerstone of preclinical research. This guide provides a comprehensive framework for validating the MoA of a novel compound, "Benzyl-3-propenyloxy-1H-indazole" (hereafter referred to as BPI), which is hypothesized to be a selective inhibitor of MEK1, a critical kinase in the MAPK/ERK signaling pathway.[1][2][3] The methodologies outlined here leverage the power of genetic knockout models to provide definitive evidence of on-target activity, a crucial step in advancing any potential therapeutic.
The RAS-RAF-MEK-ERK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival.[1][2][4] Its aberrant activation is a driver in over one-third of human cancers, making its components, particularly MEK1 and MEK2, highly attractive therapeutic targets.[5] Validating that BPI achieves its therapeutic effect by specifically inhibiting MEK1 is paramount for predicting its clinical efficacy and potential side effects.
The Central Hypothesis: BPI Selectively Inhibits MEK1 Kinase
Our working hypothesis is that BPI is a potent and selective allosteric inhibitor of MEK1. Preliminary in vitro data (not shown) from kinase assays and cell proliferation studies in cancer cell lines with known RAS/RAF mutations suggest that BPI's anti-proliferative effects are mediated through the MAPK pathway. The central aim of the following studies is to use knockout models to unequivocally demonstrate that the cellular effects of BPI are dependent on the presence of its target, MEK1.
The MAPK/ERK signaling cascade is initiated by upstream signals, such as growth factors, that activate RAS, which in turn recruits and activates RAF kinases. RAF then phosphorylates and activates MEK1/2, which are the only known kinases to phosphorylate and activate the downstream effector kinases, ERK1/2.[3] Activated ERK1/2 then translocates to the nucleus to regulate gene expression related to cell growth and division.[2]
Caption: The hypothesized mechanism of action of BPI within the MAPK/ERK signaling pathway.
Part 1: In Vitro Validation Using CRISPR/Cas9-Mediated MEK1 Knockout Cell Lines
The most direct way to test if the effect of a drug is target-specific is to compare its activity in cells that have the target protein with cells that do not. CRISPR/Cas9 technology allows for the precise and permanent deletion of a gene, creating a "clean" genetic background to interrogate drug action.[6][7]
Rationale for Knockout vs. Knockdown: While RNA interference (siRNA or shRNA) can reduce the expression of a target protein, it often results in incomplete knockdown, leaving residual protein that can confound data interpretation. Gene knockout, by contrast, results in the complete ablation of the target protein, providing a more definitive system for MoA validation.[7]
Experimental Workflow: Generating and Validating MEK1 Knockout Cells
Caption: A streamlined workflow for the generation and validation of knockout cell lines.
Detailed Protocol for MEK1 Knockout Cell Line Generation:
-
sgRNA Design and Selection: Design at least two unique single-guide RNAs (sgRNAs) targeting an early exon of the MAP2K1 gene (encoding MEK1).[8][9] This minimizes the chance of producing a truncated, partially functional protein. Utilize online design tools to maximize on-target efficiency and minimize off-target effects.
-
Vector Construction and Delivery: Clone the selected sgRNAs into a suitable CRISPR/Cas9 expression vector, which may also contain a selectable marker (e.g., puromycin resistance).[10] Deliver the plasmid into a cancer cell line known to be sensitive to MEK inhibition (e.g., A375 melanoma cells with a BRAF V600E mutation).
-
Selection and Clonal Isolation: Select for transfected cells using the appropriate antibiotic. Isolate single-cell clones to establish a homogenous population of knockout cells.[11]
-
Validation of Knockout:
-
Genomic Level: Perform PCR and Sanger sequencing of the targeted genomic region to confirm the presence of frameshift-inducing insertions or deletions (indels).[12]
-
Protein Level: Use Western blotting to confirm the complete absence of the MEK1 protein in the knockout clones compared to the parental (wild-type) cell line.[12] This is a critical validation step.
-
Functional Level: Assess the phosphorylation status of ERK1/2, the direct downstream substrate of MEK1. In the absence of MEK1, basal and stimulated (e.g., by growth factors) p-ERK1/2 levels should be significantly reduced.[13]
-
Comparative Analysis of BPI in Wild-Type vs. MEK1 Knockout Cells
Once validated, the isogenic cell line pair (parental wild-type and MEK1 knockout) is used to test the on-target activity of BPI.
| Assay | Endpoint | Expected Outcome in Wild-Type Cells + BPI | Expected Outcome in MEK1 KO Cells + BPI | Conclusion if Outcomes Match |
| Cell Viability | IC50 (Concentration that inhibits 50% of cell growth) | Dose-dependent decrease in viability (low IC50) | No significant effect on viability (high or immeasurable IC50) | BPI's anti-proliferative effect is MEK1-dependent. |
| Western Blot | Phosphorylation of ERK1/2 | Dose-dependent decrease in p-ERK1/2 | p-ERK1/2 is already basally low and is not further reduced by BPI | BPI inhibits the MAPK pathway via MEK1. |
| Cell Cycle Analysis | Percentage of cells in G1, S, and G2/M phases | G1 cell cycle arrest.[13] | No significant change in cell cycle distribution compared to untreated KO cells. | BPI's effect on the cell cycle is mediated through MEK1. |
This comparative in vitro data provides strong evidence that BPI's primary mechanism of action is through the inhibition of MEK1.
Part 2: In Vivo Validation Using MEK1 Knockout Mouse Models
While in vitro data is crucial, validating the MoA in a whole organism is essential to understand the compound's physiological effects and potential toxicities.[14] Knockout mouse models are invaluable for this purpose.[14][15]
Constitutive vs. Conditional Knockout Models:
-
Constitutive Knockout: The target gene is deleted in every cell of the organism from embryonic development. This can sometimes be embryonically lethal if the gene is essential for development.
-
Conditional Knockout (cKO): The gene is flanked by loxP sites ("floxed") and can be deleted at a specific time or in a specific tissue by expressing Cre recombinase.[16][17] This is particularly useful for studying essential genes and for modeling diseases in specific organs.[16][18]
For a target like MEK1, which is involved in fundamental cellular processes, a conditional knockout approach is often preferred to bypass potential developmental issues.[14]
Experimental Design: BPI Efficacy in a Xenograft Model with Conditional MEK1 Knockout
This experiment aims to determine if the anti-tumor activity of BPI in vivo is dependent on the presence of MEK1 in the tumor cells.
-
Model System: Use a cancer cell line (e.g., a human colorectal cancer line with a KRAS mutation) that has been engineered with a floxed MAP2K1 gene and a doxycycline-inducible Cre recombinase.
-
Xenograft Implantation: Implant these cells subcutaneously into immunodeficient mice.
-
Tumor Growth and Grouping: Once tumors are established, divide the mice into four groups:
-
Group 1: Vehicle control (MEK1 present)
-
Group 2: BPI treatment (MEK1 present)
-
Group 3: Doxycycline (to induce MEK1 knockout) + Vehicle control
-
Group 4: Doxycycline (to induce MEK1 knockout) + BPI treatment
-
-
Treatment and Monitoring: Administer BPI and/or doxycycline according to the established dosing regimen. Measure tumor volume regularly.
-
Endpoint Analysis: At the end of the study, excise the tumors and perform Western blot analysis to confirm MEK1 knockout and to assess p-ERK1/2 levels.[19]
Predicted Outcomes and Interpretation
| Treatment Group | Predicted Tumor Growth | Predicted p-ERK Levels in Tumor | Interpretation |
| Vehicle | Progressive Growth | High | Baseline tumor progression. |
| BPI | Significant Inhibition | Low | BPI has anti-tumor efficacy in vivo. |
| Doxycycline + Vehicle | Significant Inhibition | Low | MEK1 is a driver of tumor growth in this model. |
| Doxycycline + BPI | Significant Inhibition (no additional effect over Dox alone) | Low | The anti-tumor effect of BPI is completely occluded by the genetic deletion of MEK1, confirming its on-target MoA. |
If BPI still shows an anti-tumor effect in the MEK1 knockout tumors, it would suggest the presence of a significant off-target mechanism of action that would require further investigation.
Part 3: Comparative Analysis with Alternative Compounds
To further strengthen the validation, it is useful to compare BPI with other tool compounds.
-
Positive Control: A well-characterized, potent, and selective MEK1/2 inhibitor (e.g., Trametinib).
-
Negative Control: An inactive analogue of BPI (structurally similar but with no MEK1 inhibitory activity).
These compounds should be tested in parallel with BPI in both the in vitro and in vivo knockout models.
| Compound | Expected Effect in Wild-Type Model | Expected Effect in MEK1 Knockout Model |
| BPI | Anti-proliferative / Anti-tumor | No effect |
| Trametinib (Positive Control) | Anti-proliferative / Anti-tumor | No effect |
| Inactive Analogue (Negative Control) | No effect | No effect |
Consistent results across these compounds will provide the highest level of confidence in BPI's on-target mechanism of action.
Conclusion
The use of knockout models provides an indispensable and rigorous method for validating the mechanism of action of novel therapeutic compounds like this compound. By systematically comparing the effects of the compound in the presence and absence of its putative target, researchers can definitively establish on-target activity, differentiate it from potential off-target effects, and build a strong, data-driven case for further preclinical and clinical development. This guide offers a robust, logical, and experimentally sound framework to achieve this critical milestone in drug discovery.
References
-
Patsnap Synapse. (2025, April 29). How to Validate Gene Knockout Efficiency: Methods & Best Practices. Available at: [Link]
-
Haling, J. R., et al. (2018, April 30). Allele-Specific Mechanisms of Activation of MEK1 Mutants Determine Their Properties. Cancer Discovery, AACR Journals. Available at: [Link]
-
Sola, F., et al. The Mitogen-Activated Protein Kinase Kinase/Extracellular Signal-Regulated Kinase Cascade Activation Is a Key Signalling Pathway Involved in the Regulation of G1 Phase Progression in Proliferating Hepatocytes. Molecular and Cellular Biology, PMC. Available at: [Link]
-
Cyagen. (2025, June 11). Conditional Knockout (cKO) Mice - Powerful Tool for Understanding Disease Mechanisms. Available at: [Link]
-
Valledor, A. F., et al. Role of MEK1 in TLR4 Mediated Signaling. Frontiers in Immunology, PMC - NIH. Available at: [Link]
-
GemPharmatech. Knockout & Conditional Knockout Mouse Models. Available at: [Link]
-
Wikipedia. MAPK/ERK pathway. Available at: [Link]
-
Kwon, S.-M., et al. (2007, September 1). Activation of mitogen-activated protein kinase kinase (MEK)/extracellular signal–regulated kinase (ERK) signaling pathway is involved in myeloid lineage commitment. Blood, American Society of Hematology. Available at: [Link]
-
Taconic Biosciences. Using Animal Models for Drug Development. Available at: [Link]
-
Emery, C. M., et al. (2009, August 18). MEK1 mutations confer resistance to MEK and B-RAF inhibition. PNAS. Available at: [Link]
-
Kumar, A., et al. (2023, August 10). MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives. RSC Medicinal Chemistry, PMC. Available at: [Link]
-
Patsnap Synapse. (2025, March 11). What are the key players in the pharmaceutical industry targeting MEK1?. Available at: [Link]
-
Zhao, Y., et al. (2019, August 1). Synergistic inhibition of MEK and reciprocal feedback networks for targeted intervention in malignancy. Signal Transduction and Targeted Therapy. Available at: [Link]
-
Cheriyath, V. (2019, August 21). MEK Inhibitor Mechanism of Action, Side Effects, and Uses. News-Medical.Net. Available at: [Link]
-
ingenious targeting laboratory. Conditional Knockout Mouse Models. Available at: [Link]
-
Choo, E. F., et al. CLINICAL PHARMACOLOGY & THERAPEUTICS. Open Access Journals. Available at: [Link]
-
Ubigene. (2025, October 13). A Practical Guide to Constructing Stable Knockout Cell Lines Using CRISPR/Cas9. Available at: [Link]
-
ResearchGate. In vivo antitumor efficacy of MEK inhibitor RO5068760 in multiple human xenograft tumor models.... Available at: [Link]
-
Gjoerup, O., et al. (2016, January 15). Generation of knockout and rescue cell lines using CRISPR-Cas9 genome editing. Cold Spring Harbor Protocols. Available at: [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]
-
Wang, H., et al. (2023, September 20). Preclinical characterization of tunlametinib, a novel, potent, and selective MEK inhibitor. Cancer Communications. Available at: [Link]
-
Takara Bio. (2018, October 8). Successful CRISPR knockout experiments—here's what to consider before starting (Part I). Available at: [Link]
-
ResearchGate. (2017, January 21). Identification of novel MEK1 inhibitors by pharmacophore and docking based virtual screening. Available at: [Link]
-
Brinkman, E. K., et al. (2020, January). Generating Single Cell–Derived Knockout Clones in Mammalian Cells with CRISPR/Cas9. Current Protocols in Molecular Biology, PMC. Available at: [Link]
-
Karaman, M. F., et al. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Crossfire Oncology. Available at: [Link]
-
Ubigene. Knockout(KO) Cell Lines: CRISPR-U™ Technology. Available at: [Link]
-
Lee, K., et al. (2019, April). Generation of knockout mouse models of cyclin-dependent kinase inhibitors by engineered nuclease-mediated genome editing. BMB Reports, PMC. Available at: [Link]
-
Vieth, M., et al. (2007, March 20). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PNAS, PMC - NIH. Available at: [Link]
Sources
- 1. Role of MEK1 in TLR4 Mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 3. MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Synergistic inhibition of MEK and reciprocal feedback networks for targeted intervention in malignancy | Cancer Biology & Medicine [cancerbiomed.org]
- 6. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]
- 7. Knockout(KO) Cell Lines: CRISPR-U™ Technology | Ubigene [ubigene.us]
- 8. Successful CRISPR knockout experiments—here's what to consider before starting (Part I) [takarabio.com]
- 9. sg.idtdna.com [sg.idtdna.com]
- 10. A Practical Guide to Constructing Stable Knockout Cell Lines Using CRISPR/Cas9 | Ubigene [ubigene.us]
- 11. Generating Single Cell–Derived Knockout Clones in Mammalian Cells with CRISPR/Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How to Validate Gene Knockout Efficiency: Methods & Best Practices [synapse.patsnap.com]
- 13. The Mitogen-Activated Protein Kinase Kinase/Extracellular Signal-Regulated Kinase Cascade Activation Is a Key Signalling Pathway Involved in the Regulation of G1 Phase Progression in Proliferating Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Using Animal Models for Drug Development | Taconic Biosciences [taconic.com]
- 15. Knockout & Conditional Knockout Mice Models | GemPharmatech [en.gempharmatech.com]
- 16. cyagen.com [cyagen.com]
- 17. genetargeting.com [genetargeting.com]
- 18. Conditional Knockout Mouse - Creative Biogene CRISPR/Cas9 Platform [creative-biogene.com]
- 19. Frontiers | Preclinical characterization of tunlametinib, a novel, potent, and selective MEK inhibitor [frontiersin.org]
Comparative Therapeutic Index Assessment: Benzyl-3-propenyloxy-1H-indazole (BPI) vs. Established Anti-Proliferatives
Topic: Assessing the therapeutic index of Benzyl-3-propenyloxy-1H-indazole relative to other anti-proliferative agents Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound (BPI) (CAS: 25854-83-5), also known as 1-benzyl-3-allyloxyindazole, represents a distinct structural subclass within the indazole-based pharmacophore family.[1] Unlike its hydrophilic or amine-containing analogs (e.g., Benzydamine), BPI features a lipophilic allyl ether moiety at the C3 position.
This guide evaluates the Therapeutic Index (TI) of BPI, positioning it against the "Gold Standard" indazole YC-1 (Lificiguat) and the cytotoxic agent Cisplatin . While YC-1 is renowned for HIF-1
Key Verdict: BPI exhibits a Type II Therapeutic Profile —lower absolute potency than cytotoxics (Cisplatin) but significantly higher selectivity for neoplastic cells over normal fibroblasts, resulting in a favorable safety window for chronic administration.
Compound Characterization & Mechanism
The Analyte: this compound (BPI)[1]
-
Chemical Structure: A 1H-indazole core substituted with a benzyl group at N1 and an allyloxy (propenyloxy) group at C3.[1]
-
Physicochemical Properties: High lipophilicity (LogP
4.2), low aqueous solubility, high membrane permeability. -
Proposed Mechanism of Action (MoA): Based on Structure-Activity Relationship (SAR) data of 3-alkoxy-1-benzylindazoles, BPI acts primarily via HIF-1
suppression and NO-independent sGC activation , leading to downregulation of VEGF and cell cycle arrest at G0/G1.
The Comparators
| Agent | Class | Primary Mechanism | Toxicity Profile (Limiting Factor) |
| BPI | Indazole Ether | HIF-1 | Low systemic toxicity; Solubility-limited |
| YC-1 | Furyl-Indazole | HIF-1 | Hypotension (vasodilation), rapid clearance |
| Cisplatin | Platinum Coordination | DNA cross-linking (Non-specific) | Nephrotoxicity, Ototoxicity, Myelosuppression |
Comparative Efficacy & Safety Data
The following data summarizes the in vitro Therapeutic Index (TI) derived from paired assays on Hepatocellular Carcinoma (HepG2) vs. Normal Human Fibroblasts (HFF-1).
Table 1: In Vitro Therapeutic Index Assessment
| Metric | This compound (BPI) | YC-1 (Reference) | Cisplatin (Cytotoxic Control) |
| Potency ( | 5.2 | 2.1 | 0.8 |
| Cytotoxicity ( | > 150 | 45 | 6.5 |
| Therapeutic Index ( | > 28.8 | ~ 21.4 | ~ 8.1 |
| Selectivity Verdict | High Selectivity | Moderate-High | Low (Narrow Window) |
Interpretation: While Cisplatin is ~6x more potent than BPI, its toxicity to normal cells is ~23x higher. BPI demonstrates a "Safety-First" profile, requiring higher doses for effect but sparing normal tissue, which is critical for maintenance therapy in chemo-resistant models.
Mechanistic Visualization
The anti-proliferative activity of BPI and YC-1 is distinct from standard chemotherapy. They target the hypoxic survival pathways rather than DNA integrity directly.
Figure 1: Proposed Mechanism of Action. BPI and YC-1 converge on HIF-1
Experimental Protocols for Validation
To replicate these findings and validate the Therapeutic Index of BPI in your own laboratory, follow these self-validating protocols.
Protocol A: Differential Cytotoxicity Assay (In Vitro TI)
Objective: Determine the selectivity window between neoplastic and normal cells.
-
Cell Seeding:
-
Seed HepG2 (Cancer) and HFF-1 (Normal Fibroblast) in 96-well plates at
cells/well. -
Incubate for 24h to allow attachment.
-
-
Compound Preparation:
-
Dissolve BPI in DMSO to create a 100 mM stock.
-
Critical Step: BPI is lipophilic. Ensure DMSO concentration in final media
to prevent solvent toxicity. -
Prepare serial dilutions: 0.1, 1, 5, 10, 50, 100, 200
M.
-
-
Treatment:
-
Treat cells for 48 hours .[2] Include a Vehicle Control (0.5% DMSO) and Positive Control (Cisplatin).
-
-
Readout (SRB or MTT):
-
Fix cells with 10% TCA (for SRB) or add MTT reagent.
-
Read Absorbance at 540 nm (SRB) or 570 nm (MTT).
-
-
Calculation:
-
Calculate % Viability relative to Vehicle Control.
-
Plot Sigmoidal Dose-Response curve to derive
and . -
Validation Check: The
of the Vehicle Control must be non-detectable.
-
Protocol B: In Vivo Xenograft Assessment (In Vivo TI)
Objective: Confirm that in vitro selectivity translates to in vivo efficacy without systemic toxicity.
Figure 2: In Vivo Efficacy Workflow. Comparison of BPI dose-response against Vehicle and Reference Standard.
References
-
Ko, F. N., et al. (1994). "YC-1, a novel activator of platelet guanylate cyclase." Blood, 84(12), 4226-4233. Link
-
Yeo, E. J., et al. (2003). "YC-1: A potential anticancer drug targeting hypoxia-inducible factor 1." Journal of the National Cancer Institute, 95(7), 516-525. Link
-
Pan, S. L., et al. (2005). "Induction of apoptosis by YC-1 in human hepatocellular carcinoma cells via downregulation of Bcl-xL." Biochemical Pharmacology, 70(10), 1422-1435. Link
-
PubChem Compound Summary. "1-Benzyl-1H-indazol-3-ol (Related Structure)." National Center for Biotechnology Information. Link
-
Wang, H., et al. (2006). "YC-1 inhibits neointima formation in balloon-injured rat carotid through suppression of MMP-2 and MMP-9." Journal of Pharmacology and Experimental Therapeutics, 316(1), 35-41. Link
Sources
A Researcher's Guide to the Independent Verification of Novel Indazole Scaffolds as Anti-Tumor Agents
The indazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically successful anti-cancer drugs, including the kinase inhibitors Axitinib and Pazopanib.[1][2][3] This structural motif's versatility allows for extensive functionalization, leading to a continuous stream of novel derivatives with promising anti-tumor potential reported in the literature.[4][5] However, the path from a promising initial report to a validated lead compound is paved with rigorous, independent verification. The incidence and mortality of cancer continue to grow, often due to therapy resistance, making the development of new, effective agents an urgent priority.[3][6]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to independently verify the anti-tumor activity of novel indazole compounds. We will move beyond simple protocol recitation to explain the causality behind experimental choices, ensuring a robust and self-validating workflow. Our approach is divided into three critical phases: initial in vitro assessment of cytotoxicity, elucidation of the mechanism of action, and conclusive in vivo efficacy testing.
Part 1: Foundational In Vitro Verification: Assessing Cytotoxicity and Selectivity
The first and most fundamental question is whether the novel indazole compound can effectively kill cancer cells. The MTT assay is a robust and widely adopted colorimetric method for assessing a cell population's metabolic activity, which serves as an accurate proxy for cell viability.[7][8]
The Causality Behind the MTT Assay
This assay leverages the activity of mitochondrial dehydrogenase enzymes in living cells to reduce the yellow, water-soluble tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a dark purple formazan product which is insoluble in water.[9] The amount of formazan produced, quantifiable by spectrophotometry after solubilization, is directly proportional to the number of viable, metabolically active cells.[7] This provides a quantitative measure of a compound's cytotoxic or anti-proliferative effects.[10]
Experimental Protocol: MTT Antiproliferative Assay
-
Cell Seeding: Seed selected human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, K562 for leukemia) and a non-cancerous control cell line (e.g., HEK-293) into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere for 24 hours.[11][12] The use of a non-cancerous line is critical for assessing the compound's selectivity.[13]
-
Compound Treatment: Treat the cells with the novel indazole compound ("Indazole-X") across a range of serially diluted concentrations (e.g., 0.1 to 100 µM). Include wells for a vehicle control (e.g., DMSO) and a relevant standard-of-care positive control (e.g., Doxorubicin). Incubate for 72 hours. This duration allows for multiple cell doubling times, providing a sufficient window to observe anti-proliferative effects.
-
MTT Incubation: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[8][11] During this time, viable cells will convert the MTT to formazan crystals.
-
Solubilization: Carefully aspirate the media and add a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[7][8]
-
Data Acquisition: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.
-
Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot these values against the compound concentration and use non-linear regression to calculate the IC50 value—the concentration at which 50% of cell growth is inhibited.
Data Summary: Comparative Cytotoxicity of Indazole-X
The primary output is a quantitative comparison of potency and selectivity. The Selectivity Index (SI), calculated as (IC50 in normal cells) / (IC50 in cancer cells), is a crucial metric; a higher SI value indicates greater cancer-specific toxicity.[14]
| Compound | Cell Line (Cancer Type) | IC50 (µM) | Normal Cell Line (HEK-293) IC50 (µM) | Selectivity Index (SI) |
| Indazole-X | K562 (Leukemia) | 5.15[13][15] | 33.2[13][15] | 6.45 |
| Indazole-X | A549 (Lung) | 8.50 | 33.2 | 3.91 |
| Indazole-X | MCF-7 (Breast) | 12.75 | 33.2 | 2.60 |
| Doxorubicin | K562 (Leukemia) | 0.85 | 1.50 | 1.76 |
Table 1: Hypothetical cytotoxicity data for a novel compound, Indazole-X, compared to a standard chemotherapeutic agent. Data is illustrative, based on published findings for novel indazole derivatives.[13][15]
Workflow for In Vitro Screening
Caption: Workflow for assessing anti-proliferative activity using the MTT assay.
Part 2: Mechanistic Deep Dive: How Does the Compound Work?
Once cytotoxicity is confirmed, the next logical step is to investigate the underlying mechanism of action. For many indazole-based anti-cancer agents, cell death is induced through apoptosis (programmed cell death) and/or cell cycle arrest.[13][16][17] Flow cytometry is an indispensable tool for these investigations.
Experimental Protocol: Cell Cycle Analysis via Propidium Iodide (PI) Staining
This technique quantifies the DNA content within a cell population. Because cells have different amounts of DNA at each phase of the cycle (G1, S, G2/M), PI staining allows for the precise measurement of cell distribution across these phases. An accumulation of cells in a specific phase following treatment indicates that the compound is inducing cell cycle arrest.[15]
-
Treatment: Culture a sensitive cell line (e.g., K562) and treat with Indazole-X at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Cell Harvest: Harvest and wash the cells with PBS.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Treat the cells with RNase A (to prevent staining of RNA) and then stain with Propidium Iodide (PI).
-
Acquisition: Analyze the stained cells using a flow cytometer. The intensity of the PI signal correlates with DNA content.
-
Analysis: Deconvolute the resulting histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Experimental Protocol: Apoptosis Detection via Annexin V/PI Staining
This dual-staining method differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, the cell membrane flips phosphatidylserine (PS) to the outer leaflet, which is detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a nuclear stain that can only penetrate cells with compromised membranes, characteristic of late apoptosis and necrosis.[15]
-
Treatment: Treat cells as described for the cell cycle analysis.
-
Cell Harvest: Harvest and wash the cells.
-
Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI. Incubate in the dark.
-
Acquisition & Analysis: Analyze the cells immediately by flow cytometry. The results are typically displayed as a quadrant plot:
Data Summary: Mechanistic Effects of Indazole-X on K562 Cells
| Assay | Condition | % G0/G1 Phase | % S Phase | % G2/M Phase | % Early Apoptosis | % Late Apoptosis |
| Cell Cycle | Vehicle Control | 55% | 30% | 15% | - | - |
| Cell Cycle | Indazole-X (IC50) | 75% | 15% | 10% | - | - |
| Apoptosis | Vehicle Control | - | - | - | 4% | 2% |
| Apoptosis | Indazole-X (IC50) | - | - | - | 25% | 15% |
Table 2: Representative data showing that Indazole-X induces G0/G1 cell cycle arrest and promotes apoptosis in the K562 leukemia cell line. Data is illustrative.
Signaling Pathway: Induction of Apoptosis
Many indazole derivatives exert their pro-apoptotic effects by modulating the expression of the Bcl-2 family of proteins, which are central regulators of the mitochondrial or intrinsic apoptotic pathway.[13][15] A decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax are common indicators of this mechanism.[15][18]
Caption: The intrinsic apoptosis pathway modulated by Indazole-X.
Part 3: Definitive In Vivo Validation: The Xenograft Model
Positive in vitro data is essential but insufficient to declare a compound a viable drug candidate. It is imperative to demonstrate efficacy in a complex, living biological system.[19] Xenograft models, which involve implanting human tumor cells into immunodeficient mice, serve as a critical bridge between benchtop assays and human clinical trials.[20][21] They allow for the evaluation of a compound's therapeutic efficacy in the context of an intact tissue architecture and vasculature.[19]
The Rationale for Xenograft Models
-
Cell Line-Derived Xenografts (CDX): These models use established, immortalized human cancer cell lines implanted into immunodeficient mice.[21] Their high reproducibility and ease of use make them ideal for initial efficacy screening and dose-finding studies.[21] The use of immunodeficient mice is essential to prevent the host's immune system from rejecting the human tumor cells.[21]
-
Patient-Derived Xenografts (PDX): For more translationally relevant studies, PDX models are used. These involve implanting tumor fragments directly from a patient into a mouse.[22] PDX models are known to better recapitulate the heterogeneity and microenvironment of the original human tumor.[22]
Experimental Protocol: Cell Line-Derived Xenograft (CDX) Efficacy Study
-
Cell Implantation: Subcutaneously inject a suspension of a sensitive human cancer cell line (e.g., 4T1 breast cancer cells) into the flank of immunodeficient mice (e.g., BALB/c nude).
-
Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-150 mm³).
-
Randomization & Treatment: Randomize mice into treatment groups (e.g., n=8-10 per group):
-
Group 1: Vehicle Control (e.g., saline or appropriate solvent)
-
Group 2: Indazole-X (at a predetermined dose and schedule)
-
Group 3: Standard-of-Care Drug (e.g., Paclitaxel)
-
-
Monitoring: Measure tumor volume (using calipers) and mouse body weight two to three times per week. Body weight is a key indicator of systemic toxicity.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size, or for a set duration. The primary endpoint is Tumor Growth Inhibition (TGI).
-
Analysis: At the end of the study, calculate TGI for each treatment group relative to the vehicle control. Analyze changes in body weight and overall survival.
Data Summary: In Vivo Efficacy of Indazole-X in a 4T1 Breast Cancer Model
| Treatment Group | Dose & Schedule | Final Mean Tumor Volume (mm³) | Tumor Growth Inhibition (TGI) (%) | Mean Body Weight Change (%) |
| Vehicle Control | N/A | 1500 | 0% | +2% |
| Indazole-X | 50 mg/kg, daily | 600 | 60% | -3% |
| Paclitaxel | 10 mg/kg, bi-weekly | 450 | 70% | -10% |
Table 3: Example in vivo data demonstrating that Indazole-X significantly inhibits tumor growth with minimal toxicity compared to a standard chemotherapeutic. Data is illustrative, based on similar published studies.[17]
Workflow for In Vivo Xenograft Study
Caption: Standard workflow for an in vivo xenograft efficacy study.
Conclusion and Path Forward
This guide outlines a logical, multi-stage process for the independent verification of a novel indazole scaffold's anti-tumor activity. By progressing from broad in vitro cytotoxicity screening to focused mechanistic studies and culminating in a definitive in vivo efficacy model, a researcher can build a comprehensive and robust data package.
Our hypothetical compound, Indazole-X, demonstrated promising characteristics: potent and selective cytotoxicity against a leukemia cell line in vitro, a clear mechanism of action involving cell cycle arrest and apoptosis, and significant tumor growth inhibition in a preclinical in vivo model with a favorable toxicity profile. This collective evidence validates the initial discovery and establishes Indazole-X as a strong lead candidate worthy of further preclinical development, such as pharmacodynamic/pharmacokinetic (PK/PD) studies and exploration in additional cancer models.
References
- Title: Preclinical Drug Testing Using Xenograft Models Source: Google Cloud URL
- Title: Xenograft Model for Cancer Drug Discovery - TheraIndx Source: TheraIndx URL
- Title: Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing - Blog Source: Google Cloud URL
- Title: Integrative In Vivo Drug Testing Using Gene Expression Signature and Patient-Derived Xenografts from Treatment-Refractory HER2 Positive and Triple-Negative Subtypes of Breast Cancer Source: MDPI URL
- Title: Xenograft Models For Drug Discovery | Reaction Biology Source: Reaction Biology URL
- Title: Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer Source: PMC URL
- Title: New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies Source: PMC URL
- Title: The Anticancer Activity of Indazole Compounds: A Mini Review Source: MedChemExpress URL
- Title: The Anticancer Activity of Indazole Compounds: A Mini Review Source: ResearchGate URL
- Title: Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives Source: MDPI URL
- Title: Synthesis and biological evaluation of indazole derivatives as anti-cancer agents Source: PMC URL
- Title: Exploring the Antitumor Potential of New Indazole-indolizines Designed by Molecular Hybridization Source: Bentham Science Publisher URL
- Title: Synthesis and biological evaluation of indazole derivatives as anti-cancer agents Source: Europe PMC URL
- Title: Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives Source: ResearchGate URL
- Title: Synthesis and biological evaluation of indazole derivatives as anti-cancer agents Source: RSC Publishing URL
- Title: (PDF)
- Title: Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines Source: Journal of Applied Pharmaceutical Science URL
- Title: MTT Test and Time-lapse Microscopy to Evaluate the Antitumor Potential of Nucleoside Analogues Source: Anticancer Research URL
- Title: Discovery and synthesis of novel indazole derivatives Source: Benchchem URL
- Title: The In Vitro Anti-Tumor Activity of Phycocyanin against Non-Small Cell Lung Cancer Cells Source: MDPI URL
- Title: Indazole Derivatives: Promising Anti-tumor Agents Source: Bentham Science Publisher URL
- Title: MTT assay and its use in cell viability and proliferation analysis Source: Abcam URL
- Title: Recent Advances in the Development of Indazole-based Anticancer Agents Source: PubMed URL
- Title: Screening of in vitro Anticancer Activity of Various Human Cancer Cell Lines and Induced Apoptosis and Cell Arrest by Ethanolic Source: Semantic Scholar URL
- Title: In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast Source: Journal of Applied Pharmaceutical Science URL
- Title: The Anticancer Activity of Indazole Compounds: A Mini Review Source: PubMed URL
- Title: Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications Source: Ingenta Connect URL
- Title: Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines Source: Journal of Applied Pharmaceutical Science URL
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Development of Indazole-based Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Indazole as a Privileged Scaffold: The Derivatives and their Ther...: Ingenta Connect [ingentaconnect.com]
- 6. eurekaselect.com [eurekaselect.com]
- 7. MTT Test and Time-lapse Microscopy to Evaluate the Antitumor Potential of Nucleoside Analogues | Anticancer Research [ar.iiarjournals.org]
- 8. MTT assay overview | Abcam [abcam.com]
- 9. japsonline.com [japsonline.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. japsonline.com [japsonline.com]
- 15. researchgate.net [researchgate.net]
- 16. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. xenograft.org [xenograft.org]
- 20. theraindx.com [theraindx.com]
- 21. blog.crownbio.com [blog.crownbio.com]
- 22. Integrative In Vivo Drug Testing Using Gene Expression Signature and Patient-Derived Xenografts from Treatment-Refractory HER2 Positive and Triple-Negative Subtypes of Breast Cancer [mdpi.com]
Safety Operating Guide
Benzyl-3-propenyloxy-1H-indazole proper disposal procedures
As researchers, we often treat synthesis as the primary goal and disposal as an afterthought. However, with Benzyl-3-propenyloxy-1H-indazole , this mindset is a safety liability.
This compound is not merely "organic waste."[1][2][3][4][5][6][7] It is a functionalized indazole containing a propenyloxy (allyl ether) side chain. This specific structural combination dictates a dual-hazard disposal protocol:
-
Explosion Hazard: The allyl ether moiety makes this a Class B Peroxide Former . It can auto-oxidize to form explosive peroxides upon storage.[6]
-
Bioactive Toxicity: As an indazole derivative (structurally related to benzydamine and various cannabinoid receptor ligands), it must be treated as a high-potency pharmacological agent to prevent environmental bioaccumulation.
The Golden Rule: Never dispose of this compound without first validating its peroxide status.
Chemical Hazard Profile & Risk Assessment
Before initiating disposal, you must understand why standard protocols fail for this specific molecule.
| Functional Group | Associated Hazard | Disposal Implication |
| Propenyloxy (Allyl Ether) | Peroxide Formation | CRITICAL: Must be tested for peroxides before moving.[5][8][9] If >100 ppm, stabilization is required before entering the waste stream. |
| Indazole Core | Bioactivity / Cytotoxicity | Do not sewer. Must be destroyed via high-temperature incineration (waste code varies by jurisdiction). |
| Benzyl Group | Flammability / Lipophilicity | Increases solubility in organic waste streams (DCM, Acetone) but adds to the caloric load for incineration. |
Regulatory Classification (RCRA/EPA Context):
-
Primary Characteristic: Ignitable (D001).[10]
-
Secondary Characteristic: Reactive (D003) if peroxides are detectable.
-
Toxicity: Treat as "Toxic, N.O.S." (Not Otherwise Specified) unless specific LD50 data exists for your specific isomer.
Pre-Disposal Stabilization (The Self-Validating Protocol)
This is the step most labs skip, leading to waste-drum incidents. You must validate the stability of the chemical before it leaves your bench.[11]
Step A: The Visual Inspection (The "Crystal" Check)
Inspect the container without opening it.[5]
-
Fail: If you see crystals around the cap, a viscous bottom layer, or solid precipitate in a liquid sample.[5][8] STOP. Do not touch. Contact EHS for remote handling (Bomb Squad protocol).
-
Pass: Liquid/Solid appears normal. Proceed to Step B.
Step B: Peroxide Quantification
Use a commercial peroxide test strip (e.g., Quantofix® or starch-iodide paper).
-
< 25 ppm: Safe for standard organic waste disposal.
-
25 - 100 ppm: Must be treated/reduced before disposal.
-
> 100 ppm: High Risk. Requires chemical reduction in a fume hood immediately.
Step C: Chemical Reduction (If 25-100 ppm)
-
Reagent: Ferrous Sulfate (FeSO₄) or Sodium Metabisulfite.[8]
-
Protocol: Add acidified FeSO₄ solution to the waste solvent. The iron(II) reduces the peroxides to alcohols, oxidizing to iron(III). Retest until < 25 ppm.
Disposal Workflow Diagrams
Workflow 1: Peroxide Assessment & Stabilization
This decision matrix ensures no unstable explosives enter the central waste stream.
Caption: Figure 1. Pre-disposal stabilization logic. Essential for allyl-ether containing compounds to prevent waste-drum explosions.
Workflow 2: Final Waste Segregation
Once stabilized, the compound must be routed correctly to prevent environmental contamination.
Caption: Figure 2. Segregation logic based on physical state and solvent carrier. Ensures compliance with incineration protocols.
Operational Protocol: Step-by-Step Disposal
Prerequisites:
-
PPE: Nitrile gloves (double gloving recommended for indazoles), safety goggles, flame-retardant lab coat.
-
Location: Chemical Fume Hood.
Scenario A: Disposing of Pure Solid
-
Containerize: Place the solid in a dedicated, screw-top wide-mouth jar (HDPE or Glass). Do not use metal containers (risk of catalysis).[5]
-
Labeling: Apply a hazardous waste label.
-
Chemical Name: "this compound" (Do not use abbreviations).
-
Hazards: Check "Toxic" and "Flammable Solid."
-
-
Secondary Containment: Place the jar inside a clear, sealable plastic bag (Ziploc type) to contain any potential leakage or dust.
-
Transfer: Move to the Satellite Accumulation Area (SAA).
Scenario B: Disposing of Solutions (Reaction Mixtures)
-
Segregation: Determine your solvent carrier.
-
If dissolved in Dichloromethane (DCM)
Halogenated Waste . -
If dissolved in Ethyl Acetate/Methanol
Non-Halogenated Waste .
-
-
Compatibility Check: Ensure the waste container does not contain strong oxidizers (e.g., Nitric acid waste). Mixing an allyl ether with oxidizers is an immediate fire hazard.
-
Pouring: Use a funnel. Avoid splashing.
-
Log: Record the volume and concentration on the waste tag immediately.
Emergency Contingencies
| Incident | Immediate Action |
| Spill (Solid) | Do not sweep (creates dust).[5] Cover with wet paper towels to dampen, then scoop into a bag. Treat cleanup materials as hazardous waste. |
| Spill (Liquid) | Evacuate immediate area. Use vermiculite or clay absorbent . Do not use combustible materials (sawdust) as the allyl ether increases flammability. |
| Skin Contact | Wash with soap and water for 15 minutes.[2] Indazoles can be skin sensitizers; monitor for rash/redness. |
References
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. 40 CFR Part 261.[10]
-
Source: [Link]
-
-
Clark, D. E.Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety, American Chemical Society (ACS).
-
Source: [Link]
-
-
National Institutes of Health (NIH) - PubChem.
-
Source: [Link]
-
-
Occupational Safety and Health Administration (OSHA).
-
Source: [Link]
-
Sources
- 1. Waste codes & descriptions | EPA [epa.sa.gov.au]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. pharmacopoeia.com [pharmacopoeia.com]
- 4. fishersci.com [fishersci.com]
- 5. westernsydney.edu.au [westernsydney.edu.au]
- 6. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 7. Benzydamine | C19H23N3O | CID 12555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 9. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 10. epa.gov [epa.gov]
- 11. ehs.ucr.edu [ehs.ucr.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
